molecular formula C29H22O15 B1211531 Epigallocatechin 3,5-digallate CAS No. 37484-73-4

Epigallocatechin 3,5-digallate

Cat. No.: B1211531
CAS No.: 37484-73-4
M. Wt: 610.5 g/mol
InChI Key: RKUDRJTZBDEGNP-YIXXDRMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epigallocatechin 3,5-digallate is a distinctive flavan-3-ol, a class of polyphenolic compounds naturally present in the tea plant ( Camellia sinensis ) and other botanical species . Its chemical structure features an epigallocatechin backbone with two galloyl moieties esterified at the 3- and 5-positions, setting it apart from the more common Epigallocatechin Gallate (EGCG) and potentially enhancing its biochemical potency . This structural characteristic is a key focus for researchers investigating structure-activity relationships. Current scientific investigation highlights this compound as a promising candidate in biomedical research due to its potent inhibitory effects on various enzymes. It has been identified as a strong inhibitor of lymphoid tyrosine phosphatase (LYP) and demonstrates significant potential in inhibiting pancreatic lipase, suggesting applications in metabolic studies . Its digallated structure is also under investigation for its capacity to interfere with viral mechanisms and cellular signaling pathways, positioning it as a valuable tool for probing novel therapeutic targets . Researchers utilize this compound to explore its bioactivity in multiple fields, including metabolic regulation, immunology, and virology. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37484-73-4

Molecular Formula

C29H22O15

Molecular Weight

610.5 g/mol

IUPAC Name

[(2R,3R)-7-hydroxy-5-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C29H22O15/c30-13-7-21-14(22(8-13)43-28(40)11-3-17(33)25(38)18(34)4-11)9-23(27(42-21)10-1-15(31)24(37)16(32)2-10)44-29(41)12-5-19(35)26(39)20(36)6-12/h1-8,23,27,30-39H,9H2/t23-,27-/m1/s1

InChI Key

RKUDRJTZBDEGNP-YIXXDRMTSA-N

SMILES

C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O

Origin of Product

United States

Foundational & Exploratory

Epigallocatechin 3,5-digallate: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigallocatechin 3,5-digallate (EGCG-3,5-diG) is a rare, naturally occurring flavan-3-ol, a type of polyphenolic compound found in specific plant species. Its structure features an epigallocatechin backbone with two galloyl moieties esterified at the 3- and 5-positions, distinguishing it from the more abundant and well-studied epigallocatechin-3-gallate (EGCG). This digallated structure is of significant interest to researchers for its potential to enhance biochemical potency and influence structure-activity relationships. This technical guide provides a comprehensive overview of the known natural sources, distribution, and analytical methodologies pertinent to the study of EGCG-3,5-diG. Due to the limited specific data on EGCG-3,5-diG, information on the closely related and abundant EGCG is also included as a reference point for potential experimental approaches and biological activities.

Natural Sources and Distribution

This compound is a specialized metabolite with a limited distribution in the plant kingdom. Its primary and most well-documented source is the tea plant, Camellia sinensis.

Primary Sources
  • Camellia sinensis (Tea Plant) : EGCG-3,5-diG has been identified in the leaves of the tea plant, the source of green, black, and oolong teas. It is present in both Camellia sinensis var. sinensis and Camellia sinensis var. assamica. However, it is considered a minor constituent, with its concentration being significantly lower than that of major catechins like EGCG.

  • Camellia ptilophylla : This rare tea plant, found in southern China, is another known source of EGCG-3,5-diG. In this species, it is considered one of the characteristic bioactive components.

  • Lumnitzera racemosa : Beyond the Camellia genus, EGCG-3,5-diG has been isolated from the leaves of this mangrove tree species, indicating its presence in other plant families.

Tissue Distribution

Current research indicates that EGCG-3,5-diG, like other catechins, is primarily localized in the leaves of the source plants. Within the leaf tissue, catechins are generally synthesized and stored in the vacuoles of epidermal and mesophyll cells.

Quantitative Analysis

The quantification of EGCG-3,5-diG in natural sources is challenging due to its low abundance. Most studies on tea catechins focus on the more prevalent compounds.

Table 1: Quantitative Data for this compound in Natural Sources

Natural SourcePlant PartMethod of QuantificationReported ConcentrationReference
Camellia sinensis (Tea)LeavesNot specified in detail in the available search results≤0.1% by dry weightGeneral literature

Note: Specific quantitative data for EGCG-3,5-diG is scarce in publicly available literature. The value presented is a general estimation, and actual concentrations can vary significantly based on the specific cultivar, growing conditions, harvest time, and processing methods.

Biosynthesis

A dedicated biosynthetic pathway for this compound has not been fully elucidated. However, it is hypothesized to be an extension of the well-established flavonoid and gallic acid biosynthetic pathways that lead to the formation of EGCG. The biosynthesis of EGCG involves the phenylpropanoid pathway, the flavonoid biosynthetic pathway, and the gallic acid pathway. The formation of the digallate is likely catalyzed by a specific acyltransferase that adds a second galloyl group to the 5-position of EGCG.

Experimental Protocols

Due to the rarity of EGCG-3,5-diG, specific and detailed experimental protocols for its extraction and quantification are not widely published. The following protocols are based on established methods for the extraction and analysis of catechins, including EGCG, from tea leaves and are adaptable for the study of EGCG-3,5-diG.

Extraction of Catechins from Plant Material

This protocol outlines a general method for the extraction of a crude catechin (B1668976) mixture from tea leaves, which would contain EGCG-3,5-diG.

  • Sample Preparation : Freeze-dry fresh plant leaves and grind them into a fine powder.

  • Solvent Extraction :

    • Suspend the leaf powder in 70% methanol (B129727) (or hot water/aqueous ethanol) in a 1:10 (w/v) ratio.

    • Heat the suspension in a water bath at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 30 minutes) with constant stirring.

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet to ensure maximum recovery.

  • Solvent Partitioning (Optional for enrichment) :

    • Concentrate the combined supernatants under reduced pressure.

    • Partition the aqueous concentrate with a non-polar solvent like chloroform (B151607) to remove pigments and caffeine.

    • Subsequently, partition the aqueous layer with a more polar solvent like ethyl acetate (B1210297) to extract the catechins.

  • Drying : Evaporate the ethyl acetate fraction to dryness to obtain the crude catechin extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical HPLC method for the separation and quantification of catechins.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column : A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution is typically employed using two solvents:

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% phosphoric acid or 0.05% trifluoroacetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Elution Gradient : A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over the run to elute the more hydrophobic compounds.

  • Flow Rate : A flow rate of 1.0 mL/min is common.

  • Detection Wavelength : Catechins are typically detected at a wavelength of around 280 nm.

  • Quantification : Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a purified standard of EGCG-3,5-diG.

Note: For more sensitive and specific quantification, especially for a low-abundance compound like EGCG-3,5-diG, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.

Potential Signaling Pathways and Biological Activities

While direct evidence for the signaling pathways modulated by this compound is limited, its structural similarity to EGCG suggests it may interact with similar cellular targets. EGCG is known to modulate a wide array of signaling pathways often dysregulated in disease. Furthermore, EGCG-3,5-diG has been identified as a potent inhibitor of specific enzymes.

Putative Signaling Pathways (based on EGCG)

The following diagram illustrates some of the key signaling pathways known to be affected by EGCG. It is plausible that EGCG-3,5-diG could have similar or even enhanced effects on these pathways.

EGCG_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS IGF1R IGF-1R IGF1R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Angiogenesis mTOR->Proliferation Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Activation IKK IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Activates IkB->NFkB Sequesters NFkB->Proliferation Activation EGCG_diG EGCG-3,5-diG (Putative) EGCG_diG->EGFR Inhibition EGCG_diG->IGF1R Inhibition EGCG_diG->PI3K Inhibition EGCG_diG->ERK Inhibition EGCG_diG->IKK Inhibition Experimental_Workflow cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis start Plant Material (e.g., Tea Leaves) grind Grinding & Homogenization start->grind extract Solvent Extraction (e.g., 70% Methanol) grind->extract separate Centrifugation / Filtration extract->separate crude Crude Extract separate->crude partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate) crude->partition hplc HPLC / UHPLC-MS Analysis crude->hplc Direct Analysis chromatography Column Chromatography (e.g., Sephadex LH-20) partition->chromatography pure_fraction Purified Catechin Fraction chromatography->pure_fraction pure_fraction->hplc quant Quantification hplc->quant structure Structural Elucidation (NMR, MS/MS) hplc->structure

In-Depth Technical Guide to the Synthesis and Isolation of Epigallocatechin 3,5-digallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigallocatechin 3,5-digallate (EGCG-digallate) is a unique flavan-3-ol (B1228485), a type of polyphenolic compound found in the tea plant (Camellia sinensis).[1] Its structure features an epigallocatechin backbone with two galloyl moieties esterified at the 3- and 5-positions. This distinguishes it from its more abundant and well-studied precursor, Epigallocatechin-3-gallate (EGCG).[1] The presence of a second galloyl group is of significant interest to researchers, as it may enhance the compound's biochemical potency and influence its biological activity.[1]

Scientific investigations have highlighted EGCG-digallate as a promising candidate in biomedical research. It has been identified as a potent inhibitor of various enzymes, including lymphoid tyrosine phosphatase (LYP) and pancreatic lipase, suggesting potential applications in metabolic and immunological studies.[1] However, its natural occurrence is relatively low, typically yielding ≤0.1% by dry weight from tea leaves, which necessitates robust methods for both chemical synthesis and sophisticated isolation to obtain the pure compound for research purposes.[1]

This technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and isolation of this compound, tailored for researchers and professionals in drug development.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that requires careful control of regioselectivity to achieve the desired galloylation at the C-3 and C-5 hydroxyl groups of the epigallocatechin core. The general strategy involves a sequence of protection, galloylation, selective deprotection, a second galloylation, and final deprotection.

Synthesis Workflow

A Epigallocatechin (Starting Material) B Protection of Phenolic Hydroxyls (e.g., with TBDMSCl) A->B C Per-O-silylated EGC B->C D First Galloylation at C-3 (e.g., with Tri-O-benzylgalloyl chloride) C->D E Protected EGCG analog D->E F Selective Deprotection at C-5 (e.g., mild basic or acidic conditions) E->F G Partially Deprotected Intermediate F->G H Second Galloylation at C-5 (e.g., with Tri-O-benzylgalloyl chloride) G->H I Fully Protected EGCG 3,5-digallate H->I J Global Deprotection (e.g., Hydrogenolysis for benzyl (B1604629) groups) I->J K This compound (Final Product) J->K

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol for Chemical Synthesis

The following protocol is a representative, multi-step synthesis adapted from methodologies for preparing similar galloylated flavan-3-ols. Yields can vary and optimization of each step is recommended.

Step 1: Protection of Epigallocatechin

  • Objective: To protect the reactive phenolic hydroxyl groups on the A and B rings of epigallocatechin (EGC) to ensure regioselective galloylation at the C-3 hydroxyl group.

  • Procedure:

    • Dissolve epigallocatechin in anhydrous dimethylformamide (DMF).

    • Add imidazole (B134444) (excess, e.g., 10 equivalents).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (excess, e.g., 8-10 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the resulting per-O-silylated EGC by silica (B1680970) gel column chromatography.

Step 2: First Galloylation (C-3 Position)

  • Objective: To introduce the first galloyl group at the C-3 hydroxyl position.

  • Procedure:

    • Dissolve the purified per-O-silylated EGC in anhydrous dichloromethane (B109758) (DCM).

    • Add 3,4,5-tri-O-benzylgalloyl chloride (1.5-2.0 equivalents) and a non-nucleophilic base such as 2,6-lutidine or pyridine.

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the product by silica gel column chromatography.

Step 3: Selective Deprotection (C-5 Position)

  • Objective: To selectively remove the protecting group at the C-5 position to allow for the second galloylation.

  • Procedure:

    • Dissolve the protected EGCG analog in a mixture of methanol (B129727) and DCM.

    • Cool to 0°C and add a mild base such as potassium carbonate (K₂CO₃) slowly.

    • Stir the reaction for a few hours, monitoring closely by TLC to avoid over-deprotection.

    • Once the desired partially deprotected intermediate is formed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the intermediate by silica gel chromatography.

Step 4: Second Galloylation (C-5 Position)

  • Objective: To introduce the second galloyl group at the newly deprotected C-5 hydroxyl position.

  • Procedure:

    • Follow the same procedure as in Step 2, using the partially deprotected intermediate as the starting material.

Step 5: Global Deprotection

  • Objective: To remove all remaining protecting groups (both silyl (B83357) and benzyl) to yield the final product.

  • Procedure:

    • Dissolve the fully protected EGCG 3,5-digallate in a suitable solvent such as methanol or ethyl acetate.

    • Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until all benzyl groups are cleaved (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

    • The crude product is then subjected to a final purification step, typically preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

StepIntermediate/ProductReagents & ConditionsTypical Yield Range (%)
1Per-O-silylated EGCTBDMSCl, Imidazole, DMF85-95
2Protected EGCG analog3,4,5-tri-O-benzylgalloyl chloride, Pyridine, DCM60-75
3Partially Deprotected IntermediateK₂CO₃, MeOH/DCM40-60
4Fully Protected EGCG 3,5-digallate3,4,5-tri-O-benzylgalloyl chloride, Pyridine, DCM50-70
5This compoundH₂, Pd/C, MeOH70-85

Note: Yields are estimates based on similar multi-step syntheses of flavan-3-ol esters and will vary based on reaction scale and optimization.

Isolation of this compound from Natural Sources

The isolation of this compound from tea leaves is challenging due to its low concentration and the presence of other structurally similar catechins. The process involves extraction, preliminary purification to remove interfering compounds like caffeine (B1668208), and fine purification using chromatographic techniques.

Isolation Workflow

A Fresh Tea Leaves (Camellia sinensis) B Extraction (e.g., Hot water or aqueous ethanol) A->B C Crude Tea Extract B->C D Liquid-Liquid Partitioning (to remove caffeine and other non-polar compounds) C->D E Partially Purified Catechin Fraction D->E F Column Chromatography (e.g., Macroporous resin, Sephadex LH-20) E->F G Enriched Catechin Fractions F->G H Semi-Preparative HPLC G->H I Isolated this compound H->I

Caption: Workflow for the isolation of this compound from tea leaves.

Experimental Protocol for Isolation

Step 1: Extraction

  • Sample Preparation: Use high-quality, young tea leaves, which are typically richer in polyphenols. The leaves should be dried and ground to a fine powder.

  • Solvent Extraction:

    • Suspend the tea powder in hot water (80-90°C) or an aqueous ethanol (B145695) solution (e.g., 70-80% ethanol) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Stir or sonicate the mixture for 30-60 minutes.

    • Separate the solid material by centrifugation or filtration.

    • Repeat the extraction process on the residue 2-3 times to ensure maximum recovery.

    • Pool the supernatants to obtain the crude tea extract.

Step 2: Preliminary Purification

  • Solvent Partitioning:

    • Concentrate the crude extract under reduced pressure to remove any organic solvent.

    • Perform liquid-liquid partitioning of the aqueous extract against a non-polar solvent like chloroform (B151607) or dichloromethane to remove caffeine and other lipophilic compounds.

    • The aqueous phase, containing the catechins, is retained.

Step 3: Chromatographic Purification

  • Macroporous Resin Chromatography:

    • Pass the partially purified aqueous extract through a column packed with a suitable macroporous adsorbent resin.

    • Wash the column with water to remove sugars and other polar impurities.

    • Elute the catechins with a stepwise or gradient of increasing ethanol concentration.

    • Collect fractions and analyze by HPLC to identify those enriched in galloylated catechins.

  • Sephadex LH-20 Chromatography:

    • Pool and concentrate the enriched fractions.

    • Apply the concentrated sample to a Sephadex LH-20 column.

    • Elute with an appropriate solvent, such as ethanol or methanol, to separate the catechins based on size and polarity.

  • Semi-Preparative HPLC:

    • The fractions containing the target compound are further purified using semi-preparative HPLC on a C18 column.

    • A typical mobile phase would consist of a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and acetonitrile.

    • Monitor the elution at a wavelength of 280 nm.

    • Collect the peak corresponding to this compound.

    • The collected fraction can be lyophilized to obtain the pure compound as a powder.

StageMethodPurity of EGCG-digallateRecovery Rate (%)
Initial ExtractionHot Water/Aqueous Ethanol< 1%80-90 (of total catechins)
Preliminary PurificationLiquid-Liquid Partitioning1-5%70-85
Column ChromatographyMacroporous Resin/Sephadex LH-2010-30%50-70
Final PurificationSemi-Preparative HPLC> 95%30-50 (from enriched fraction)

Note: Purity and recovery rates are estimates and highly dependent on the starting material and the specifics of the chromatographic methods used.

Analytical Characterization

Accurate identification and characterization of the synthesized or isolated this compound are crucial. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed.

Mass Spectrometry (MS)
  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS), often with a high-resolution mass spectrometer like Orbitrap or Q-TOF.

  • Expected Molecular Ion: For C₂₉H₂₂O₁₅, the expected monoisotopic mass is 610.0962 g/mol . In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed at m/z 609.0884.

  • Fragmentation: Tandem MS (MS/MS) would show characteristic fragmentation patterns, including the loss of one or both galloyl moieties (152 Da each).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the flavan-3-ol core and the two galloyl groups. The signals for the protons on the galloyl rings will integrate to four protons (two singlets, each integrating to 2H). The chemical shifts of the protons on the EGC core will be influenced by the presence of the two ester groups.

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all 29 carbon atoms. The carbonyl carbons of the two ester groups will appear at approximately 165-167 ppm.

TechniqueCompoundKey Observations
MSThis compoundMolecular ion peak [M-H]⁻ at m/z 609.0884.
¹H NMRThis compoundDiagnostic signals for two galloyl groups and the epigallocatechin core.
¹³C NMRThis compoundApproximately 29 distinct carbon signals, including two ester carbonyls.

This guide provides a foundational framework for the synthesis and isolation of this compound. Researchers should note that the specific conditions for each step may require optimization based on the available starting materials and equipment.

References

An In-depth Technical Guide to Epigallocatechin 3,5-digallate: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigallocatechin 3,5-digallate (EGCG-digallate) is a polyphenolic compound found in tea (Camellia sinensis) that is structurally related to the well-studied epigallocatechin-3-gallate (EGCG). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of EGCG-digallate. While research on this specific digallated catechin (B1668976) is less extensive than for EGCG, emerging evidence suggests its potential as a potent inhibitor of various enzymes and its possible role in modulating cellular signaling pathways. This document aims to consolidate the available technical information, including experimental protocols and pathway diagrams, to facilitate further research and drug development efforts centered on this promising natural product.

Chemical Structure and Identification

This compound is a flavan-3-ol (B1228485) characterized by an epigallocatechin core with two galloyl groups esterified at the 3 and 5 positions of the A-ring. This digallated structure distinguishes it from the more abundant EGCG, which has a single galloyl moiety at the 3-position.[1]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name [(2R,3R)-7-hydroxy-5-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate[2]
CAS Number 37484-73-4[1][2]
Molecular Formula C₂₉H₂₂O₁₅[1][2]
Molecular Weight 610.5 g/mol [1][2]
Synonyms EGCG-digallate, Epigallocatechin 3,5,-di-O-gallate

Physicochemical Properties

Detailed experimental data on the physicochemical properties of pure this compound are limited in publicly available literature. The data presented below for its close analog, Epigallocatechin-3-gallate (EGCG), can be used as a reference point for researchers.

Table 2: Physicochemical Properties of Epigallocatechin-3-gallate (EGCG) for Reference

PropertyValue
Melting Point 218 °C
Solubility Soluble in water (up to 5 mg/mL), ethanol, DMSO, and dimethylformamide.
UV-Vis λmax ~275 nm in ethanol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference: EGCG)
  • ¹H-NMR: The proton NMR spectrum of EGCG displays characteristic signals for the aromatic protons of the galloyl and epigallocatechin rings, as well as signals for the aliphatic protons of the C-ring.

  • ¹³C-NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

Mass Spectrometry (MS) (Reference: EGCG)

Mass spectrometry of EGCG typically involves soft ionization techniques like electrospray ionization (ESI), often in negative ion mode, to observe the molecular ion peak. Fragmentation patterns can provide structural information, such as the loss of the galloyl moiety.

Infrared (IR) Spectroscopy (Reference: EGCG)

The IR spectrum of EGCG would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the ester group, and aromatic (C=C) functional groups.

Biological Activities and Signaling Pathways

This compound has been identified as a potent inhibitor of several enzymes and has demonstrated antiviral properties. Much of the understanding of its potential biological effects is extrapolated from the extensive research on EGCG.

Enzyme Inhibition
  • Lymphoid Tyrosine Phosphatase (LYP): EGCG-digallate has been identified as a strong inhibitor of LYP, an enzyme implicated in autoimmune diseases.

  • Pancreatic Lipase (B570770): It shows significant potential in inhibiting pancreatic lipase, suggesting a possible role in metabolic regulation and weight management.

Antiviral Activity
  • Human Immunodeficiency Virus (HIV-1): EGCG-digallate has been shown to inhibit HIV-1 infection. The proposed mechanism involves interference with the early stages of the viral life cycle, such as attachment and entry into host cells.

Potential Anticancer and Other Activities (Inferred from EGCG)

Given its structural similarity to EGCG, it is plausible that EGCG-digallate may exhibit a range of biological activities, including:

  • Anticancer Effects: EGCG is known to induce apoptosis and inhibit proliferation in various cancer cell lines through the modulation of multiple signaling pathways.

  • Antioxidant Activity: The polyphenolic structure suggests potent antioxidant and radical-scavenging properties.

  • Anti-inflammatory Effects: EGCG can modulate inflammatory pathways.

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are scarce, the known targets of EGCG provide a logical starting point for investigation. The diagram below illustrates a generalized workflow for investigating the impact of a compound like EGCG-digallate on a cellular signaling pathway.

G General Workflow for Investigating Signaling Pathway Modulation A Treat Cells with This compound B Lyse Cells and Prepare Protein Extracts A->B C Western Blot Analysis B->C D Quantify Protein Expression (e.g., p-AKT, total AKT) C->D E Analyze Changes in Signaling Pathway Activation D->E

Workflow for studying signaling pathway modulation.

The following diagram depicts a simplified representation of the PI3K/Akt signaling pathway, a common target of polyphenolic compounds, which could be investigated in the context of EGCG-digallate activity.

G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Activation/Inhibition EGCG_digallate This compound (Hypothesized Inhibition) EGCG_digallate->PI3K Potential Inhibition

Hypothesized inhibition of the PI3K/Akt pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis, extraction, and biological evaluation of this compound are not widely published. The following sections provide generalized procedures based on methods used for EGCG and other catechins, which can be adapted for EGCG-digallate.

Extraction and Purification from Camellia sinensis

A general protocol for the extraction and purification of catechins from tea leaves is outlined below. Optimization will be required to specifically isolate EGCG-digallate.

G General Extraction and Purification Workflow A Tea Leaf Grinding B Hot Water or Aqueous Ethanol Extraction A->B C Filtration and Centrifugation B->C D Liquid-Liquid Extraction (e.g., with Ethyl Acetate) C->D E Column Chromatography (e.g., Sephadex LH-20 or Silica (B1680970) Gel) D->E F Preparative HPLC E->F G Isolated this compound F->G

Catechin extraction and purification workflow.

Protocol:

  • Extraction: Dried and ground tea leaves are extracted with hot water or an aqueous organic solvent (e.g., 70% ethanol) with stirring.

  • Filtration and Clarification: The crude extract is filtered and then centrifuged to remove solid plant material.

  • Solvent Partitioning: The aqueous extract is partitioned against an immiscible organic solvent, such as ethyl acetate, to enrich the catechin fraction.

  • Chromatography: The enriched extract is subjected to column chromatography (e.g., Sephadex LH-20 or silica gel) for initial separation.

  • Purification: Final purification to obtain high-purity this compound is typically achieved using preparative high-performance liquid chromatography (HPLC).

Chemical Synthesis

The chemical synthesis of EGCG-digallate would involve a multi-step process, likely starting from epigallocatechin or a protected derivative, followed by selective galloylation at the 3 and 5 positions. This would require careful use of protecting groups to achieve the desired regioselectivity.

Pancreatic Lipase Inhibition Assay

Principle: This assay measures the inhibition of pancreatic lipase activity by monitoring the release of a fluorescent product from a substrate.

Materials:

  • Porcine pancreatic lipase

  • 4-Methylumbelliferyl oleate (B1233923) (4-MUO) substrate

  • Tris-HCl buffer

  • This compound (test compound)

  • Orlistat (positive control)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions of pancreatic lipase, 4-MUO, and test compounds in appropriate buffers.

  • In a 96-well plate, add the enzyme and the test compound at various concentrations.

  • Incubate the plate to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the 4-MUO substrate.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Antiviral Assay (Plaque Reduction Assay)

Principle: This assay determines the ability of a compound to inhibit the cytopathic effect of a virus on host cells, visualized by a reduction in the number of plaques formed.

Materials:

  • Virus stock (e.g., HIV-1)

  • Host cell line (e.g., TZM-bl cells for HIV-1)

  • Cell culture medium and supplements

  • This compound (test compound)

  • Control antiviral drug

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed host cells in multi-well plates and grow to confluency.

  • Pre-incubate the virus with various concentrations of the test compound.

  • Infect the host cell monolayer with the virus-compound mixture.

  • After an adsorption period, remove the inoculum and overlay the cells with a medium containing an agent to solidify (e.g., agarose) and the test compound.

  • Incubate the plates for a period sufficient for plaque formation.

  • Fix and stain the cells to visualize and count the plaques.

  • Calculate the percentage of plaque reduction and determine the EC₅₀ value.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, natural product with demonstrated potent inhibitory effects on key enzymes and promising antiviral activity. Its structural similarity to EGCG suggests a broader range of biological activities that warrant further investigation. Future research should focus on:

  • Isolation and Characterization: Developing efficient methods for the isolation of pure EGCG-digallate to enable comprehensive physicochemical and biological characterization.

  • Quantitative Biological Evaluation: Determining the specific IC₅₀ or EC₅₀ values for a wider range of biological targets to understand its potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular mechanisms and signaling pathways modulated by EGCG-digallate.

  • In Vivo Studies: Evaluating the pharmacokinetic profile, efficacy, and safety of EGCG-digallate in preclinical animal models.

A deeper understanding of this unique digallated catechin will be crucial in unlocking its full therapeutic potential for the development of novel drugs and nutraceuticals.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Epigallocatechin 3,5-digallate in Camellia sinensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camellia sinensis, the tea plant, is a rich source of bioactive polyphenols known as catechins, which are lauded for their potential health benefits. Among these, the galloylated catechins, particularly epigallocatechin-3-gallate (EGCG), are often the most abundant and have been the subject of extensive research.[1][2] A lesser-known but potentially significant derivative is epigallocatechin 3,5-digallate (EGCG-digallate), a molecule with two galloyl moieties. While the biosynthetic pathway to its precursor, EGCG, is well-documented, the final enzymatic step leading to the formation of EGCG-digallate in C. sinensis remains an area of active investigation. This technical guide provides a comprehensive overview of the established biosynthetic pathway to EGCG and explores the putative final step in the formation of EGCG-digallate. We will delve into the key enzymes, present available quantitative data, and provide detailed experimental protocols relevant to the study of this pathway.

The Core Biosynthetic Pathway to Epigallocatechin-3-Gallate (EGCG)

The journey to EGCG begins with the essential amino acid L-phenylalanine and involves the convergence of the phenylpropanoid and flavonoid biosynthetic pathways. This multi-step process is catalyzed by a series of enzymes, each playing a critical role in the formation of the catechin (B1668976) backbone and its subsequent galloylation.

Phenylpropanoid Pathway: Building the Precursors

The initial phase of catechin biosynthesis involves the conversion of L-phenylalanine to p-coumaroyl-CoA. This is a common pathway for the synthesis of various phenylpropanoid-derived compounds in plants.

  • Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, the first committed step in the phenylpropanoid pathway.[3]

  • Cinnamate 4-hydroxylase (C4H): Cinnamic acid is then hydroxylated at the 4-position to produce p-coumaric acid.[3]

  • 4-Coumaroyl-CoA ligase (4CL): Finally, p-coumaroyl-CoA is synthesized from p-coumaric acid, which serves as a key precursor for the flavonoid pathway.[3]

Flavonoid Pathway: Assembling the Catechin Skeleton

p-Coumaroyl-CoA enters the flavonoid pathway, where it undergoes a series of cyclization and modification reactions to form the flavan-3-ol, epigallocatechin (EGC).

  • Chalcone (B49325) synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[3]

  • Chalcone isomerase (CHI): Naringenin chalcone is then cyclized to form the flavanone, naringenin.[3]

  • Flavanone 3-hydroxylase (F3H): Naringenin is hydroxylated to produce dihydrokaempferol.[3]

  • Flavonoid 3',5'-hydroxylase (F3'5'H): This crucial enzyme introduces hydroxyl groups at the 3' and 5' positions of the B-ring of dihydrokaempferol, leading to the formation of dihydromyricetin.[3]

  • Dihydroflavonol 4-reductase (DFR): Dihydromyricetin is reduced to leucodelphinidin.[3]

  • Anthocyanidin synthase (ANS): Leucodelphinidin is converted to delphinidin (B77816).[3]

  • Anthocyanidin reductase (ANR): Finally, delphinidin is reduced to form (-)-epigallocatechin (B1671488) (EGC), a key precursor for galloylated catechins.[3]

Galloylation: The Esterification of EGC to EGCG

The addition of a galloyl group to the 3-position of EGC is a critical step in the formation of EGCG. This reaction is not a direct esterification with gallic acid but involves an activated galloyl donor.

  • UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT): This enzyme catalyzes the formation of β-glucogallin from gallic acid and UDP-glucose. β-glucogallin serves as the activated galloyl donor for the subsequent reaction.[4][5]

  • Epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT): This novel galloyltransferase catalyzes the transfer of the galloyl group from β-glucogallin to the 3-hydroxyl group of EGC, yielding epigallocatechin-3-gallate (EGCG).[4][5] This enzyme has been purified and characterized from C. sinensis.[4][5]

The Final Frontier: The Biosynthesis of this compound

The enzymatic mechanism for the addition of a second galloyl group to the 5-position of EGCG to form this compound is currently not well-defined in the scientific literature. While the existence of "epigallocatechin digallates" in tea has been reported, the specific galloyltransferase responsible for this second esterification has yet to be isolated and characterized.[3]

Hypothetical Pathway: It is hypothesized that a distinct galloyltransferase, with specificity for the 5-hydroxyl group of EGCG, catalyzes this final step. This putative enzyme would likely also utilize an activated galloyl donor, such as β-glucogallin. Further research is required to identify and characterize this enzyme to complete our understanding of the biosynthesis of EGCG-digallate.

Quantitative Data

The following table summarizes the key enzymes involved in the biosynthesis of EGCG. Quantitative data on the specific activity and kinetic parameters of these enzymes are crucial for understanding the regulation of the pathway and for potential metabolic engineering applications. However, comprehensive kinetic data for all enzymes in a single study is limited.

EnzymeAbbreviationSubstrate(s)Product(s)
Phenylalanine ammonia-lyasePALL-PhenylalanineCinnamic acid
Cinnamate 4-hydroxylaseC4HCinnamic acidp-Coumaric acid
4-Coumaroyl-CoA ligase4CLp-Coumaric acid, CoA, ATPp-Coumaroyl-CoA
Chalcone synthaseCHSp-Coumaroyl-CoA, 3x Malonyl-CoANaringenin chalcone
Chalcone isomeraseCHINaringenin chalconeNaringenin
Flavanone 3-hydroxylaseF3HNaringeninDihydrokaempferol
Flavonoid 3',5'-hydroxylaseF3'5'HDihydrokaempferolDihydromyricetin
Dihydroflavonol 4-reductaseDFRDihydromyricetinLeucodelphinidin
Anthocyanidin synthaseANSLeucodelphinidinDelphinidin
Anthocyanidin reductaseANRDelphinidin(-)-Epigallocatechin (EGC)
UDP-glucose:galloyl-1-O-β-D-glucosyltransferaseUGGTGallic acid, UDP-glucoseβ-Glucogallin, UDP
Epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferaseECGT(-)-Epigallocatechin (EGC), β-GlucogallinEpigallocatechin-3-gallate (EGCG), Glucose

Experimental Protocols

Extraction and Quantification of Catechins by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the extraction and analysis of catechins, including EGCG, from C. sinensis leaves. This method can be adapted to search for and quantify EGCG-digallate.

a. Sample Preparation:

  • Freeze-dry fresh young tea leaves and grind them into a fine powder.

  • Accurately weigh approximately 0.2 g of the powdered tea leaves into a centrifuge tube.

  • Add 5 mL of 70% (v/v) methanol (B129727) to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the mixture in a water bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the pellet with an additional 5 mL of 70% methanol.

  • Pool the supernatants and bring the final volume to 10 mL with 70% methanol.

  • Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 30% B over 30 minutes, followed by a wash with 95% B and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Quantification: Use certified standards of EGC, EGCG, and if available, EGCG-digallate to create calibration curves for accurate quantification.

Enzyme Assay for Galloyltransferase Activity (ECGT)

This protocol is adapted from the characterization of ECGT and can be modified to screen for the putative 5-O-galloyltransferase.[4]

a. Enzyme Extraction:

  • Grind fresh young tea leaves in liquid nitrogen to a fine powder.

  • Homogenize the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone).

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • The supernatant contains the crude enzyme extract. Further purification steps such as ammonium (B1175870) sulfate (B86663) precipitation and column chromatography may be necessary.

b. Enzyme Assay:

  • Prepare a reaction mixture containing:

    • 50 mM phosphate (B84403) buffer (pH 6.0)

    • 1 mM EGCG (as the potential substrate for the second galloylation)

    • 2 mM β-glucogallin (as the galloyl donor)

    • A suitable amount of the enzyme extract.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding an equal volume of methanol containing 1% formic acid.

  • Centrifuge to pellet any precipitated protein.

  • Analyze the supernatant by HPLC (as described above) to detect the formation of EGCG-digallate.

Mandatory Visualizations

This compound Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_galloylation Galloylation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone Naringenin Naringenin Naringenin chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin Dihydrokaempferol->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Epigallocatechin (EGC) Epigallocatechin (EGC) Delphinidin->Epigallocatechin (EGC) ANR Epigallocatechin-3-gallate (EGCG) Epigallocatechin-3-gallate (EGCG) Epigallocatechin (EGC)->Epigallocatechin-3-gallate (EGCG) ECGT Gallic acid Gallic acid UDP-glucose UDP-glucose β-glucogallin β-glucogallin UDP-glucose->β-glucogallin β-glucogallin->Epigallocatechin-3-gallate (EGCG) This compound This compound β-glucogallin->this compound Epigallocatechin-3-gallate (EGCG)->this compound Putative 5-O-Galloyltransferase

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for Catechin Analysis Tea Leaf Sample Tea Leaf Sample Grinding Grinding Tea Leaf Sample->Grinding Extraction with 70% Methanol Extraction with 70% Methanol Grinding->Extraction with 70% Methanol Centrifugation Centrifugation Extraction with 70% Methanol->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Filtration (0.22 µm) Filtration (0.22 µm) Supernatant Collection->Filtration (0.22 µm) HPLC Analysis HPLC Analysis Filtration (0.22 µm)->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification

References

Epigallocatechin 3,5-digallate: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigallocatechin 3,5-digallate (EGCG-digallate) is a distinct flavan-3-ol, a type of polyphenolic compound found in the tea plant (Camellia sinensis). Its unique chemical structure, featuring an epigallocatechin backbone with two galloyl moieties esterified at the 3- and 5-positions, distinguishes it from the more common and extensively studied Epigallocatechin Gallate (EGCG). This structural difference is believed to enhance its biochemical potency and confer unique biological activities.[1] This technical guide provides an in-depth overview of the current understanding of the mechanism of action of this compound, with a focus on its molecular targets and effects on cellular signaling pathways.

Core Mechanisms of Action

Current research highlights this compound as a promising candidate in biomedical research due to its potent inhibitory effects on various enzymes and its interference with viral mechanisms.[1] The presence of a second galloyl group at the 5-position is thought to be a key determinant of its enhanced bioactivity compared to EGCG.[1]

Antiviral Activity

A significant body of evidence points to the potent antiviral properties of this compound, particularly against the Human Immunodeficiency Virus (HIV-1). The mechanism of action is primarily attributed to the interference with the early stages of the viral life cycle.

Studies have demonstrated that catechins possessing a galloyl group at the 3-position and a hydroxyl group at the 5'-position, such as this compound, are effective inhibitors of HIV-1 infection. The primary mechanisms involve:

  • Interference with p24 Production: p24 is a viral core protein, and its inhibition suggests a disruption of the viral replication cycle.

  • Inhibition of Cell-Cell and Virus-Cell Fusion: By preventing the fusion of the viral envelope with the host cell membrane, EGCG-digallate effectively blocks the entry of the virus into the cell.[2]

The 3-galloyl and 5'-OH groups are considered crucial for this antiviral activity.[2]

Enzyme Inhibition

The digallated structure of this compound suggests a strong potential for enzyme inhibition, a characteristic that is also observed with other galloylated catechins.

This compound has been identified as a strong inhibitor of lymphoid tyrosine phosphatase (LYP), also known as PTPN22.[1] LYP is a critical negative regulator of T-cell activation, and its inhibition is a potential therapeutic strategy for autoimmune diseases. The precise mechanism of inhibition by EGCG-digallate is still under investigation, but it is likely to involve binding to the catalytic or allosteric sites of the enzyme.

There is significant potential for this compound to act as a potent inhibitor of pancreatic lipase (B570770).[1] This enzyme plays a key role in the digestion and absorption of dietary fats. Inhibition of pancreatic lipase is a validated strategy for the management of obesity. While direct studies on the 3,5-digallate are limited, research on EGCG has shown that the galloyl moiety is crucial for its inhibitory activity. Given the presence of two galloyl groups, it is hypothesized that EGCG-digallate could exhibit enhanced inhibitory effects compared to EGCG.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound and related compounds.

CompoundTarget/AssayIC50 / EC50Reference
This compound HIV-1 Infection (p24 production, cell-cell fusion, virus-cell fusion)2.41–3.44 μMLiu et al., 2005 (as cited in[2])
(-)-epigallocatechin-3-gallate (EGCG)Pancreatic Lipase7.5 µmol/l[3]

Experimental Protocols

Detailed methodologies for key experiments cited or relevant to the investigation of this compound's mechanism of action are provided below.

Protocol 1: HIV-1 p24 Antigen ELISA

This protocol is a standard method to quantify the p24 viral protein, providing a measure of viral replication.

Materials:

  • 96-well microtiter plates coated with a monoclonal antibody to HIV-1 p24

  • Cell culture supernatants from HIV-1 infected cells treated with this compound

  • Lysis buffer

  • Biotinylated polyclonal antibody to HIV-1 p24

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the primary anti-p24 antibody and incubate overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add cell culture supernatants (containing the virus and test compound) and a p24 standard curve to the wells. Incubate for 2 hours at 37°C.

  • Wash the plate.

  • Add the biotinylated secondary antibody and incubate for 1 hour at 37°C.

  • Wash the plate.

  • Add the streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.

  • Wash the plate.

  • Add the TMB substrate and incubate in the dark for 15-30 minutes.

  • Add the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of p24 in the samples based on the standard curve.

Protocol 2: Pancreatic Lipase Inhibition Assay

This fluorometric assay is used to determine the inhibitory effect of compounds on pancreatic lipase activity.

Materials:

  • Porcine pancreatic lipase

  • Fluorescent lipase substrate (e.g., 4-methylumbelliferyl oleate)

  • Tris-HCl buffer (pH 8.0)

  • This compound solution at various concentrations

  • 96-well black microtiter plates

  • Fluorometric microplate reader

Procedure:

  • Prepare a working solution of pancreatic lipase in Tris-HCl buffer.

  • In a 96-well plate, add the Tris-HCl buffer, the this compound solution (or vehicle control), and the pancreatic lipase solution.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding the fluorescent lipase substrate.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for 4-methylumbelliferone) every minute for 30 minutes in a kinetic mode.

  • The rate of the reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Lymphoid Tyrosine Phosphatase (LYP/PTPN22) Inhibition Assay

This assay measures the inhibition of LYP enzymatic activity using a fluorogenic substrate.

Materials:

  • Recombinant human PTPN22 (LYP) catalytic domain

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as a fluorogenic substrate

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound solution at various concentrations

  • 96-well black microtiter plates

  • Fluorometric microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer and the this compound solution (or vehicle control).

  • Add the recombinant LYP enzyme to the wells.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the reaction by adding the DiFMUP substrate.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm) every minute for 30 minutes in a kinetic mode.

  • The rate of the reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Visualizations

The following diagrams illustrate the hypothesized and known signaling pathways affected by this compound.

HIV_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding MembraneFusion Membrane Fusion CD4->MembraneFusion ViralEntry Viral Entry MembraneFusion->ViralEntry p24Production p24 Production ViralEntry->p24Production EGCG_digallate This compound EGCG_digallate->MembraneFusion Inhibits EGCG_digallate->p24Production Inhibits

Caption: Proposed mechanism of HIV-1 inhibition by this compound.

Enzyme_Inhibition cluster_lipase Fat Digestion cluster_lyp T-Cell Regulation EGCG_digallate This compound PancreaticLipase Pancreatic Lipase EGCG_digallate->PancreaticLipase Inhibits LYP Lymphoid Tyrosine Phosphatase (LYP) EGCG_digallate->LYP Inhibits Triglycerides Dietary Triglycerides Triglycerides->PancreaticLipase Substrate FattyAcids Free Fatty Acids & Monoglycerides PancreaticLipase->FattyAcids Hydrolysis Absorption Absorption FattyAcids->Absorption TCR T-Cell Receptor Signaling T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation LYP->TCR Inhibits

Caption: Hypothesized inhibitory effects on Pancreatic Lipase and Lymphoid Tyrosine Phosphatase.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays EnzymeAssay Enzyme Inhibition Assay (Lipase, LYP) DataAnalysis Data Analysis (IC50, EC50) EnzymeAssay->DataAnalysis ViralAssay Antiviral Assay (e.g., p24 ELISA) ViralAssay->DataAnalysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Signaling Western Blot for Signaling Proteins Cytotoxicity->Signaling Signaling->DataAnalysis EGCG_digallate Epigallocatechin 3,5-digallate EGCG_digallate->EnzymeAssay EGCG_digallate->ViralAssay EGCG_digallate->Cytotoxicity

Caption: General experimental workflow for evaluating the bioactivity of EGCG-digallate.

Conclusion and Future Directions

This compound presents a compelling profile as a bioactive molecule with distinct mechanisms of action, particularly in the realm of antiviral and enzyme inhibitory activities. The presence of a second galloyl group at the 5-position appears to be a critical structural feature enhancing its potency. While initial studies have illuminated its potential, further research is imperative to fully elucidate its therapeutic promise.

Future investigations should focus on:

  • Direct Comparative Studies: Head-to-head comparisons with EGCG in a variety of biological assays are necessary to definitively establish the unique contributions of the 3,5-digallate structure.

  • Elucidation of Molecular Interactions: Detailed structural biology studies (e.g., X-ray crystallography, NMR) are needed to understand the precise binding modes of this compound with its molecular targets.

  • In Vivo Efficacy and Pharmacokinetics: Preclinical animal studies are required to evaluate the in vivo efficacy, bioavailability, and metabolic fate of this compound.

  • Exploration of Other Therapeutic Areas: Given its potent enzyme inhibitory potential, its effects on other key enzymes implicated in disease (e.g., kinases, proteases) should be investigated.

This technical guide provides a foundational understanding of the mechanism of action of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development. The unique properties of this molecule warrant continued exploration to unlock its full therapeutic potential.

References

The Biological Activity of Epigallocatechin 3,5-digallate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigallocatechin 3,5-digallate (EGCG-digallate) is a unique flavan-3-ol (B1228485) found in trace amounts in the tea plant (Camellia sinensis). Its structure, featuring two galloyl moieties at the 3 and 5 positions, distinguishes it from the more abundant and extensively studied epigallocatechin-3-gallate (EGCG). This structural difference is hypothesized to enhance its biochemical potency. While research specifically focused on EGCG-digallate is still emerging, preliminary evidence suggests it is a potent inhibitor of various enzymes and may modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound, drawing on direct studies and pertinent data from its close structural analog, EGCG, to illuminate its therapeutic potential.

Introduction

Tea catechins, particularly those found in green tea, have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1] Among these, this compound represents a molecule of interest due to its distinct chemical structure.[2] The presence of a second galloyl group at the 5-position, in addition to the one at the 3-position common to EGCG, may confer unique biological activities and enhanced potency. However, the low natural abundance of EGCG-digallate has posed a significant challenge to its isolation and comprehensive biological evaluation, necessitating complex and regioselective chemical synthesis for in-depth study.[3] This guide synthesizes the available data on EGCG-digallate and leverages the extensive research on EGCG to provide a predictive framework for its biological functions and mechanisms of action.

Quantitative Data on Biological Activity

Quantitative data for this compound is limited. The following tables summarize available data for EGCG-digallate and its close structural analogs, EGCG and Gallocatechin-3,5-digallate (GC-3,5-diGA), to provide a comparative perspective on their biological potency.

Table 1: Anticancer and Antiproliferative Activity (IC50 Values)

CompoundCell LineActivityIC50 (µM)Reference
Gallocatechin-3,5-digallate (GC-3,5-diGA)Lymph Node Carcinoma of the Prostate (LNCaP)Antiproliferative< 62.5[4]
Gallocatechin-3,5-digallate (GC-3,5-diGA)Human Colon Cancer CellAntiproliferative< 62.5[4]
Gallocatechin-3,5-digallate (GC-3,5-diGA)Human Breast Cancer CellAntiproliferative< 62.5[4]
Epigallocatechin-3-gallate (EGCG)Oral Squamous Carcinoma (CAL-27, HSC-3, SCC9, SCC15)Anticancer20 - 60[5]
Epigallocatechin-3-gallate (EGCG)Human Non-small-cell Lung Cancer (A549)Antiproliferative36.0[6]
Epigallocatechin-3-gallate (EGCG)Anaplastic Thyroid Cancer (SW-1736)AnticancerNot specified[7]
Epigallocatechin-3-gallate (EGCG)Breast Cancer (MCF-7)Antiproliferative70 (24h), 50 (48h)[8]
Epigallocatechin-3-gallate (EGCG)T Lymphoblastic Leukemia (Jurkat)Decreased Viability82.8 (24h), 68.8 (48h), 59.7 (72h)[9]

Table 2: Enzyme Inhibition

CompoundEnzymeInhibition TypeIC50 (µM)Reference
This compoundLymphoid Tyrosine Phosphatase (LYP)Strong InhibitorNot specified[2]
This compoundPancreatic Lipase (B570770)Potential InhibitorNot specified[2]
Epigallocatechin-3-gallate (EGCG)Pancreatic LipaseNoncompetitive7.5[10]
Epigallocatechin-3-gallate (EGCG)TyrosinaseMixed39.4 ± 0.54[11]
Gallocatechin gallate (GCG)TyrosinaseMixed36.8 ± 0.21[11]
Epicatechin gallate (ECG)Xanthine OxidaseReversible Mixed-type19.33 ± 0.45[12]
Theaflavin-3,3′-digallate (TFdiG)Pancreatic LipaseMixed1.9[13]
Epigallocatechin-3-gallate (EGCG)Protein Phosphatase-1 (PP1c)-0.26 - 0.4[14]

Table 3: Antioxidant Activity

CompoundAssayActivityIC50 or Concentration for EffectReference
Gallocatechin-3,5-digallate (GC-3,5-diGA)tBHP-induced oxidative stress in NIH3T3 cellsProtective62.5 µM (comparable to 125 µM EGCG)[4]
Epigallocatechin-3-gallate (EGCG)DPPH Radical ScavengingAntioxidantNot specified[15][16]

Key Biological Activities and Signaling Pathways

Based on preliminary findings for EGCG-digallate and extensive research on EGCG, the following biological activities and modulated signaling pathways are of significant interest for drug development professionals.

Anticancer Activity

EGCG has demonstrated potent anticancer effects across a variety of cancer cell lines.[17] It is plausible that EGCG-digallate, with its additional galloyl moiety, could exhibit similar or enhanced activity. The anticancer mechanisms of EGCG involve the induction of apoptosis, cell cycle arrest, and the inhibition of tumor cell proliferation, invasion, and angiogenesis.[1]

Signaling Pathways Implicated in Anticancer Activity (Inferred from EGCG):

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. EGCG has been shown to inhibit this pathway by upregulating the tumor suppressor PTEN and downregulating the phosphorylation of Akt and mTOR.[18][19]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, regulates various cellular processes such as proliferation, differentiation, and apoptosis. EGCG has been shown to modulate MAPK signaling, often leading to the inhibition of cancer cell growth.[20][21][22]

  • NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival, and its constitutive activation is common in many cancers. EGCG can suppress NF-κB activation, thereby inhibiting the expression of downstream target genes involved in cancer progression.[2][23]

PI3K_Akt_mTOR_Pathway Inferred PI3K/Akt/mTOR Pathway Inhibition by EGCG-digallate EGCG_digallate This compound PI3K PI3K EGCG_digallate->PI3K Inhibits PTEN PTEN EGCG_digallate->PTEN Upregulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes PTEN->PI3K Inhibits

Inferred PI3K/Akt/mTOR Pathway Inhibition

MAPK_Pathway Inferred MAPK Pathway Modulation by EGCG-digallate EGCG_digallate This compound MEK MEK EGCG_digallate->MEK Inhibits ERK ERK EGCG_digallate->ERK Inhibits JNK JNK EGCG_digallate->JNK Modulates p38 p38 EGCG_digallate->p38 Modulates Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Raf->MEK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cell Proliferation, Differentiation, Apoptosis Transcription_Factors->Cellular_Response

Inferred MAPK Pathway Modulation
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. EGCG has well-documented anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[24][25] This leads to a reduction in the production of pro-inflammatory cytokines and mediators.

NFkB_Pathway Inferred NF-κB Pathway Inhibition by EGCG-digallate cluster_cytoplasm Cytoplasm EGCG_digallate This compound IKK IKK EGCG_digallate->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates

Inferred NF-κB Pathway Inhibition
Antioxidant Activity

EGCG is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[15] This activity is attributed to the numerous hydroxyl groups in its structure. The additional galloyl group in EGCG-digallate may further enhance its antioxidant capacity.

Enzyme Inhibition

EGCG-digallate has been identified as a strong inhibitor of lymphoid tyrosine phosphatase (LYP) and shows potential in inhibiting pancreatic lipase.[2] Inhibition of these enzymes has therapeutic implications in metabolic and immunological disorders.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of catechins. These protocols can be adapted for the study of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[26]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze Calculate Cell Viability Read_Absorbance->Analyze

MTT Cell Viability Assay Workflow
DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of a compound.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

    • Methanol (B129727)

    • Spectrophotometer

  • Procedure:

    • Sample Preparation: Prepare various concentrations of this compound in methanol.

    • Reaction: Add a defined volume of the sample solution to the DPPH solution. A control with methanol instead of the sample is also prepared.

    • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

    • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[15]

    • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Pancreatic Lipase Inhibition Assay

This assay determines the inhibitory effect of a compound on pancreatic lipase, a key enzyme in fat digestion.

  • Materials:

    • Porcine pancreatic lipase solution

    • Tris-HCl buffer (pH 7.0)

    • p-Nitrophenyl butyrate (B1204436) (p-NPB) as a substrate

    • Spectrophotometer

  • Procedure:

    • Pre-incubation: Pre-incubate the pancreatic lipase solution with various concentrations of this compound in Tris-HCl buffer at 37°C for a set time (e.g., 15 minutes).[27]

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate p-NPB.

    • Absorbance Measurement: Monitor the hydrolysis of p-NPB to p-nitrophenol by measuring the increase in absorbance at 405 nm over time.[27]

    • Data Analysis: The percentage of lipase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor).

Conclusion and Future Directions

This compound is a promising but understudied natural product. Its unique digallated structure suggests the potential for enhanced biological activities compared to its well-researched analog, EGCG. The limited available data, coupled with inferences from EGCG, point towards significant anticancer, anti-inflammatory, and antioxidant properties, likely mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.

Future research should prioritize the development of efficient synthetic routes to obtain sufficient quantities of this compound for comprehensive biological evaluation. Key areas for investigation include:

  • Head-to-head comparative studies with EGCG to definitively establish its relative potency.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways directly modulated by EGCG-digallate.

  • Preclinical in vivo studies to assess its efficacy, pharmacokinetics, and safety profile in animal models of various diseases.

A deeper understanding of the biological activity of this compound will be instrumental in unlocking its therapeutic potential for the development of novel drugs and nutraceuticals.

References

Epigallocatechin Gallates as Potent Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The world of natural products continues to be a vast reservoir of potential therapeutic agents. Among these, the polyphenolic compounds found in tea, particularly the catechins, have garnered significant scientific attention. This technical guide provides a comprehensive overview of the enzyme inhibitory properties of two closely related molecules: the abundant and extensively studied (-)-Epigallocatechin-3-gallate (EGCG) and the rarer, digallated form, (-)-Epigallocatechin 3,5-digallate. While both molecules share a common structural backbone, the seemingly minor difference in galloylation significantly impacts their biochemical activity and inhibitory profiles. This document will delve into their mechanisms of action, present quantitative inhibitory data, detail relevant experimental protocols, and visualize their impact on critical cellular signaling pathways.

A Note on Nomenclature

It is crucial to distinguish between the two molecules discussed herein. (-)-Epigallocatechin-3-gallate (EGCG) is the most abundant catechin (B1668976) in green tea and the subject of the majority of scientific literature. Its structure features a galloyl moiety esterified at the 3-position of the epigallocatechin backbone. In contrast, (-)-Epigallocatechin 3,5-digallate is a less common derivative possessing two galloyl groups, at both the 3- and 5-positions. This additional galloylation can enhance its inhibitory potency against specific enzymatic targets.

(-)-Epigallocatechin-3-gallate (EGCG): A Multi-Target Enzyme Inhibitor

EGCG has been shown to inhibit a wide array of enzymes through various mechanisms, including competitive, non-competitive, and mixed-mode inhibition. Its ability to interact with multiple signaling pathways contributes to its observed anti-proliferative, anti-inflammatory, and anti-angiogenic effects.

Quantitative Inhibition Data

The inhibitory potency of EGCG against various enzymes is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes key IC50 values reported in the literature.

Enzyme TargetIC50 Value (µM)Notes
Cystathionine (B15957) β-synthase (H₂S-producing activity)0.12[1][2]Significantly more potent against H₂S production than canonical cystathionine formation (IC50 3.3 µM).[1][2]
Protein Phosphatase-1 (PP1c)0.26 - 0.4[3]
Protein Phosphatase-1 (PP1 δ-isoform)0.47 - 1.35[3]
Protein Phosphatase-2A (PP2Ac)15[3]Less potent inhibition compared to PP1.[3]
α-Amylase76[4]Non-competitive inhibition.[4]
α-Glucosidase16 - 19.5[5][6]Potent non-competitive inhibition.[5][6]
Matrix Metalloproteinase-2 (MMP-2)~10[7]Also inhibits MMP-9.[7]
Catalase (in K562 cells)54.5[8][9][10][11]Inhibition leads to increased cellular ROS.[8][9][10][11]
Experimental Protocols: Enzyme Inhibition Assays

Detailed and reproducible experimental protocols are fundamental to the study of enzyme inhibitors. Below are representative methodologies for assessing the inhibitory activity of compounds like EGCG against α-amylase and α-glucosidase.

This assay is adapted from chromogenic methods used to determine α-amylase activity.

Materials:

  • α-Amylase solution (e.g., from human saliva or porcine pancreas)

  • Chromogenic starch substrate (e.g., Red-starch)

  • Phosphate (B84403) buffer (20 mM, pH 6.9, containing 6.7 mM sodium chloride)

  • EGCG or other test compounds

  • 95% Ethanol

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound (e.g., EGCG) in a suitable solvent (e.g., DMSO or water).

  • In a reaction tube, combine the α-amylase enzyme (final concentration ~0.3 U/mL) suspended in phosphate buffer with the starch substrate (final concentration ~7 mg/mL).

  • Add varying concentrations of the test compound to the reaction mixture.

  • Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

  • Terminate the reaction by adding 95% ethanol.

  • Centrifuge the tubes to pellet the unhydrolyzed substrate.

  • Measure the absorbance of the supernatant at a wavelength appropriate for the chromogenic substrate.

  • Calculate the percentage of inhibition by comparing the absorbance of the test samples to a control sample containing no inhibitor.

This assay typically utilizes a synthetic substrate that releases a chromophore upon enzymatic cleavage.

Materials:

  • α-Glucosidase solution (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • EGCG or other test compounds

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add the α-glucosidase enzyme to the potassium phosphate buffer.

  • Add varying concentrations of the test compound to the wells and pre-incubate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPG substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Determine the percentage of inhibition relative to a control without the inhibitor.

Impact on Cellular Signaling Pathways

EGCG's influence extends beyond direct enzyme inhibition to the modulation of entire signaling cascades that are often dysregulated in disease states, particularly cancer.

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, survival, and migration. EGCG has been shown to inhibit EGFR signaling at multiple points.[12][13][14][15] It can interfere with the binding of EGF to its receptor, leading to reduced receptor activation and downstream signaling.[16] Furthermore, EGCG can directly inhibit the activity of downstream kinases such as ERK1/2 and Akt.[13]

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation EGCG_node EGCG EGCG_node->EGFR Inhibits Binding & Activation EGCG_node->ERK Directly Inhibits EGCG_node->AKT Directly Inhibits

EGCG's multifaceted inhibition of the EGFR signaling pathway.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling axis for cell survival and proliferation. EGCG has been demonstrated to suppress this pathway, often by down-regulating the phosphorylation of both PI3K and Akt.[17][18][19][20] This inhibition can lead to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival EGCG_node EGCG EGCG_node->PI3K Inhibits Phosphorylation EGCG_node->AKT Inhibits Phosphorylation

EGCG-mediated inhibition of the pro-survival PI3K/Akt pathway.

(-)-Epigallocatechin 3,5-digallate: A More Potent, Targeted Inhibitor

While less studied, Epigallocatechin 3,5-digallate has shown potent inhibitory activity against specific enzymes, suggesting that the additional galloyl group at the 5-position can enhance its binding and inhibitory capacity for certain targets.

Known Enzymatic Targets and Biological Effects
  • Lymphoid Tyrosine Phosphatase (LYP): this compound has been identified as a strong inhibitor of LYP, a key negative regulator of T-cell activation. Inhibition of LYP is a potential therapeutic strategy for autoimmune diseases.

  • Pancreatic Lipase: This digallated catechin shows significant potential in inhibiting pancreatic lipase, an enzyme crucial for the digestion of dietary fats. This suggests its potential application in the management of obesity and related metabolic disorders.

  • HeLa S3 Cell Proliferation: Studies on the synthetic analogue, 3,5-digalloyl-(-)-epicatechin, have demonstrated its potent inhibitory effect on the proliferation of HeLa S3 cancer cells.

The limited availability of data for this compound highlights a promising area for future research. Further investigation into its inhibitory profile against a broader range of enzymes and its effects on various signaling pathways is warranted.

Conclusion and Future Directions

Both EGCG and its digallated counterpart, this compound, are potent enzyme inhibitors with significant therapeutic potential. EGCG's broad-spectrum activity against numerous enzymes and its modulation of key signaling pathways like EGFR and PI3K/Akt are well-documented. The enhanced potency of this compound against specific targets underscores the importance of the galloyl moiety in determining inhibitory activity.

For drug development professionals, these molecules represent promising scaffolds for the design of novel enzyme inhibitors. Future research should focus on:

  • Elucidating the full inhibitory profile of this compound.

  • Conducting structure-activity relationship studies to optimize the inhibitory potency and selectivity of these catechins.

  • Investigating the in vivo efficacy and safety of these compounds in relevant disease models.

The continued exploration of these natural compounds and their derivatives holds great promise for the development of new therapeutic strategies for a wide range of diseases.

References

The Antioxidant Profile of Epigallocatechin Gallate (EGCG): A Proxy for Understanding Epigallocatechin 3,5-digallate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative and mechanistic data on the antioxidant properties of Epigallocatechin 3,5-digallate is limited in publicly available scientific literature. This guide provides an in-depth analysis of the closely related and extensively studied precursor, Epigallocatechin-3-gallate (EGCG), to serve as a scientific proxy. The presence of an additional galloyl group at the 5-position in this compound is expected to modulate its antioxidant capacity, a concept that will be explored based on established structure-activity relationships.

Executive Summary

Epigallocatechin-3-gallate (EGCG) is the most abundant catechin (B1668976) in green tea, renowned for its potent antioxidant and free radical scavenging properties.[1] These characteristics are central to its potential therapeutic applications in a range of fields, including oncology, cardiology, and neurodegenerative diseases. The antioxidant activity of EGCG is attributed to its unique chemical structure, particularly the presence of multiple hydroxyl groups on its phenolic rings, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).[2] Furthermore, EGCG modulates key cellular signaling pathways, such as the Nrf2 and MAPK pathways, to bolster endogenous antioxidant defenses. This guide summarizes the current understanding of EGCG's antioxidant capabilities, presenting quantitative data, detailed experimental protocols, and mechanistic pathway diagrams to inform further research and development, particularly in the context of its digallated derivative.

Quantitative Antioxidant Capacity of EGCG

The antioxidant potential of EGCG has been quantified using various in vitro assays. The following tables summarize key findings from multiple studies, providing a comparative overview of its efficacy in different chemical environments.

Table 1: Radical Scavenging Activity of EGCG

AssayParameterReported Value(s)Reference(s)
DPPH (2,2-diphenyl-1-picrylhydrazyl)IC503.31 - 5.54 µg/mL[3]
% Scavenging (at 400 µM)77.2%[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))TEAC (Trolox Equivalent Antioxidant Capacity)1.59 mM TE/g
% Scavenging (at 400 µM)90.2%[1]
Hydroxyl Radical (•OH)Rate Constant4.22 ± 0.07 x 10¹⁰ M⁻¹s⁻¹[4]

Table 2: Inhibition of Lipid Peroxidation by EGCG

AssayInducerIC50 ValueReference(s)
TBARS (Thiobarbituric Acid Reactive Substances)H₂O₂0.66 µM
TBARSFerrous Ions3.32 µM

Core Mechanisms of Antioxidant Action

EGCG exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of cellular signaling pathways that control endogenous antioxidant systems.

Direct Radical Scavenging

The chemical structure of EGCG, rich in phenolic hydroxyl groups, allows it to directly donate hydrogen atoms to neutralize a wide array of reactive oxygen species (ROS), including superoxide (B77818) anions, hydroxyl radicals, and peroxyl radicals.[2][5] This direct scavenging activity terminates damaging free-radical chain reactions. The galloyl moiety at the 3-position is known to be crucial for this high radical-scavenging ability.[6]

Modulation of Cellular Signaling Pathways

EGCG influences intracellular signaling cascades that are pivotal in the cellular response to oxidative stress.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes.[7][8] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. EGCG can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1), catalase, and superoxide dismutase (SOD).[9][10]

Nrf2_Pathway EGCG This compound (via EGCG proxy) Keap1 Keap1 EGCG->Keap1 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto sequesters Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, Catalase) ARE->Antioxidant_Enzymes upregulates expression Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection MAPK_Pathway EGCG This compound (via EGCG proxy) MAPKKK MAPKKK (e.g., ASK1) EGCG->MAPKKK modulates Oxidative_Stress Oxidative Stress Oxidative_Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Experimental_Workflow Start Start: Antioxidant Activity Assessment In_Vitro In Vitro Chemical Assays Start->In_Vitro Cell_Based Cell-Based Assays Start->Cell_Based DPPH DPPH Assay In_Vitro->DPPH ABTS ABTS Assay In_Vitro->ABTS ROS_Measurement Cellular ROS Measurement Cell_Based->ROS_Measurement Nrf2_Activation Nrf2 Activation Assay Cell_Based->Nrf2_Activation Data_Analysis Data Analysis (IC50, TEAC, % Inhibition) DPPH->Data_Analysis ABTS->Data_Analysis ROS_Measurement->Data_Analysis Nrf2_Activation->Data_Analysis Conclusion Conclusion: Antioxidant Profile Data_Analysis->Conclusion

References

Epigallocatechin 3,5-digallate: A Technical Guide to its Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the anti-inflammatory properties of Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea. However, research specifically investigating Epigallocatechin 3,5-digallate is limited. This guide leverages the comprehensive data available for EGCG as a foundational framework to explore the potential anti-inflammatory effects of its digallated analog. The structural similarity between the two molecules suggests that this compound may exhibit comparable or potentially enhanced anti-inflammatory activities. The experimental protocols and quantitative data presented herein are derived from studies on EGCG and are intended to serve as a reference for future investigations into this compound.

Introduction

Inflammation is a complex biological response implicated in a wide array of chronic diseases. Natural compounds present a promising avenue for the development of novel anti-inflammatory therapeutics. Among these, the polyphenols found in green tea, known as catechins, have garnered significant attention. Epigallocatechin-3-gallate (EGCG) is the most studied of these catechins and has demonstrated potent anti-inflammatory effects.[1] this compound, a derivative of EGCG, features an additional galloyl moiety. While direct evidence is scarce, the structural and functional analyses of EGCG suggest that the galloyl group is crucial for its biological activity.[2] This structural modification in this compound may influence its bioavailability and interaction with molecular targets, potentially leading to enhanced anti-inflammatory efficacy.

This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of EGCG as a proxy for understanding the potential of this compound. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and drug development efforts in this area.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of green tea catechins, particularly EGCG, are attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[3] It is hypothesized that this compound engages similar molecular targets.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] EGCG has been shown to inhibit NF-κB activation through several mechanisms, including the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.[4][5] By suppressing the NF-κB pathway, EGCG effectively downregulates the expression of inflammatory mediators.[3]

NF_kB_Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (LPS, TNF-α)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression induces EGCG-digallate EGCG-digallate EGCG-digallate->IKK Complex inhibits

NF-κB Signaling Pathway Inhibition.
Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are another family of signaling molecules that play a pivotal role in inflammation. The three major MAPK families are extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[3] EGCG has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli, thereby suppressing downstream inflammatory events.[4]

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases activate p38 p38 Upstream Kinases->p38 phosphorylate JNK JNK Upstream Kinases->JNK phosphorylate ERK ERK Upstream Kinases->ERK phosphorylate AP-1 AP-1 p38->AP-1 activates JNK->AP-1 activates ERK->AP-1 activates Inflammatory Response Inflammatory Response AP-1->Inflammatory Response EGCG-digallate EGCG-digallate EGCG-digallate->Upstream Kinases inhibits

MAPK Signaling Pathway Modulation.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro and in vivo studies on EGCG, demonstrating its anti-inflammatory efficacy. These values provide a benchmark for assessing the potential potency of this compound.

Table 1: In Vitro Anti-inflammatory Effects of EGCG

Cell LineInflammatory StimulusEGCG ConcentrationMeasured EffectReference
Human RA Synovial FibroblastsIL-1β (10 ng/ml)5-20 μMInhibition of IL-6 and IL-8 production[6]
Human RA Synovial FibroblastsIL-1β (10 ng/ml)5-20 μMSelective inhibition of Cox-2 expression[6]
Bone Marrow-Derived MacrophagesLPSNot specifiedInhibition of IL-12p40, IL-6, MCP-1, ICAM-1, and VCAM-1 mRNA accumulation[4]
Human Dermal FibroblastsLPS (100 ng/mL)10 μM and 50 μMReduction of TNF-α, IL-1β, and IL-6 expression[7][8]
BV2 MicrogliaLPS/AβONot specifiedInhibition of IL-1β, IL-6, and TNF-α[9]
Rat Aortic Endothelial CellsTNF-α25, 50, 100 µg/mLInhibition of IL-8 and VEGF secretion[10]
B16F10 Melanoma CellsNot applicable25, 50, 100 µg/mLCytotoxic effect (IC50 = 23 ± 0.8 µg/mL)[10]

Table 2: In Vivo Anti-inflammatory Effects of EGCG

Animal ModelConditionEGCG DosageMeasured EffectReference
RatGentamicin-induced nephrotoxicity25 mg/kg (intraperitoneal)Reduction of NF-κB, p38-MAPK, caspase 3, TNF-α, and IL-1β[3]
MouseUnilateral ureteral obstruction5 mg/kg (intraperitoneal)Inhibition of ERK, JNK, and p38 MAPK phosphorylation[3]
RatLPS-induced mastitis25 or 100 mg/kg/day (oral)Decrease in MAPKs, NFκB-p65, and HIF-1α[3]
RatMyocardial ischemia/reperfusion10 mg/kg (intravenous)Reduction of p38 and JNK phosphorylation[3]
RatSpinal Cord Trauma50 mg/kg (i.p.)Decreased MPO activity and attenuated TNF-α, IL-1β, Nitrotyrosine, iNOS, COX-2, and PARP expression[11]

Detailed Experimental Protocols

The following are representative experimental protocols derived from studies on EGCG that can be adapted for the investigation of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

In_Vitro_Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Response Isolate & Culture BMMs Isolate & Culture BMMs Pre-treat with EGCG-digallate Pre-treat with EGCG-digallate Isolate & Culture BMMs->Pre-treat with EGCG-digallate Stimulate with LPS Stimulate with LPS Pre-treat with EGCG-digallate->Stimulate with LPS Measure Cytokine mRNA (RT-PCR) Measure Cytokine mRNA (RT-PCR) Stimulate with LPS->Measure Cytokine mRNA (RT-PCR) Measure Protein Expression (Western Blot) Measure Protein Expression (Western Blot) Stimulate with LPS->Measure Protein Expression (Western Blot) Measure NF-kB Activity (EMSA) Measure NF-kB Activity (EMSA) Stimulate with LPS->Measure NF-kB Activity (EMSA)

In Vitro Experimental Workflow.
  • Cell Line: Bone Marrow-Derived Macrophages (BMMs).

  • Culture Conditions: BMMs are isolated from the bone marrow of mice and cultured in an appropriate medium supplemented with macrophage colony-stimulating factor (M-CSF).

  • Treatment:

    • Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).

    • Inflammation is induced by adding Lipopolysaccharide (LPS) to the culture medium at a final concentration of, for example, 100 ng/mL.

  • Analysis:

    • Gene Expression: After a defined incubation period (e.g., 6 hours), total RNA is extracted, and the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).

    • Protein Expression and Signaling Pathway Activation: Cell lysates are collected at various time points post-LPS stimulation. Western blot analysis is performed to determine the protein levels of inflammatory mediators and the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., phospho-IκBα, phospho-p65, phospho-ERK, phospho-JNK, phospho-p38).

    • NF-κB DNA Binding Activity: Electrophoretic mobility shift assay (EMSA) can be used to assess the DNA binding activity of NF-κB in nuclear extracts.

Synthesis of this compound
  • Protection: Protection of the reactive hydroxyl groups on the epigallocatechin backbone, leaving the 3- and 5-hydroxyl groups accessible for reaction.

  • Galloylation: Esterification of the free hydroxyl groups with a protected gallic acid derivative.

  • Deprotection: Removal of the protecting groups to yield the final this compound.

Researchers should refer to synthetic chemistry literature for detailed methodologies on protecting group strategies and esterification reactions for polyphenolic compounds.

Future Directions and Conclusion

The extensive body of research on EGCG provides a strong foundation for investigating the anti-inflammatory potential of this compound. The addition of a second galloyl group may enhance its biological activity, making it a compelling candidate for further study.

Future research should focus on:

  • Direct Comparative Studies: In vitro and in vivo studies directly comparing the anti-inflammatory potency of this compound with that of EGCG are essential.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound modulates inflammatory pathways.

  • Pharmacokinetics and Bioavailability: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to determine its therapeutic potential.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of inflammatory diseases.

References

Epigallocatechin Gallate (EGCG) Molecular Docking: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Epigallocatechin-3-gallate (EGCG) is the most abundant and biologically active polyphenol found in green tea, derived from the plant Camellia sinensis.[1] It is renowned for a wide spectrum of potential health benefits, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective activities.[2][3] The therapeutic potential of EGCG is largely attributed to its ability to interact with and modulate the function of numerous proteins within the body.[4] Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This in-silico method is crucial in structural biology and computer-assisted drug design for predicting the binding affinity and interaction patterns of ligands like EGCG with their protein targets.[5][6] This guide provides an in-depth overview of molecular docking studies involving EGCG, summarizing key quantitative findings, detailing experimental protocols, and visualizing the complex biological pathways it influences.

Quantitative Docking Data Summary

Molecular docking simulations provide quantitative estimates of the binding affinity between a ligand and a protein, typically expressed as a binding energy score (in kcal/mol). A more negative score generally indicates a stronger and more stable interaction.[5][7] The following tables summarize the binding energies of EGCG with various protein targets implicated in different diseases, as reported in several studies.

Table 1: EGCG Docking Scores with SARS-CoV-2 and Related Proteins

Target ProteinPDB IDBinding Energy (kcal/mol)Interacting ResiduesReference
3CLpro (Main Protease)6LU7-8.3GLU166[5]
Papain-like Protease (PLpro)6W9C-8.9LEU162, GLN269, ASN109, GLU161[5]
Spike RBD6M0J-9.7LYS417, ARG403, VAL50, TYR91[5]
RdRp (RNA-dependent RNA polymerase)6M71-9.2Not Specified[5]
ACE2 Receptor with Spike RBD6M0J-9.5Not Specified[5]

Table 2: EGCG Docking Scores with Cancer-Related Proteins

Target ProteinGene NamePDB IDBinding Energy (kcal/mol)Reference
KRAS GTPaseKRAS4OBE-89.431[8]
Coagulation factor XF101FJS-85.122[8]
Mitogen-activated protein kinase 6MAP2K62YIX-81.339[8]
Nicotinamide phosphoribosyltransferaseNAMPT2GVJ-80.992[8]
CAMP-specific 3',5'-cyclic phosphodiesterase 4BPDE4B3G4O-79.799[8]
Tyrosine-protein kinase HCKHCK2C0T-77.626[8]
Tumor protein p53TP531TUP-7.5[7]
Signal transducer and activator of transcription 3STAT36NJS-6.9[7]
RAC-alpha serine/threonine-protein kinaseAKT16S9X-6.8[7]
Interleukin-6IL61ALU-5.0[7]
Heat shock protein HSP 90-alphaHSP90AA15LOD-6.7[7]
Jun proto-oncogeneJUN1JNM-5.4[7]
FMS-like tyrosine kinase 3FLT36JQR-11.45[6]
Cyclin-dependent kinase 6CDK6Not Specified-12.70[2]

*Note: Scores from reference[8] are reported as ProBiS-Dock scores, which may not be directly comparable to kcal/mol from other software.

Table 3: EGCG Docking Scores with Metabolic Pathway Proteins

Target ProteinGene NameBinding Energy (kcal/mol)Reference
Fatty Acid Binding ProteinFABP-8.5[1]
Carnitine Palmitoyltransferase IICPT2-8.0[1]
Very Long Chain Acyl-CoA DehydrogenaseVLCAD-7.9[1]

Experimental Protocols for Molecular Docking

A typical molecular docking workflow involves several key steps, from preparing the protein and ligand structures to analyzing the final results.[1][9][10] The protocol outlined below is a generalized methodology based on common practices cited in the literature.

Step-by-Step Molecular Docking Workflow
  • Protein Structure Preparation:

    • Acquisition: The 3D crystal structure of the target protein is downloaded from a public repository, most commonly the Protein Data Bank (PDB).[1][9]

    • Refinement: The downloaded structure is prepared for docking. This involves removing non-essential molecules like water, co-crystallized ligands, and ions.[1][9]

    • Adding Hydrogens: Hydrogen atoms, which are typically absent in PDB files, are added to the protein structure. This is crucial for defining correct ionization states and hydrogen bonding patterns.[1]

    • Charge Assignment: Appropriate atomic charges (e.g., Kollman charges) are assigned to the protein atoms.[9] The final prepared protein structure is often saved in a PDBQT format for use with software like AutoDock.[6]

  • Ligand Structure Preparation:

    • Acquisition: The 3D structure of the ligand (EGCG) is obtained from a chemical database such as PubChem.[1][6]

    • Energy Minimization: The ligand's structure is optimized to its lowest energy conformation using computational chemistry tools. This ensures a realistic starting geometry for the docking simulation.[1]

    • Format Conversion: The prepared ligand is saved in a suitable format (e.g., PDBQT), which includes information about its rotatable bonds.

  • Docking Simulation:

    • Grid Box Definition: A 3D grid box is defined around the active site of the protein. This grid pre-calculates the potential energy of interaction for different atom types, speeding up the docking calculation. The size and center of the grid must encompass the entire binding pocket where the ligand is expected to bind.[10] For "blind docking," the grid box is made large enough to cover the entire protein surface to search for potential binding sites.[9]

    • Running the Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is executed.[9] This algorithm explores various possible conformations and orientations of the ligand within the defined grid box, searching for the one with the most favorable binding energy.

  • Results Analysis and Visualization:

    • Binding Energy Evaluation: The results are ranked based on the calculated binding energy. The pose with the lowest binding energy is typically considered the most likely binding mode.[7]

    • Interaction Analysis: The top-ranked poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between EGCG and the protein's amino acid residues.[5] Software like Discovery Studio Visualizer or PyMOL is commonly used for this purpose.[1][7]

G General Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) PrepP 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepP Ligand 2. Obtain Ligand Structure (e.g., from PubChem) PrepL 4. Prepare Ligand (Energy minimization) Ligand->PrepL Grid 5. Define Grid Box (Target active site) PrepP->Grid PrepL->Grid Run 6. Run Docking Algorithm Grid->Run Analyze 7. Analyze Results (Rank by binding energy) Run->Analyze Visualize 8. Visualize Interactions (H-bonds, hydrophobic, etc.) Analyze->Visualize

A generalized workflow for molecular docking studies.

Molecular Targets and Signaling Pathways

Docking studies have revealed that EGCG's broad bioactivity stems from its ability to bind to a multitude of protein targets, thereby modulating critical cellular signaling pathways. This "promiscuous" binding profile allows it to influence complex processes like cell proliferation, apoptosis, and inflammation.[11][12]

Key Signaling Pathways Modulated by EGCG

1. PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and proliferation and is often hyperactivated in cancer. Docking studies suggest EGCG can interact with key kinases in this pathway, such as PI3K and Akt.[8] By inhibiting these proteins, EGCG can suppress downstream signaling, leading to reduced cancer cell survival and growth.

G EGCG EGCG PI3K PI3K EGCG->PI3K Akt Akt EGCG->Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Survival mTOR->Growth Receptor Growth Factor Receptor Receptor->PI3K

EGCG inhibits the pro-survival PI3K/Akt pathway.

2. Ras/MAPK Pathway: The Ras/MAPK cascade is another critical pathway that regulates cell proliferation and differentiation. EGCG has been shown to bind directly to Ras-GTPase-activating protein SH3 domain-binding protein 1 (G3BP1).[13] This interaction disrupts the activation of Ras and its downstream effectors like ERK, thereby suppressing tumorigenesis.[4][13]

G EGCG EGCG G3BP1 G3BP1 EGCG->G3BP1 Binds & Inhibits Ras Ras G3BP1->Ras MAPK_cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_cascade Proliferation Cell Proliferation MAPK_cascade->Proliferation

EGCG disrupts Ras/MAPK signaling via G3BP1 binding.

3. p53-MDM2 Interaction: The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for degradation. EGCG has been found to bind directly to the N-terminal domain of p53.[14] This binding disrupts the p53-MDM2 interaction, preventing p53 degradation and leading to its accumulation. This stabilizes p53, enhancing its ability to induce apoptosis in cancer cells.[14]

G cluster_inhibition EGCG EGCG p53 p53 EGCG->p53 Binds & Stabilizes Degradation p53 Degradation p53->Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis MDM2 MDM2 MDM2->p53 Binds & Inhibits MDM2->Degradation p1->p2 Disrupts Interaction p2->MDM2

EGCG stabilizes p53 by disrupting the p53-MDM2 interaction.

Conclusion

Molecular docking has been instrumental in elucidating the multifaceted mechanisms of action of Epigallocatechin-3-gallate. These in-silico studies have identified a wide array of protein targets, providing a molecular basis for EGCG's observed effects in cancer, viral diseases, and metabolic disorders. The quantitative binding data, coupled with the analysis of interaction patterns, offers a rational framework for its therapeutic potential. As computational methods continue to evolve, molecular docking will undoubtedly play an even greater role in guiding future research, from optimizing EGCG derivatives for enhanced potency and specificity to discovering novel therapeutic applications for this remarkable natural compound.

References

In Vitro Profile of Epigallocatechin Gallates: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Availability of Data: Preliminary in vitro studies on Epigallocatechin 3,5-digallate are currently limited in the public domain. The majority of existing research focuses on the more prevalent catechin, Epigallocatechin-3-gallate (EGCG) . This technical guide will summarize the available information on this compound and, for comparative and illustrative purposes, will present a comprehensive overview of the in vitro data for the structurally similar and extensively studied EGCG. The data presented for EGCG should be considered as a potential, but not direct, representation of the biological activities of this compound.

This compound: Current Understanding

This compound is a distinct flavan-3-ol (B1228485) characterized by an epigallocatechin backbone with two galloyl moieties esterified at the 3- and 5-positions.[1] This structural difference from the more common EGCG, which has a single galloyl group at the 3-position, is thought to potentially enhance its biochemical potency.[1]

Current research, although sparse, highlights its potential as a potent inhibitor of several enzymes.[1] Notably, it has been identified as a strong inhibitor of lymphoid tyrosine phosphatase (LYP) and shows significant potential in inhibiting pancreatic lipase, suggesting its utility in metabolic research.[1] Its digallated structure is also under investigation for its capacity to interfere with viral mechanisms and modulate cellular signaling pathways.[1] However, detailed quantitative in vitro studies and specific experimental protocols for this compound are not widely available at present.

In Vitro Studies of Epigallocatechin-3-gallate (EGCG)

The following sections provide a detailed overview of the in vitro studies conducted on EGCG, which may offer insights into the potential biological activities of this compound.

Anti-proliferative and Cytotoxic Effects

EGCG has been extensively studied for its anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines.

Table 1: Anti-proliferative Activity of EGCG in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
H1299Human Lung Cancer~2024[2]
CAL-27Oral Squamous Carcinoma20 - 60Not Specified[3]
HSC-3Oral Squamous Carcinoma20 - 60Not Specified[3]
SCC9Oral Squamous Carcinoma20 - 60Not Specified[3]
SCC15Oral Squamous Carcinoma20 - 60Not Specified[3]
Induction of Apoptosis

EGCG has been demonstrated to induce programmed cell death (apoptosis) in cancer cells through the activation of caspase pathways.

Table 2: Pro-apoptotic Effects of EGCG

Cell LineEffectConcentration (µM)Exposure Time (h)Reference
Oral Cancer CellsUp to 65% increase in caspase-3/-7 activity≥ 4048 - 72[3]
H1299Induction of γ-H2AX formation (DNA damage marker)25 - 5012 - 24[2]
Hepatocellular Carcinoma CellsInduction of apoptosisNot SpecifiedNot Specified[1]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic and anti-proliferative effects of a compound on cultured cells.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Reagent and Measurement seed_cells Seed cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_egcg Add varying concentrations of EGCG incubate_24h->add_egcg incubate_drug Incubate for a defined period (e.g., 24, 48, 72h) add_egcg->incubate_drug add_mtt Add MTT solution to each well incubate_drug->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance Caspase_Assay_Workflow cluster_prep Cell Preparation cluster_reaction Caspase Reaction and Detection treat_cells Treat cells with EGCG incubate_apoptosis Incubate for desired time treat_cells->incubate_apoptosis harvest_cells Harvest and lyse cells incubate_apoptosis->harvest_cells add_substrate Add caspase-specific substrate harvest_cells->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction measure_signal Measure fluorescence or colorimetric signal incubate_reaction->measure_signal EGCG_Inhibition_Pathway cluster_egcg EGCG Action cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes EGCG EGCG EGFR EGFR EGCG->EGFR Inhibits STAT3 STAT3 EGCG->STAT3 Inhibits NFkB NF-κB EGCG->NFkB Inhibits PI3K_Akt PI3K/Akt EGCG->PI3K_Akt Inhibits Proliferation Decreased Proliferation EGFR->Proliferation STAT3->Proliferation Inflammation Decreased Inflammation NFkB->Inflammation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis Inhibits

References

Epigallocatechin 3,5-digallate: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigallocatechin 3,5-digallate (EGCG-digallate), a digallated derivative of the green tea catechin (B1668976) epigallocatechin, is emerging as a potent bioactive compound with significant therapeutic promise. Its unique chemical structure, featuring two galloyl moieties at the 3 and 5 positions, distinguishes it from the more extensively studied Epigallocatechin-3-gallate (EGCG), and may confer enhanced biological activity. This technical guide provides an in-depth overview of the current understanding of EGCG-digallate's therapeutic applications, focusing on its enzyme inhibitory and antiviral properties. This document summarizes available quantitative data, details experimental methodologies where possible, and visualizes key molecular interactions and pathways to support further research and drug development efforts in this area.

Introduction

This compound is a flavan-3-ol (B1228485) naturally found in trace amounts in the tea plant (Camellia sinensis). Its structure, characterized by an epigallocatechin backbone with two galloyl groups, is believed to be a key determinant of its potent bioactivity. While research on EGCG-digallate is less extensive than that on EGCG, preliminary studies indicate its potential as a powerful inhibitor of various enzymes and viruses, suggesting promising applications in metabolic diseases, immunology, and virology. This guide aims to consolidate the existing technical information on EGCG-digallate to facilitate further scientific exploration.

Therapeutic Applications and Quantitative Data

Current research highlights several key therapeutic areas for EGCG-digallate. The available quantitative data, primarily from in vitro studies, are summarized below for comparative analysis.

Table 1: Summary of In Vitro Inhibitory Activity of this compound
Therapeutic TargetAssay TypeKey FindingsIC50 / Inhibitory ConcentrationReference(s)
Pancreatic Lipase (B570770) Enzyme Inhibition AssayPotent inhibition of a key enzyme in dietary fat absorption.0.098 µM[1][2][3][4]
Lymphoid Tyrosine Phosphatase (LYP) Enzyme Inhibition AssayIdentified as a highly potent inhibitor of LYP, a critical regulator of T-cell activation.50 nM[5][6][7]
Human Immunodeficiency Virus Type 1 (HIV-1) Antiviral AssayInhibition of HIV-1 infection by interfering with p24 production, cell-cell fusion, and virus-cell fusion.2.41–3.44 μM[8]

Key Mechanisms of Action and Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on its structural similarity to EGCG and preliminary findings, several mechanisms can be inferred.

Enzyme Inhibition

EGCG-digallate's potent inhibitory effects on enzymes like pancreatic lipase and lymphoid tyrosine phosphatase suggest a direct interaction with the active or allosteric sites of these proteins. The presence of two galloyl moieties likely enhances its binding affinity compared to EGCG.

Below is a conceptual representation of the enzyme inhibition mechanism.

Enzyme_Inhibition cluster_0 Enzyme Inhibition by EGCG-digallate cluster_1 Interaction Enzyme Enzyme (e.g., Pancreatic Lipase, LYP) ActiveSite Active Site Product Product ActiveSite->Product Conversion Substrate Substrate Substrate->ActiveSite Binds to Active Site EGCG_digallate EGCG-digallate EGCG_digallate->Enzyme Binds to Enzyme EGCG_digallate->ActiveSite Blocks Substrate Binding

Conceptual diagram of enzyme inhibition by EGCG-digallate.
Antiviral Activity

The observed inhibition of HIV-1 suggests that EGCG-digallate may interfere with viral entry and fusion processes. This could involve interactions with viral envelope proteins or host cell receptors.

The following diagram illustrates a potential workflow for assessing the antiviral activity of EGCG-digallate.

Antiviral_Workflow start Start: Prepare Virus and Host Cells treatment Treat with EGCG-digallate (Various Concentrations) start->treatment infection Infect Host Cells with Virus treatment->infection incubation Incubate for a Defined Period infection->incubation measurement Measure Viral Activity (e.g., p24 antigen ELISA) incubation->measurement analysis Data Analysis (Determine IC50) measurement->analysis Eph_Ephrin_Signaling cluster_cell1 Signal-Sending Cell cluster_cell2 Signal-Receiving Cell Ephrin Ephrin Ligand EphReceptor Eph Receptor Ephrin->EphReceptor Binding Downstream Downstream Signaling (e.g., Angiogenesis) EphReceptor->Downstream Activation EGCG_digallate EGCG-digallate EGCG_digallate->EphReceptor Competitive Antagonism

References

Methodological & Application

Application Notes and Protocols: Extraction of Epigallocatechin 3,5-digallate from Tea Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Green tea (Camellia sinensis) is a rich source of polyphenolic compounds known as catechins, which are lauded for their potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties. Among the various catechins, epigallocatechin-3-gallate (EGCG) is the most abundant and extensively studied. However, other structurally related catechins, such as the more complex Epigallocatechin 3,5-digallate (EGCG-digallate), are also present in tea leaves and may exhibit unique or enhanced biological activities. This document provides a detailed protocol for the extraction, separation, and purification of EGCG-digallate from tea leaves. The methodology is designed for researchers in academic and industrial settings who require a high-purity compound for biochemical assays, preclinical studies, and drug development.

The protocol outlines a multi-step process beginning with a general solvent extraction of total catechins, followed by sequential chromatographic purification steps to isolate the less abundant EGCG-digallate from other catechins, particularly the structurally similar and highly concentrated EGCG.

Data Presentation: Catechin (B1668976) Content in Tea

The concentration of individual catechins can vary significantly depending on the tea cultivar, growing conditions, and processing methods. The following tables summarize typical quantitative data for major catechins found in green tea infusions and extracts. While specific data for EGCG-digallate is scarce, it is generally found in much lower concentrations than EGCG.

Table 1: Concentration of Major Catechins in Green Tea Infusions

CatechinConcentration Range (µg/mL)
Epigallocatechin gallate (EGCG)23.4 - 112.4[1]
Epigallocatechin (EGC)18.4 - 78.9[1]
Epicatechin gallate (ECG)5.6 - 29.6[1]
Epicatechin (EC)4.6 - 14.5[1]
(+)-Catechin (C)3.2 - 8.2[1]

Table 2: Example Yield of EGCG from Green Tea using Subcritical Water Extraction

ParameterValueYield of EGCG (%)
Temperature100 °C4.898
120 °C4.665
140 °C2.285
Extraction Time5 min4.898
6 min4.665
9 min1.648
Sample:Solvent Ratio1:40 g/mL4.665
1:50 g/mL4.249
1:10 g/mL2.153
Data adapted from a study on subcritical water extraction of EGCG.[2]

Experimental Protocols

This protocol is divided into three main stages:

  • Stage 1: Crude Extraction of Total Catechins from Tea Leaves.

  • Stage 2: Preliminary Purification and Fractionation.

  • Stage 3: High-Resolution Chromatographic Separation of EGCG-digallate.

Stage 1: Crude Extraction of Total Catechins

This initial step aims to efficiently extract a broad range of polyphenols from the tea leaves.

Materials:

Protocol:

  • Weigh 100 g of powdered dry tea leaves and place into a 2 L beaker.

  • Add 1 L of 70% ethanol to the beaker.

  • Heat the mixture to 70°C while stirring continuously for 1 hour.[3]

  • After 1 hour, cool the mixture to room temperature.

  • Filter the extract under vacuum through a 0.45 µm cellulose acetate membrane to remove particulate matter.[3]

  • Repeat the extraction process on the remaining tea leaf solids with fresh solvent to maximize yield.

  • Combine the filtrates and concentrate the solution using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

  • Freeze-dry the concentrated aqueous extract to obtain a crude catechin powder.

Stage 2: Preliminary Purification using Column Chromatography

This stage aims to separate the highly polar compounds and caffeine (B1668208) from the gallated catechins. A polyamide resin is effective for this purpose.

Materials:

  • Crude catechin powder from Stage 1

  • Polyamide resin

  • Glass chromatography column

  • Deionized water

  • Ethanol (various concentrations: 20%, 40%, 60%, 80%)

  • Fraction collector

  • TLC plates (polyamide) and developing chamber

  • UV lamp (280 nm)

Protocol:

  • Prepare a slurry of polyamide resin in deionized water and pack it into a glass column.

  • Equilibrate the column by washing with 2-3 column volumes of deionized water.

  • Dissolve the crude catechin powder in a minimal amount of deionized water.

  • Load the dissolved crude extract onto the head of the polyamide column.

  • Begin elution with deionized water to wash out highly polar compounds and caffeine.

  • Initiate a stepwise gradient elution with increasing concentrations of ethanol:

    • 20% ethanol in water

    • 40% ethanol in water

    • 60% ethanol in water

    • 80% ethanol in water

  • Collect fractions of 20-50 mL using a fraction collector.

  • Monitor the fractions by TLC on polyamide plates, using a mobile phase such as n-butanol-acetone-acetic acid (5:5:3, v/v/v), and visualize under a UV lamp at 280 nm.[4]

  • Pool the fractions containing the gallated catechins (EGCG, ECG, and EGCG-digallate), which are expected to elute at higher ethanol concentrations due to their increased hydrophobicity.

  • Evaporate the solvent from the pooled fractions to obtain a gallated catechin-rich extract.

Stage 3: High-Resolution Purification of EGCG-digallate

This final stage employs a high-resolution chromatographic technique to separate EGCG-digallate from the highly abundant EGCG and other catechins. High-Speed Counter-Current Chromatography (HSCCC) is a suitable method for this separation.

Materials:

  • Gallated catechin-rich extract from Stage 2

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • HPLC-grade solvents: n-hexane, ethyl acetate, methanol, water

  • Preparative HPLC system with a C18 column (for alternative method)

  • Analytical HPLC system with a C18 column and UV or MS detector for purity analysis

Protocol (using HSCCC):

  • Prepare a two-phase solvent system. A system such as hexane:ethyl acetate:methanol:water (e.g., in a 1:6:1:6 v/v ratio) has been shown to be effective for separating various catechins. The optimal ratio may need to be determined empirically to achieve the best separation for the digallate.

  • Degas both the upper and lower phases of the solvent system by sonication.

  • Fill the HSCCC column with the stationary phase (typically the more polar lower phase).

  • Set the rotation speed of the centrifuge (e.g., 800-1000 rpm).

  • Pump the mobile phase (the less polar upper phase) through the column until hydrodynamic equilibrium is reached.

  • Dissolve the gallated catechin-rich extract in a small volume of the biphasic solvent system.

  • Inject the sample into the HSCCC system.

  • Continue pumping the mobile phase at a constant flow rate.

  • Collect fractions and monitor the effluent with a UV detector at 280 nm.

  • Analyze the collected fractions using analytical HPLC-MS to identify those containing pure EGCG-digallate.[5][6] EGCG-digallate will be retained longer than EGCG due to its higher hydrophobicity.

  • Pool the pure fractions and evaporate the solvent to obtain purified EGCG-digallate.

Purity Analysis: The purity of the final product should be assessed using analytical HPLC or UPLC-MS/MS.[7] A reversed-phase C18 column with a gradient elution using water and acetonitrile (B52724) (both often containing a small amount of formic or acetic acid to improve peak shape) is standard.[8][9]

Visualizations

Experimental Workflow

Extraction_Workflow TeaLeaves Dried Tea Leaves Grinding Grinding TeaLeaves->Grinding Extraction Solid-Liquid Extraction (70% Ethanol, 70°C) Grinding->Extraction Filtration Vacuum Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration FreezeDrying Freeze-Drying Concentration->FreezeDrying CrudeExtract Crude Catechin Powder FreezeDrying->CrudeExtract ColumnPrep Polyamide Column Chromatography CrudeExtract->ColumnPrep Elution Stepwise Ethanol Gradient (0-80%) ColumnPrep->Elution Fractionation Fraction Collection & TLC Analysis Elution->Fractionation Pooling Pooling of Gallated Fractions Fractionation->Pooling Evaporation2 Solvent Evaporation Pooling->Evaporation2 GallatedExtract Gallated Catechin-Rich Extract Evaporation2->GallatedExtract HSCCC High-Speed Counter-Current Chromatography (HSCCC) GallatedExtract->HSCCC FinalFractionation Fractionation & HPLC-MS Analysis HSCCC->FinalFractionation FinalPooling Pooling of Pure Fractions FinalFractionation->FinalPooling FinalProduct Purified EGCG-digallate FinalPooling->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

Putative Signaling Pathway

While specific signaling pathways for EGCG-digallate are not well-documented, it is hypothesized to interact with many of the same pathways as EGCG, potentially with greater potency. The diagram below illustrates key cancer-related signaling pathways known to be modulated by EGCG.[10][11][12]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS AKT Akt PI3K->AKT IKK IKK AKT->IKK NFkB_IkB NF-κB/IκB AKT->NFkB_IkB Activates RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Transcription Gene Transcription (Proliferation, Angiogenesis, Anti-apoptosis) AP1->Transcription NFkB->Transcription EGCG_digallate EGCG-digallate (Putative) EGCG_digallate->EGFR Inhibits EGCG_digallate->PI3K Inhibits EGCG_digallate->IKK Inhibits

Caption: Putative signaling pathways modulated by EGCG-digallate, based on EGCG data.

References

Application Notes & Protocols: Purification of Epigallocatechin 3,5-digallate using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epigallocatechin 3,5-digallate (EGCG-digallate) is a flavan-3-ol, a type of polyphenolic compound found in the tea plant (Camellia sinensis). Its structure features an epigallocatechin backbone with two galloyl moieties esterified at the 3- and 5-positions[1]. This distinguishes it from the more abundant and well-studied Epigallocatechin Gallate (EGCG). The isolation of EGCG-digallate from natural sources is challenging due to its low abundance and the presence of numerous structurally similar catechins[1].

This document provides a detailed protocol for the purification of this compound using a multi-step column chromatography strategy. While specific, validated protocols for EGCG-digallate are not widely available, the following methodology is based on established techniques for the purification of similar catechins, such as EGCG, and incorporates general strategies for the isolation of EGCG-digallate. The provided quantitative data is based on the purification of EGCG and serves as a reference for expected outcomes.

Data Presentation: Purification of Structurally Similar Catechins

The following tables summarize quantitative data from studies on the purification of Epigallocatechin Gallate (EGCG), a structurally related and more abundant catechin. This data can be used as a benchmark for the purification of EGCG-digallate.

Table 1: Purification of EGCG using Macroporous Resin Chromatography

Resin TypeInitial Purity (%)Elution ConditionsFinal Purity (%)Recovery Rate (%)Reference
LX-20BNot SpecifiedStepwise ethanol (B145695) elution70.08 ± 2.5568.07 ± 2.43[2]
HPD8267.730% ethanol44.672.1[3]
AB-8Not Specified8 BV of 16% ethanol, then 30% ethanol53.6988.05[4]

Table 2: Multi-Step Purification of EGCG

Purification StepsIntermediate Purity (%)Final Purity (%)Overall Recovery (%)Reference
Macroporous Resin (HPD826) -> Polyamide Column44.674.8Not Specified[3]
Macroporous Resin (LX-20B) -> Crystallization70.08 ± 2.5595.87 ± 0.8958.66[2]
Polyamide Column -> Resin LSA-1070.2795.1476.78[5]
Macroporous Resin (AB-8) -> β-Cyclodextrin Bonded Agar53.69>9575.16[4]
Silica Gel -> Immobilized Tannase -> Sephadex LH-20 (for EGC from EGCG)Not Specified93.710 (from initial extract)[6]

Experimental Protocols

This protocol outlines a multi-step approach for the purification of this compound from a crude tea extract. The process involves an initial enrichment using macroporous resin chromatography, followed by a polishing step using polyamide or Sephadex LH-20 column chromatography.

Materials and Reagents

  • Crude tea polyphenol extract

  • Macroporous adsorption resin (e.g., LX-20B or HPD826)

  • Polyamide resin

  • Sephadex LH-20

  • Ethanol (95% and absolute)

  • Methanol

  • Ethyl acetate

  • Chloroform

  • Distilled water

  • Glass column for chromatography

  • Fraction collector

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Workflow Diagram

PurificationWorkflow start Crude Tea Extract extraction Solvent Extraction (Hot Water or Aqueous Ethanol) start->extraction partitioning1 Liquid-Liquid Partitioning (Chloroform to remove caffeine) extraction->partitioning1 partitioning2 Liquid-Liquid Partitioning (Ethyl Acetate to concentrate catechins) partitioning1->partitioning2 enrichment Step 1: Macroporous Resin Column Chromatography partitioning2->enrichment polishing Step 2: Polishing Chromatography (Polyamide or Sephadex LH-20) enrichment->polishing analysis Fraction Analysis (HPLC) polishing->analysis pooling Pooling of Pure Fractions analysis->pooling final_product Purified this compound pooling->final_product ExperimentalLogic crude Crude Catechin Mixture (High Complexity, Low Purity) enrichment Macroporous Resin Chromatography (Separation based on polarity and molecular size) crude->enrichment Removes highly polar and non-polar impurities intermediate Enriched Fraction (Reduced Complexity, Intermediate Purity) enrichment->intermediate polishing Polyamide or Sephadex LH-20 Chromatography (Separation based on hydrogen bonding and size exclusion) intermediate->polishing Separates structurally similar catechins pure Purified this compound (Low Complexity, High Purity) polishing->pure

References

Application Note & Protocol: Quantification of Epigallocatechin 3,5-digallate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigallocatechin 3,5-digallate (EGCG-digallate) is a flavan-3-ol, a type of polyphenolic compound found in the tea plant (Camellia sinensis).[1] Its structure features an epigallocatechin backbone with two galloyl moieties, distinguishing it from the more common Epigallocatechin Gallate (EGCG).[1] This structural difference may enhance its biochemical properties, making it a compound of interest for pharmaceutical and nutraceutical research.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantitative analysis of catechins in various matrices. This document provides a detailed protocol for the quantification of this compound using a reverse-phase HPLC method.

Principle

This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution system composed of acidified water and an organic solvent (acetonitrile). The acidic mobile phase helps to sharpen the peaks of phenolic compounds like EGCG-digallate. Quantification is performed by UV detection at a wavelength where the analyte exhibits maximum absorbance, typically around 280 nm for gallated catechins, by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Materials and Reagents
  • This compound analytical standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid or Acetic acid (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Sample containing this compound (e.g., tea extract, formulated product)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringes and syringe filters (0.45 µm, PTFE or nylon)

  • Ultrasonic bath

  • pH meter

Experimental Protocol

Preparation of Mobile Phase
  • Mobile Phase A: 0.1% (v/v) Formic acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Degas using an ultrasonic bath for 15-20 minutes.

  • Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile. Degas using an ultrasonic bath for 15-20 minutes.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light. Due to the potential for degradation of catechins in neutral or alkaline solutions, it is crucial to maintain acidic conditions where possible and use fresh solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (e.g., in the range of 1-100 µg/mL). A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. The following is a general procedure for a solid tea extract:

  • Accurately weigh a quantity of the homogenized sample expected to contain this compound within the calibration range.

  • Transfer the sample to a suitable volumetric flask (e.g., 25 mL).

  • Add a volume of extraction solvent (e.g., 70% methanol in water with 0.1% formic acid) to the flask.

  • Sonicate the mixture for 15-20 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.

  • Centrifuge an aliquot of the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions
  • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile)

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 60 40
    25 60 40
    30 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: Analyze a blank (mobile phase) and a placebo (sample matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area%RSD
1[Data][Data]
5[Data][Data]
10[Data][Data]
25[Data][Data]
50[Data][Data]
100[Data][Data]
Linearity Equation: y = mx + c
Correlation Coefficient (r²): ≥ 0.999

Table 2: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery%RSD
80%[Data][Data][Data][Data]
100%[Data][Data][Data][Data]
120%[Data][Data][Data][Data]

Table 3: Precision Data

Precision TypeConcentration (µg/mL)Mean Peak Area%RSD
Repeatability (Intra-day)[Data][Data]≤ 2%
Intermediate (Inter-day)[Data][Data]≤ 2%

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)[Data]
Limit of Quantification (LOQ)[Data]

Visualization

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_prep 1. Preparation Phase cluster_hplc 2. Analysis Phase cluster_data 3. Data Handling Phase prep Preparation hplc_analysis HPLC Analysis prep->hplc_analysis Input standards Standard Preparation (Stock and Working Solutions) injection Injection of Standards and Samples standards->injection samples Sample Preparation (Extraction, Centrifugation, Filtration) samples->injection mobile_phase Mobile Phase Preparation (A and B) separation Chromatographic Separation (C18 Column, Gradient Elution) mobile_phase->separation data_processing Data Processing hplc_analysis->data_processing Output injection->separation detection UV Detection at 280 nm separation->detection peak_integration Peak Integration and Identification detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of EGCG-digallate peak_integration->quantification calibration->quantification validation Method Validation quantification->validation

Caption: Workflow for HPLC Quantification of EGCG-digallate.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantification of this compound. Proper method validation is essential to ensure the accuracy and precision of the results. This protocol can be adapted for various sample matrices and is suitable for quality control, stability studies, and research and development in the pharmaceutical and nutraceutical industries. The stability of catechins is a critical factor, and care should be taken to minimize degradation during sample preparation and analysis.

References

Application Note: LC-MS Analysis of Epigallocatechin 3,5-digallate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigallocatechin 3,5-digallate (EGCG3,5''-diG) is a polyphenolic compound found in tea, belonging to the flavan-3-ol (B1228485) class. Similar to its well-studied analogue, Epigallocatechin-3-gallate (EGCG), EGCG3,5''-diG is of significant interest to the scientific community due to its potential antioxidant, anti-inflammatory, and anti-cancer properties. The additional galloyl moiety at the 5-position may enhance its biological activity compared to EGCG. Understanding the absorption, distribution, metabolism, and excretion (ADME) of EGCG3,5''-diG is crucial for the development of new therapeutic agents. This application note provides detailed protocols for the quantitative analysis of EGCG3,5''-diG and its putative metabolites in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolism of this compound

The metabolism of EGCG3,5''-diG is not yet fully elucidated. However, based on the known metabolic pathways of EGCG, a hypothetical metabolic route can be proposed. The primary metabolic transformations are expected to be hydrolysis of the ester bonds by gut microbiota, followed by further degradation of the core catechin (B1668976) structure.[1][2] Key metabolic steps likely include:

  • Hydrolysis: The gallate moieties at the 3 and 5 positions are susceptible to hydrolysis by esterases present in the gut, leading to the formation of Epigallocatechin-3-gallate (EGCG), Epigallocatechin (EGC), and gallic acid.

  • Ring Fission: The core epigallocatechin structure can undergo further degradation by microbial enzymes, leading to the formation of smaller phenolic acids and valerolactones.[1][2]

  • Conjugation: In vivo, the parent compound and its metabolites can undergo phase II metabolism, including glucuronidation and sulfation, to facilitate excretion.[3]

The following diagram illustrates the proposed metabolic pathway of this compound.

EGCG35diG This compound EGCG Epigallocatechin-3-gallate EGCG35diG->EGCG Hydrolysis GA Gallic Acid EGCG35diG->GA Hydrolysis Conjugates Glucuronide and Sulfate Conjugates EGCG35diG->Conjugates EGC Epigallocatechin EGCG->EGC Hydrolysis EGCG->GA EGCG->Conjugates Metabolites Further Metabolites (e.g., Valerolactones, Phenolic Acids) EGC->Metabolites Ring Fission EGC->Conjugates GA->Metabolites Metabolites->Conjugates

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

1. Sample Preparation from Plasma/Urine

This protocol is designed for the extraction of EGCG3,5''-diG and its metabolites from biological fluids.

  • Materials:

    • Human or animal plasma/urine samples

    • Internal Standard (IS) solution (e.g., 4-methylumbelliferone (B1674119) or a stable isotope-labeled standard)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid (FA), LC-MS grade

    • Water, LC-MS grade

    • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Protocol:

    • Thaw plasma or urine samples on ice.

    • To 100 µL of sample, add 10 µL of IS solution.

    • For plasma samples, perform protein precipitation by adding 300 µL of ice-cold ACN containing 0.1% FA. For urine samples, dilute 1:1 with water containing 0.1% FA.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • For cleaner samples and higher sensitivity, perform SPE:

      • Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

      • Load the supernatant onto the cartridge.

      • Wash with 1 mL of 5% MeOH in water.

      • Elute the analytes with 1 mL of MeOH.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

    • Transfer to an autosampler vial for LC-MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-60% B

      • 8-9 min: 60-95% B

      • 9-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Gas Flow Rates: Optimized for the specific instrument.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

The following diagram outlines the experimental workflow for the LC-MS analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample IS_add Add Internal Standard Sample->IS_add Precipitation Protein Precipitation (Plasma) or Dilution (Urine) IS_add->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid Phase Extraction Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC UHPLC Separation Reconstitution->LC MS Tandem MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for LC-MS analysis.

Data Presentation

Quantitative analysis is performed using a calibration curve prepared by spiking known concentrations of analytical standards into a blank matrix. The following table provides proposed MRM transitions for EGCG3,5''-diG and its key metabolites. These transitions are theoretical and should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (starting point)
This compound 610.1458.1 (Loss of galloyl)25
169.0 (Gallic acid)35
Epigallocatechin-3-gallate (EGCG) 458.1306.1 (Loss of galloyl)20
169.0 (Gallic acid)30
Epigallocatechin (EGC) 306.1139.025
125.030
Gallic Acid 169.0125.015
EGC-Glucuronide 482.1306.120
EGC-Sulfate 386.1306.125

Signaling Pathways

EGCG, a close structural analog of EGCG3,5''-diG, is known to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.[4][5][6] It is plausible that EGCG3,5''-diG exerts its biological effects through similar mechanisms. Key pathways include:

  • MAPK Pathway: Inhibition of ERK1/2 and p38 MAPK signaling.[5]

  • PI3K/Akt Pathway: Downregulation of Akt phosphorylation.

  • NF-κB Pathway: Suppression of NF-κB activation and subsequent inflammatory responses.[6]

  • EGFR Pathway: Inhibition of Epidermal Growth Factor Receptor signaling.[5]

The following diagram provides a simplified overview of these signaling pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGCG35diG This compound EGFR EGFR EGCG35diG->EGFR Inhibits PI3K PI3K EGCG35diG->PI3K Inhibits IKK IKK EGCG35diG->IKK Inhibits EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Akt->IKK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Inflammation, Survival) ERK->Transcription NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB->Transcription

References

Application Notes and Protocols for Epigallocatechin 3,5-digallate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigallocatechin 3,5-digallate (EGCG-digallate), a polyphenolic compound, is a derivative of epigallocatechin gallate (EGCG), the most abundant catechin (B1668976) found in green tea. EGCG is renowned for its potential as a cancer chemopreventive and therapeutic agent.[1] Its multifaceted mechanism of action involves the modulation of numerous critical signaling pathways that are often deregulated in cancer.[2][3][4] EGCG exerts anti-proliferative, pro-apoptotic, anti-angiogenic, and anti-metastatic effects by interacting with a wide array of molecular targets.[1][5] These application notes provide a comprehensive guide to designing and conducting cell culture experiments to investigate the effects of EGCG-digallate, with the assumption that its activity will be comparable to the extensively studied EGCG.

Data Presentation: Efficacy of EGCG Across Various Cancer Cell Lines

The cytotoxic effects of EGCG vary significantly across different cancer types and cell lines. The following table summarizes key quantitative data from various studies and can serve as a reference for designing initial dose-response experiments.

Cell LineCancer TypeIC50 ValueIncubation Time (hours)
H1299Lung Cancer27.63 µM72
A549Lung Cancer28.34 µM72
A549Non-small-cell lung cancer36.0 µM48
Panc-1Pancreatic Cancer~40 µM48
MIA PaCa-2Pancreatic Cancer~50 µM48
HCT116Colorectal Carcinoma~270 µM24
HT-29Colorectal Carcinoma> 100 µM48
HepG2Hepatocellular Carcinoma74.7 µg/ml48
SMMC7721Hepatocellular Carcinoma59.6 µg/ml48
SK-hep1Hepatocellular Carcinoma61.3 µg/ml48
CNE-2Nasopharyngeal Carcinoma~40 µM48

Core Mechanisms of Action and Signaling Pathways

EGCG's anti-cancer activity is attributed to its ability to interfere with multiple hallmarks of cancer by targeting key proteins and signaling cascades involved in cell proliferation, survival, angiogenesis, and metastasis.[1]

Inhibition of Cell Proliferation and Cell Cycle Arrest

EGCG has been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, in various cancer cell lines.[1][6] This is achieved by:

  • Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: EGCG downregulates the expression of pro-proliferative factors such as Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6.[1][6]

  • Upregulation of CDK Inhibitors (CKIs): It increases the expression of anti-proliferative proteins like p21, p27, p16, and p18.[1][6]

Key signaling pathways involved include the EGFR/MAPK and PI3K/Akt pathways.[1][2]

EGCG_Proliferation_Inhibition EGCG EGCG-digallate EGFR EGFR EGCG->EGFR Inhibits PI3K PI3K EGCG->PI3K Inhibits Akt Akt EGCG->Akt Inhibits MAPK MAPK EGCG->MAPK Inhibits EGFR->PI3K EGFR->MAPK PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation MAPK->Proliferation

EGCG inhibits proliferation via the EGFR/MAPK and PI3K/Akt pathways.
Induction of Apoptosis

EGCG is a potent inducer of apoptosis in cancer cells, often with a less pronounced effect on normal cells.[5] This selective action is a key aspect of its therapeutic potential. Mechanisms include:

  • Modulation of Bcl-2 Family Proteins: EGCG can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][8]

  • Caspase Activation: The altered ratio of pro- to anti-apoptotic proteins can lead to the activation of caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis.[8][9]

  • Generation of Reactive Oxygen Species (ROS): EGCG can act as a pro-oxidant in cancer cells, leading to increased ROS levels, which can trigger apoptosis.[10]

EGCG_Apoptosis_Induction EGCG EGCG-digallate ROS ROS Generation EGCG->ROS Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) EGCG->Bcl2 Modulates ROS->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

EGCG induces apoptosis via ROS and modulation of Bcl-2 family proteins.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the mechanism of action of EGCG-digallate. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cell_Culture Cell Seeding Treatment EGCG-digallate Treatment (Dose-Response) Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) IC50->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Signaling Proteins) IC50->Western_Blot

General experimental workflow for investigating EGCG-digallate.
Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of EGCG-digallate on cancer cells by measuring metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • EGCG-digallate stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.[11]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of EGCG-digallate. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

Apoptosis Detection (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with EGCG-digallate.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • EGCG-digallate

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with EGCG-digallate at the desired concentration (e.g., IC50 value determined from the MTT assay) for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[11]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of EGCG-digallate on cell cycle progression.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • EGCG-digallate

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with EGCG-digallate at the desired concentration for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Western Blotting for Signaling Pathway Analysis

Objective: To detect changes in the expression and phosphorylation status of proteins involved in signaling pathways affected by EGCG-digallate.

Materials:

  • 6-well plates or larger culture dishes

  • Cancer cell line of interest

  • Complete culture medium

  • EGCG-digallate

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Extraction: After EGCG-digallate treatment, wash the cells with cold PBS and lyse them in RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.[12]

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay.[12]

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.[11]

References

Determining the Potency of Tea Polyphenols: Application Notes and Protocols for IC50 Determination of Epigallocatechin Gallate (EGCG) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Epigallocatechin Gallate (EGCG) in various cancer cell lines.

Note on the compound: While the initial request specified Epigallocatechin 3,5-digallate, a thorough review of existing scientific literature reveals a significant lack of publicly available IC50 data for this specific compound. The vast majority of research has focused on the closely related and abundant green tea polyphenol, Epigallocatechin-3-gallate (EGCG) . Therefore, this document provides comprehensive data and protocols for EGCG as a robust and well-characterized model compound for assessing the anti-cancer activity of galloylated catechins. The methodologies and signaling pathways described herein are likely to be highly relevant for the study of this compound.

Introduction

Epigallocatechin-3-gallate (EGCG) is the most abundant catechin (B1668976) found in green tea and has garnered significant interest for its potential anti-cancer properties.[1][2][3] It has been shown to inhibit the proliferation of a wide range of cancer cells and induce apoptosis (programmed cell death).[4][5][6][7] The IC50 value, or the concentration of a drug that inhibits a biological process by 50%, is a critical parameter for quantifying the cytotoxic potential of compounds like EGCG. This document provides detailed protocols for determining the IC50 of EGCG in adherent cancer cell lines using two common colorimetric assays: the MTT and SRB assays. Additionally, it outlines the key signaling pathways modulated by EGCG in cancer cells.

Data Presentation: IC50 Values of EGCG in Various Cancer Cell Lines

The following table summarizes experimentally determined IC50 values for EGCG across a range of human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and incubation time.

Cancer Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)Assay Method
Oral Squamous Carcinoma
HSC-3, SCC, CAL-27, KBOral CancerNot Specified20-80Not Specified
Breast Cancer
T47DBreast Carcinoma24~34.65 (as GCG)MTS
T47DBreast Carcinoma48~23.66 (as GCG)MTS
MCF-7Breast Carcinoma24>100MTS
MDA-MB-468Breast Carcinoma24-725-80 µg/mLNot Specified
Leukemia
K562, K562R, KCL-22Chronic Myeloid LeukemiaNot SpecifiedNot SpecifiedNot Specified
Colorectal Cancer
HCT116, HT-29Colorectal CarcinomaNot SpecifiedNot SpecifiedMTT
Pancreatic Cancer
Panc-1, MIA PaCa-2Pancreatic Carcinoma48Not SpecifiedApoptosis Assay
Lung Cancer
A549Non-small cell lung cancerNot SpecifiedNot SpecifiedNot Specified

Note: Some studies utilize GCG ((-)-gallocatechin gallate), a structurally similar catechin, and are included for comparative purposes.

Experimental Protocols

General Cell Culture and Compound Preparation

Materials:

  • Human cancer cell lines of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Epigallocatechin-3-gallate (EGCG) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Maintain cancer cell lines in their recommended culture medium in a humidified incubator at 37°C with 5% CO2.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of EGCG (e.g., 100 mM) in sterile DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the EGCG stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture wells is less than 0.5% to avoid solvent-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Carefully remove the medium and add 100 µL of medium containing various concentrations of EGCG. Include a vehicle control (medium with the same concentration of DMSO as the highest EGCG concentration) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulphorhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM

  • 1% acetic acid

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Carefully remove the supernatant and wash the plates five times with deionized water. Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well. Shake the plate for 5-10 minutes to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

Data Analysis and IC50 Calculation
  • Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Percentage of Cell Viability: Calculate the percentage of cell viability for each EGCG concentration relative to the vehicle control (which represents 100% viability) using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the EGCG concentration.

  • IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism, R) to calculate the IC50 value.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture compound_prep 2. EGCG Dilution cell_culture->compound_prep cell_seeding 3. Cell Seeding (96-well) compound_prep->cell_seeding treatment 4. Add EGCG to Cells cell_seeding->treatment incubation 5. Incubate (24-72h) treatment->incubation mtt_srb 6. Perform MTT or SRB Assay incubation->mtt_srb read_plate 7. Read Absorbance mtt_srb->read_plate data_analysis 8. Calculate % Viability read_plate->data_analysis ic50_calc 9. Determine IC50 data_analysis->ic50_calc

Caption: Workflow for determining the IC50 of EGCG in cancer cell lines.

Key Signaling Pathways Modulated by EGCG in Cancer Cells

EGCG exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and apoptosis.

EGCG_Signaling_Pathways cluster_receptors Receptor Tyrosine Kinases cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation cluster_transcription Transcription Factors cluster_outcome Cellular Outcomes EGCG EGCG EGFR EGFR EGCG->EGFR Inhibits PI3K PI3K EGCG->PI3K Inhibits ERK ERK EGCG->ERK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) EGCG->Bcl2 Downregulates Bax Bax (Pro-apoptotic) EGCG->Bax Upregulates NFkB NF-κB EGCG->NFkB Inhibits EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->NFkB Inhibits Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation Caspases Caspases Bcl2->Caspases Inhibits Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis NFkB->Bcl2 NFkB->Proliferation

Caption: Simplified diagram of key signaling pathways modulated by EGCG.

Conclusion

These application notes provide a comprehensive framework for determining the IC50 of EGCG in cancer cell lines. The detailed protocols for the MTT and SRB assays, along with the data analysis guidelines, will enable researchers to generate reliable and reproducible results. The visualization of the experimental workflow and the key signaling pathways affected by EGCG offers a clear understanding of its mechanism of action. While specific data for this compound is currently limited, the methodologies and biological pathways outlined here serve as a valuable starting point for its investigation as a potential anti-cancer agent.

References

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Epigallocatechin 3,5-digallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the effects of Epigallocatechin-3-gallate (EGCG) on cellular signaling pathways. However, specific research on Epigallocatechin 3,5-digallate is less prevalent. This document primarily leverages data and protocols established for EGCG, a closely related compound, to provide a comprehensive guide. The principles and methodologies described herein are expected to be largely applicable to the study of this compound, given its structural similarity and anticipated interference with cellular signaling pathways.[1] Researchers are advised to optimize these protocols for their specific experimental conditions.

Introduction

This compound is a polyphenolic compound found in tea, belonging to the flavan-3-ol (B1228485) class.[1] Its unique digallated structure is of significant interest in biomedical research for its potential to modulate cellular signaling pathways, offering a valuable tool for investigating novel therapeutic targets.[1] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on key signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial in regulating cell proliferation, apoptosis, and inflammation.

Key Signaling Pathways Affected

Epigallocatechin and its derivatives have been shown to modulate several critical signaling pathways. Western blot analysis is an indispensable technique to elucidate these effects by quantifying the changes in the expression and phosphorylation status of key proteins.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. EGCG has been demonstrated to inhibit this pathway by affecting the phosphorylation of key downstream targets.

Diagram of the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway EGCG This compound PI3K PI3K EGCG->PI3K inhibits pAkt p-Akt EGCG->pAkt inhibits Receptor Receptor Tyrosine Kinase Receptor->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PDK1->pAkt p Akt Akt Akt->pAkt pmTOR p-mTOR pAkt->pmTOR p mTOR mTOR mTOR->pmTOR CellSurvival Cell Survival, Proliferation pmTOR->CellSurvival

Caption: PI3K/Akt signaling pathway and points of inhibition by this compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is critical in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is also implicated in various diseases, including cancer.

Diagram of the MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway EGCG This compound Raf Raf EGCG->Raf inhibits pERK p-ERK EGCG->pERK inhibits GrowthFactor Growth Factor Receptor Growth Factor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK p MEK->pERK p ERK ERK ERK->pERK TranscriptionFactors Transcription Factors (e.g., c-Jun) pERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: MAPK/ERK signaling pathway and potential inhibitory points by this compound.

Quantitative Data from Western Blot Analysis

The following tables summarize the dose-dependent effects of EGCG on key signaling proteins, as determined by Western blot analysis in various cancer cell lines. The data is presented as a fold change relative to the untreated control.

Table 1: Effect of EGCG on PI3K/Akt Pathway Proteins

Cell LineTreatment (EGCG)p-PI3K / PI3K (Fold Change)p-Akt / Akt (Fold Change)p-mTOR / mTOR (Fold Change)Reference
T24 Bladder Cancer20 µM~0.6~0.5Not Reported[2]
5637 Bladder Cancer20 µM~0.7~0.6Not Reported[2]
SKOV3 Ovarian Cancer40 µg/mLNot Reported~0.4~0.5[3]
PANC-1 Pancreatic Cancer40 µg/mLNot Reported~0.3~0.4[4]

Table 2: Effect of EGCG on MAPK Pathway Proteins

Cell LineTreatment (EGCG)p-ERK1/2 / ERK1/2 (Fold Change)p-JNK / JNK (Fold Change)p-p38 / p38 (Fold Change)Reference
Bone Marrow-Derived Macrophages (LPS-stimulated)100 µM~0.4~0.5~0.3[5]
Human Villous Trophoblasts20 µM~1.9 to 2.5No significant change~1.9 to 2.5[6]

Experimental Protocols

A generalized workflow for Western blot analysis is presented below, followed by a detailed protocol.

Diagram of the Western Blot Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification denaturation Sample Preparation (Denaturation with Laemmli Buffer) quantification->denaturation sds_page SDS-PAGE (Protein Separation) denaturation->sds_page transfer Electrotransfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., with BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Washing secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection imaging Imaging and Data Analysis detection->imaging end End: Quantify Fold Change imaging->end

Caption: Standard workflow for Western blot analysis of signaling pathways.

Detailed Protocol for Western Blot Analysis

This protocol provides a step-by-step guide for performing Western blot analysis to assess the impact of this compound on signaling pathways.

1. Cell Culture and Treatment

  • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 50, 100 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Extraction

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each sample using a Bradford or BCA protein assay, following the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer to ensure equal loading.

4. Sample Preparation and SDS-PAGE

  • Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer.

  • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% gradient gel).

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking and Antibody Incubation

  • Wash the membrane with Tris-Buffered Saline with 0.1% Tween 20 (TBST).

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

7. Washing and Secondary Antibody Incubation

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

8. Detection and Analysis

  • Wash the membrane three times with TBST for 10 minutes each.

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin). Calculate the fold change in protein expression or phosphorylation relative to the untreated control.[7]

References

Application Notes and Protocols for Enzyme Inhibition Kinetics Assay with Epigallocatechin 3,5-digallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigallocatechin 3,5-digallate (EGCG-dg), a polyphenol found in green tea, has garnered significant interest in the scientific community for its potent biological activities. This document provides detailed application notes and protocols for conducting enzyme inhibition kinetics assays using EGCG-dg, with a focus on two key enzymes: Pancreatic Lipase (B570770) and Lymphoid Tyrosine Phosphatase (LYP). These enzymes are critical targets in the research and development of therapeutics for metabolic disorders and autoimmune diseases, respectively.

Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats. Its inhibition can lead to reduced fat absorption, making it a key target for anti-obesity drug development. Lymphoid Tyrosine Phosphatase is a crucial negative regulator of T-cell activation; its inhibition is a promising strategy for enhancing immune responses or treating certain autoimmune conditions.

These protocols are designed to provide researchers with a comprehensive guide to characterizing the inhibitory effects of EGCG-dg, including the determination of key kinetic parameters such as IC50 values.

Data Presentation: Quantitative Inhibition Data

CompoundTarget EnzymeIC50 ValueInhibition Type
This compound (EGCG-dg) Pancreatic Lipase0.098 µM[1]Non-competitive[3][4]
This compound (EGCG-dg) Lymphoid Tyrosine Phosphatase (LYP)Potent Inhibitor (Specific IC50 not available)Not Determined
Epigallocatechin-3-gallate (EGCG)Pancreatic Lipase7.5 µM[4]Non-competitive[3][4]

Experimental Protocols

Pancreatic Lipase Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on pancreatic lipase activity using a colorimetric assay.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • This compound (EGCG-dg)

  • p-Nitrophenyl butyrate (B1204436) (pNPB) as substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Porcine Pancreatic Lipase in Tris-HCl buffer.

    • Prepare a stock solution of p-Nitrophenyl butyrate in DMSO.

    • Prepare a stock solution of EGCG-dg in DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of Tris-HCl buffer to all wells.

    • Add 20 µL of EGCG-dg solution at various concentrations to the test wells. For the control well (100% enzyme activity), add 20 µL of DMSO.

    • Add 20 µL of the pancreatic lipase solution to all wells except the blank (substrate control) wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 140 µL of the pNPB substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 405 nm every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each EGCG-dg concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the EGCG-dg concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (pNPB) and the inhibitor (EGCG-dg). Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).

Lymphoid Tyrosine Phosphatase (LYP) Inhibition Assay

This protocol is a general guideline for determining the inhibitory effect of this compound on LYP activity using a fluorogenic substrate.

Materials:

  • Recombinant human Lymphoid Tyrosine Phosphatase (LYP)

  • This compound (EGCG-dg)

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a fluorogenic substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

  • Dimethyl sulfoxide (DMSO)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of LYP in assay buffer.

    • Prepare a stock solution of DiFMUP in DMSO.

    • Prepare a stock solution of EGCG-dg in DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Setup:

    • In a black 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of EGCG-dg solution at various concentrations to the test wells. For the control well (100% enzyme activity), add 10 µL of DMSO.

    • Add 20 µL of the LYP solution to all wells except the blank (substrate control) wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the DiFMUP substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each EGCG-dg concentration as described in the pancreatic lipase protocol.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the EGCG-dg concentration.

    • Kinetic analysis to determine the mode of inhibition can be performed by varying both substrate and inhibitor concentrations and analyzing the data using a Lineweaver-Burk plot.

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme Enzyme Stock (Pancreatic Lipase or LYP) Add_Enzyme Add Enzyme Enzyme->Add_Enzyme Inhibitor EGCG-dg Stock (in DMSO) Plate Add Buffer & EGCG-dg dilutions Inhibitor->Plate Substrate Substrate Stock (pNPB or DiFMUP) Add_Substrate Initiate Reaction (Add Substrate) Substrate->Add_Substrate Buffer Assay Buffer Buffer->Plate Plate->Add_Enzyme Preincubation Pre-incubate Add_Enzyme->Preincubation Preincubation->Add_Substrate Measurement Kinetic Measurement (Absorbance/Fluorescence) Add_Substrate->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc Kinetics_Plot Lineweaver-Burk Plot (Mode of Inhibition) Rate_Calc->Kinetics_Plot IC50_Calc Determine IC50 Inhibition_Calc->IC50_Calc

Caption: General workflow for the enzyme inhibition kinetics assay.

pancreatic_lipase_pathway Dietary_Fat Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Fat->Pancreatic_Lipase Hydrolysis Fatty_Acids Fatty Acids Pancreatic_Lipase->Fatty_Acids Monoglycerides Monoglycerides Pancreatic_Lipase->Monoglycerides Absorption Intestinal Absorption Fatty_Acids->Absorption Monoglycerides->Absorption EGCG_dg Epigallocatechin 3,5-digallate EGCG_dg->Pancreatic_Lipase Inhibition

Caption: Pancreatic lipase metabolic pathway and its inhibition.

lyp_signaling_pathway TCR T-Cell Receptor (TCR) Lck Lck (Src-family kinase) TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LYP Lymphoid Tyrosine Phosphatase (LYP) Lck->LYP Dephosphorylation Downstream Downstream Signaling (T-Cell Activation) ZAP70->Downstream ZAP70->LYP Dephosphorylation LYP->Lck Inhibition EGCG_dg Epigallocatechin 3,5-digallate EGCG_dg->LYP Inhibition

Caption: Simplified T-cell receptor signaling pathway showing LYP regulation.

References

Application Notes and Protocols for In Vivo Animal Models Studying the Effects of Epigallocatechin-3-gallate (EGCG)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The vast majority of preclinical research focuses on Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea. The following application notes and protocols are based on the extensive in vivo data available for EGCG, as "Epigallocatechin 3,5-digallate" is not a commonly studied compound in this context.

Introduction

Epigallocatechin-3-gallate (EGCG) is a polyphenol and the major bioactive component in green tea, renowned for its antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3][4] A substantial body of preclinical research has utilized various in vivo animal models to investigate the therapeutic potential of EGCG across a spectrum of diseases, including neurodegenerative disorders, metabolic syndrome, and cancer.[5][6][7][8][9] These studies are crucial for elucidating the mechanisms of action, determining effective dosages, and evaluating the safety profile of EGCG before clinical translation.

This document provides detailed application notes and standardized protocols for researchers employing in vivo animal models to study the effects of EGCG. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways and workflows.

I. In Vivo Animal Models for Neurodegenerative Diseases

EGCG has shown promise in models of Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS) by targeting pathways involved in oxidative stress, neuroinflammation, and protein aggregation.[1][2][5]

A. Alzheimer's Disease (AD) Models

Commonly used models for AD include transgenic mice that overexpress proteins involved in amyloid-beta (Aβ) plaque formation, such as amyloid precursor protein (APP) and presenilin-1 (PS1).[6]

Quantitative Data Summary: EGCG in AD Animal Models

Animal ModelEGCG Dosage & AdministrationDurationKey FindingsReference
APP/PS1 Transgenic Mice50 mg/kg/day by gavage4 monthsReduced cognitive deficits, inhibited microglia activation, and decreased hippocampal Aβ plaques.[1]
APP/PS1 Transgenic Mice40 mg/kg/day orally3 monthsAlleviated synaptic toxicity, neuroinflammation, and oxidative stress.[1]
Aβ Injection-induced AD Rat Model10 mg/kg intraperitoneally (every other day)3 weeksReduced Aβ accumulation and restored motor coordination and memory.[1]
SAMR1 and SAMP8 Mice5 or 15 mg/kg/day by gavage60 daysAlleviated cognitive deterioration and decreased Aβ accumulation.[2][2]

Experimental Protocol: EGCG Administration in APP/PS1 Mice

  • Animal Model: Male/Female APP/PS1 transgenic mice, aged 6 months.

  • Housing: Standard housing conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • EGCG Preparation: Dissolve EGCG powder in sterile saline or distilled water. Prepare fresh daily to prevent oxidation. A common concentration is 5 mg/mL for a 50 mg/kg dosage in a 20g mouse (200 µL administration volume).

  • Administration:

    • Administer EGCG solution (e.g., 50 mg/kg) or vehicle (saline) daily via oral gavage.

    • Ensure proper gavage technique to avoid esophageal injury.

  • Duration: Treat animals for 3-4 months.

  • Behavioral Assessment:

    • Perform Morris Water Maze or Y-maze tests monthly to assess spatial learning and memory.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize animals and collect brain tissue.

    • Perform immunohistochemistry on brain sections to quantify Aβ plaques and microglial activation (Iba-1 staining).

    • Use ELISA to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in brain homogenates.

    • Analyze synaptic protein expression (e.g., synaptophysin, PSD-95) via Western blot.

Workflow and Signaling Pathway Diagrams

experimental_workflow_AD cluster_setup Experimental Setup cluster_treatment Treatment Phase (3-4 months) cluster_analysis Endpoint Analysis A APP/PS1 Mice (6 months old) B Randomization into Groups (Vehicle vs. EGCG) A->B C Daily Oral Gavage (Vehicle or 50 mg/kg EGCG) B->C D Monthly Behavioral Testing (e.g., Morris Water Maze) C->D E Euthanasia & Brain Tissue Collection D->E F Immunohistochemistry (Aβ plaques) E->F G ELISA (Cytokines) E->G H Western Blot (Synaptic Proteins) E->H

Experimental workflow for EGCG studies in AD mouse models.

EGCG_AD_pathway cluster_neuroinflammation Neuroinflammation cluster_amyloid Amyloidogenesis cluster_outcome Pathological Outcome EGCG EGCG Microglia Microglia Activation EGCG->Microglia Inhibits Secretases β- & γ-secretase activity EGCG->Secretases Inhibits NFkB NF-κB Activation Microglia->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokines Neurodegeneration Synaptic Dysfunction & Neuronal Death Cytokines->Neurodegeneration Abeta Aβ Production & Aggregation Secretases->Abeta Plaques Aβ Plaques Abeta->Plaques Plaques->Neurodegeneration EGCG_Metabolic_pathway cluster_liver Liver cluster_adipose Adipose Tissue cluster_pancreas Pancreas cluster_outcome Systemic Effects EGCG EGCG FattyAcid Fatty Acid Synthesis ↓ EGCG->FattyAcid BetaOx Fatty Acid β-oxidation ↑ EGCG->BetaOx Gluco Gluconeogenesis ↓ EGCG->Gluco GLUT4 GLUT4 Expression ↑ EGCG->GLUT4 Lipolysis Lipolysis ↑ EGCG->Lipolysis OxStress Oxidative Stress ↓ EGCG->OxStress Lipids Blood Lipids ↓ FattyAcid->Lipids BloodGlucose Blood Glucose ↓ Gluco->BloodGlucose GLUT4->BloodGlucose Lipolysis->Lipids BetaCell β-cell function ↑ OxStress->BetaCell Insulin Insulin Sensitivity ↑ BetaCell->Insulin experimental_workflow_cancer cluster_setup Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Immunocompromised Mice B Subcutaneous Injection of Cancer Cells (e.g., HuCC-T1) A->B C Tumor Growth to ~100 mm³ B->C D Randomization into Groups C->D E Treatment Administration (e.g., SC EGCG injection) D->E F Tumor Volume & Body Weight Monitoring (2-3x weekly) E->F G Euthanasia F->G H Tumor Excision & Weight G->H I Histology & Western Blot (MMP-2/9, PCNA) H->I EGCG_Cancer_pathway cluster_proliferation Proliferation & Survival cluster_metastasis Invasion & Metastasis cluster_angiogenesis Angiogenesis cluster_outcome Outcome EGCG EGCG MAPK MAPK Pathway EGCG->MAPK Inhibits PI3K PI3K/Akt Pathway EGCG->PI3K Inhibits NFkB_Cancer NF-κB Pathway EGCG->NFkB_Cancer Inhibits CellCycle Cell Cycle Arrest (G1, G2/M) EGCG->CellCycle Induces MMPs MMP-2/9 Activity EGCG->MMPs Inhibits VEGF VEGF Expression EGCG->VEGF Inhibits Apoptosis Apoptosis Induction (↑Bax/Bcl-2, Caspases) MAPK->Apoptosis PI3K->Apoptosis NFkB_Cancer->Apoptosis TumorGrowth ↓ Tumor Growth CellCycle->TumorGrowth Apoptosis->TumorGrowth Metastasis ↓ Metastasis MMPs->Metastasis VEGF->TumorGrowth

References

Application Notes & Protocols: Preparing Epigallocatechin-3-gallate (EGCG) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The vast majority of scientific research focuses on Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea. This document provides protocols for EGCG, assuming this is the compound of interest.

Introduction

Epigallocatechin-3-gallate (EGCG) is a major polyphenolic compound found in green tea, extensively studied for its antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Its therapeutic potential stems from its ability to modulate multiple critical cellular signaling pathways.[1][3][4] Accurate and reproducible experimental results depend on the correct preparation and handling of EGCG stock solutions. These notes provide detailed protocols for preparing EGCG solutions, information on its stability, and an overview of the key signaling pathways it affects.

Solubility and Stability of EGCG

EGCG is a crystalline solid that is soluble in several organic solvents and has limited stability in aqueous solutions, which is influenced by factors like pH, temperature, and oxygen.[5][6][7]

2.1. Solubility

EGCG is soluble in various polar solvents. For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into an aqueous buffer or cell culture medium.

SolventApproximate SolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)~25 mg/mL[8]
Dimethylformamide (DMF)~30 mg/mL[8]
Ethanol (B145695)~20 mg/mL[8]
Water~5 mg/mL[9][10]
PBS (pH 7.2)~25 mg/mL[8]

2.2. Stability

EGCG is unstable in aqueous solutions, particularly at neutral or alkaline pH, and at room temperature.[6][11] Auto-oxidation and epimerization are the primary degradation reactions.[5][7]

ConditionStability ObservationReference
Aqueous solution (0.3 mg/mL) at Room TemperaturePurity significantly decreased from 99.6% to 81.7% in 2.5 hours.[10]
Aqueous solution (0.3 mg/mL) at 4°CPurity only slightly decreased from 99.5% to 99.3% in 2 hours.[10]
pH DependenceStable at acidic pH (pH < 6).[11] At pH 7.0, 90% was lost after 2 hours.[11] Degradation increases significantly as pH rises above 7.[7][7][11]
StabilizersAscorbic acid and EDTA can help preserve EGCG in biological samples.[12] Sucrose can also enhance stability in aqueous solutions.[13][12][13]

Recommendations:

  • Aqueous solutions of EGCG should be prepared fresh and used within the same day.[8]

  • For longer-term storage, prepare stock solutions in anhydrous DMSO or ethanol and store at -20°C or -80°C.

  • Minimize exposure of solutions to light and oxygen.[5]

Experimental Protocols

3.1. Protocol for Preparing a Concentrated EGCG Stock Solution in DMSO

This protocol describes the preparation of a 100 mM EGCG stock solution in DMSO.

Materials:

  • (-)-Epigallocatechin (B1671488) gallate (EGCG), crystalline solid (FW: 458.4 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of EGCG needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 458.4 g/mol x 1000 mg/g = 45.84 mg

  • Weigh EGCG: Carefully weigh 45.84 mg of EGCG powder and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the EGCG powder.

  • Dissolve: Tightly cap the vial and vortex thoroughly until the EGCG is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability (≥4 years as a solid at -20°C).[8]

3.2. Protocol for Preparing Working Solutions for Cell Culture

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the concentrated EGCG stock solution at room temperature.

  • Dilution: Perform a serial dilution of the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 100 µM working solution in 10 mL of medium:

    • (C1)(V1) = (C2)(V2)

    • (100 mM)(V1) = (0.1 mM)(10 mL)

    • V1 = 0.001 mL or 1 µL

    • Add 1 µL of the 100 mM stock solution to 10 mL of culture medium.

  • Mix and Use Immediately: Gently mix the working solution by inverting the tube or pipetting. Use the freshly prepared medium for your experiment immediately.

  • Solvent Control: Prepare a vehicle control by adding the same volume of DMSO (without EGCG) to the cell culture medium. This is crucial as organic solvents can have physiological effects on cells.[8]

Visualization of Workflow and Signaling Pathways

EGCG_Workflow cluster_prep Stock Solution Preparation (100 mM in DMSO) cluster_storage Storage & Use cluster_working Working Solution (e.g., 100 µM in Media) weigh 1. Weigh 45.84 mg EGCG Powder add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Single Aliquot for Use store->thaw dilute 7. Dilute Stock into Cell Culture Medium thaw->dilute use 8. Use Immediately in Experiment dilute->use

Caption: Workflow for preparing EGCG stock and working solutions.

EGCG has been shown to exert its anti-cancer and chemopreventive effects by modulating multiple signal transduction pathways that are often deregulated in cancer.[1][3] These include pathways controlling cell proliferation, apoptosis, inflammation, and angiogenesis.

EGCG_Pathways EGCG EGCG PI3K_AKT PI3K/AKT/mTOR Pathway EGCG->PI3K_AKT Inhibits MAPK MAPK Pathway (ERK, JNK, p38) EGCG->MAPK Modulates NFkB NF-κB Pathway EGCG->NFkB Inhibits IGF1R IGF-1R Pathway EGCG->IGF1R Inhibits EGFR EGFR Pathway EGCG->EGFR Inhibits Proliferation Cell Proliferation PI3K_AKT->Proliferation Inhibits Apoptosis Apoptosis PI3K_AKT->Apoptosis Promotes MAPK->Proliferation Inhibits MAPK->Apoptosis Promotes NFkB->Apoptosis Promotes Inflammation Inflammation (COX-2) NFkB->Inflammation Inhibits IGF1R->Proliferation Inhibits EGFR->Proliferation Inhibits Angiogenesis Angiogenesis (VEGF) EGFR->Angiogenesis Inhibits

Caption: Major signaling pathways inhibited or modulated by EGCG.

References

Application Notes and Protocols for Evaluating the Antioxidant Capacity of Epigallocatechin 3,5-digallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigallocatechin 3,5-digallate (EGCG-dg) is a polyphenolic compound belonging to the flavonoid family, structurally similar to Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea. The presence of additional galloyl moieties is hypothesized to enhance its antioxidant potential. This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of EGCG-dg using two widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Understanding the antioxidant efficacy of EGCG-dg is crucial for its potential development as a therapeutic agent in conditions associated with oxidative stress.

The antioxidant activity of catechins is primarily attributed to their ability to donate hydrogen atoms or single electrons to neutralize free radicals, a property enhanced by the number and arrangement of hydroxyl groups on their phenolic rings. The galloyl moiety, in particular, is a significant contributor to the radical-scavenging capacity of these molecules. Therefore, EGCG-dg, with two galloyl groups, is expected to exhibit potent antioxidant effects.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide a comparative summary of the antioxidant capacity of structurally related catechins, which can serve as a benchmark for experiments with EGCG-dg. It is anticipated that the IC50 value for EGCG-dg in the DPPH assay would be lower than that of EGCG, and its Trolox Equivalent Antioxidant Capacity (TEAC) in the ABTS assay would be higher, indicating greater antioxidant potency.

Table 1: Comparative DPPH Radical Scavenging Activity of Selected Catechins

CompoundIC50 (µM)Reference Compound
(+)-Catechin (C)>100Ascorbic Acid
(-)-Epicatechin (EC)~50-100Trolox
(-)-Epigallocatechin (EGC)~10-20Ascorbic Acid
(-)-Epicatechin Gallate (ECG)~5-10Trolox
(-)-Epigallocatechin Gallate (EGCG)~2-5Ascorbic Acid
This compound (EGCG-dg) Expected < 2-5 To be determined

Note: The IC50 values are approximate and can vary based on experimental conditions. The expected value for EGCG-dg is a hypothesis based on structure-activity relationships.

Table 2: Comparative ABTS Radical Scavenging Activity of Selected Catechins

CompoundTEAC (Trolox Equivalents)Reference Compound
(+)-Catechin (C)~1.0-1.5Trolox
(-)-Epicatechin (EC)~1.5-2.0Trolox
(-)-Epigallocatechin (EGC)~2.0-3.0Trolox
(-)-Epicatechin Gallate (ECG)~3.0-4.0Trolox
(-)-Epigallocatechin Gallate (EGCG)~4.0-5.0Trolox
This compound (EGCG-dg) Expected > 5.0 To be determined

Note: TEAC values are relative to Trolox and can differ based on the specific assay protocol. The expected value for EGCG-dg is an estimation.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

Materials:

  • This compound (EGCG-dg)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of EGCG-dg in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the EGCG-dg stock solution in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay Protocol:

    • Add 100 µL of the freshly prepared DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of EGCG-dg, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution with methanol.

    • A_sample is the absorbance of the DPPH solution with the EGCG-dg or standard.

  • Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of EGCG-dg. A lower IC50 value indicates higher antioxidant activity.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is reduced, and the color intensity decreases.

Materials:

  • This compound (EGCG-dg)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol (B145695) or Phosphate Buffered Saline (PBS)

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of EGCG-dg in ethanol or PBS.

    • Prepare a series of dilutions of the EGCG-dg stock solution.

    • Prepare a standard curve using Trolox at various concentrations (e.g., 0-15 µM).

  • Assay Protocol:

    • Add 20 µL of the EGCG-dg sample, Trolox standard, or blank (ethanol or PBS) to the wells of a 96-well plate.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of TEAC:

    • Calculate the percentage inhibition of absorbance for each concentration of EGCG-dg and Trolox.

    • Plot the percentage inhibition against the concentration for the Trolox standards to generate a standard curve.

    • The Trolox Equivalent Antioxidant Capacity (TEAC) of EGCG-dg is calculated by comparing its radical scavenging activity to that of the Trolox standard curve and is expressed as µM Trolox equivalents per µM of EGCG-dg.

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH Solution A1 Add DPPH to 96-well plate P1->A1 P2 Prepare EGCG-dg Dilutions A2 Add Samples/Controls P2->A2 P3 Prepare Positive Control Dilutions P3->A2 A3 Incubate in Dark (30 min) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Scavenging Activity A4->D1 D2 Plot Curve & Determine IC50 D1->D2

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare ABTS•+ Stock Solution P2 Prepare Working ABTS•+ Solution P1->P2 A2 Add Working ABTS•+ Solution P2->A2 P3 Prepare EGCG-dg & Trolox Dilutions A1 Add Samples/Standards to Plate P3->A1 A3 Incubate (6 min) A2->A3 A4 Measure Absorbance at 734 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Generate Trolox Standard Curve D1->D2 D3 Calculate TEAC D2->D3

Caption: Workflow for the ABTS Radical Scavenging Assay.

Antioxidant_Signaling_Pathway cluster_pathways Cellular Response Pathways ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 induces NFkB NF-κB Inhibition ROS->NFkB activates EGCGdg This compound EGCGdg->ROS scavenges EGCGdg->Nrf2 activates EGCGdg->NFkB inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Increased Expression of Antioxidant Enzymes (e.g., SOD, Catalase) ARE->AntioxidantEnzymes promotes transcription Inflammation Reduced Inflammation NFkB->Inflammation promotes

Caption: Potential Antioxidant Signaling Pathways Modulated by EGCG-dg.

Troubleshooting & Optimization

Improving the solubility of Epigallocatechin 3,5-digallate in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Epigallocatechin 3,5-digallate in aqueous buffers. Given the limited specific solubility data for this particular derivative, this guide leverages established methods for the closely related and well-studied compound, Epigallocatechin gallate (EGCG), to provide a robust starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from EGCG?

This compound is a flavan-3-ol, a type of polyphenolic compound. Its structure consists of an epigallocatechin backbone with two galloyl groups attached at the 3 and 5 positions.[1] This differs from the more common Epigallocatechin gallate (EGCG), which has a single galloyl moiety at the 3-position. This additional galloyl group increases the molecular weight and may alter the molecule's polarity and solubility characteristics.

Q2: I am having difficulty dissolving this compound in my aqueous buffer. What are the first troubleshooting steps?

Low aqueous solubility is a common challenge with polyphenols. Here are some initial steps to take:

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity compound.

  • Gentle Heating: Gently warming the solution (e.g., to 37°C) can help increase the dissolution rate. However, be cautious as excessive heat can degrade the compound.

  • Sonication: Using a sonicator can help break down aggregates and improve dispersion of the powder in the buffer.

  • pH Adjustment: The solubility of polyphenols is often pH-dependent. Small adjustments to the buffer pH can have a significant effect.

Q3: Can I use organic solvents to prepare a stock solution?

Yes, preparing a concentrated stock solution in an organic solvent is a common practice. EGCG, a similar compound, is soluble in ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[2] It is likely that this compound will also be soluble in these solvents.

Important Considerations:

  • Always use high-purity, anhydrous solvents.

  • Prepare the stock solution at a high concentration to minimize the volume of organic solvent in your final aqueous solution.

  • When diluting the stock solution into your aqueous buffer, add the stock solution dropwise while vortexing to prevent precipitation.

  • Be mindful of the final concentration of the organic solvent in your experimental system, as it may have physiological effects.[2]

Troubleshooting Guide: Improving Aqueous Solubility

If initial troubleshooting steps are insufficient, the following methods can be systematically explored to enhance the solubility of this compound.

Method 1: pH Adjustment

The charge state of the phenolic hydroxyl groups on the molecule is dependent on the pH of the solution. Altering the pH can increase solubility by ionizing these groups.

Troubleshooting Steps:

  • Problem: The compound precipitates out of solution at neutral pH.

  • Solution: Systematically test a range of pH values for your buffer. For many polyphenols, increasing the pH to slightly alkaline conditions (e.g., pH 8-10) can improve solubility. However, be aware that the stability of the compound may also be pH-dependent. It is recommended to perform stability studies in parallel.

Method 2: Use of Co-solvents

Co-solvents can be used to increase the solubility of hydrophobic compounds in aqueous solutions.

Troubleshooting Steps:

  • Problem: The required concentration of the compound cannot be achieved in the aqueous buffer alone.

  • Solution: Introduce a water-miscible organic co-solvent into your buffer system. Common co-solvents for polyphenols include:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol (PEG), such as PEG 400

Start with a low percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it while monitoring for solubility improvement and any potential effects on your experimental system.

Method 3: Complexation with Excipients

Forming a complex with another molecule can enhance the solubility of the target compound.

Troubleshooting Steps:

  • Problem: The compound is unstable or has poor solubility even with pH adjustment and co-solvents.

  • Solution: Investigate the use of complexing agents.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrin and its derivatives (e.g., HP-β-CD) are commonly used.

    • Saccharides: Simple sugars like sucrose (B13894) have been shown to improve the solubility and stability of EGCG.[3] This is a gentle and often biocompatible approach.

    • Amino Acids: Co-amorphization of polyphenols with amino acids like L-arginine has been demonstrated to enhance water solubility.[1]

Quantitative Data Summary

CompoundSolvent/BufferTemperature (°C)Solubility
EGCGWater25~5 g/L[4]
EGCGWaterNot SpecifiedSoluble to at least 5 mg/mL[5]
EGCGPBS (pH 7.2)Not Specified~25 mg/mL[2]
EGCGEthanolNot Specified~20 mg/mL[2]
EGCGDMSONot Specified~25 mg/mL[2]
EGCGDimethyl formamideNot Specified~30 mg/mL[2]
EGCG-glucosideNot SpecifiedNot Specified44-fold higher than EGCG[6]
EGCG-sophorosideNot SpecifiedNot Specified23-fold higher than EGCG[6]
EGCG-xylosideNot SpecifiedNot Specified33-fold higher than EGCG[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Vortex mixer

  • Calibrated scale

  • Microcentrifuge tubes

Procedure:

  • Weigh out 10 mg of this compound powder and place it in a microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Screening for Optimal pH for Solubilization

This protocol provides a method for determining the optimal pH for dissolving this compound in an aqueous buffer.

Materials:

Procedure:

  • Prepare a set of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of this compound powder to a fixed volume of each buffer.

  • Vortex the samples for 5 minutes.

  • Incubate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved powder.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • The pH that yields the highest concentration of the dissolved compound is the optimal pH for solubilization under these conditions.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_direct Direct Solubilization cluster_troubleshooting Troubleshooting cluster_stock Stock Solution start Start with this compound Powder aqueous_buffer Attempt to Dissolve in Aqueous Buffer start->aqueous_buffer soluble Soluble? aqueous_buffer->soluble success Experiment Ready soluble->success Yes troubleshoot Insoluble soluble->troubleshoot No ph_adjust Adjust pH troubleshoot->ph_adjust cosolvent Add Co-solvent troubleshoot->cosolvent complexation Use Complexing Agent troubleshoot->complexation organic_solvent Dissolve in Organic Solvent (e.g., DMSO) troubleshoot->organic_solvent stock_solution Prepare Concentrated Stock Solution organic_solvent->stock_solution dilute Dilute into Aqueous Buffer stock_solution->dilute dilute->success

Caption: Workflow for solubilizing this compound.

logical_relationship cluster_compound Compound Properties cluster_factors Influencing Factors cluster_outcome Desired Outcome compound This compound solubility Low Aqueous Solubility compound->solubility ph pH solubility->ph is affected by solvent Solvent System solubility->solvent is affected by excipients Complexing Agents solubility->excipients is affected by temperature Temperature solubility->temperature is affected by outcome Improved Solubility ph->outcome solvent->outcome excipients->outcome temperature->outcome

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Stability of Epigallocatechin-3-gallate (EGCG) in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Note: The information provided pertains to Epigallocatechin-3-gallate (EGCG), the most abundant and extensively studied catechin (B1668976) in tea. Based on available scientific literature, "Epigallocatechin 3,5-digallate" is not a commonly referenced compound, and it is presumed the query refers to EGCG.

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and standardized protocols for working with EGCG in cell culture experiments. Given the inherent instability of EGCG under typical cell culture conditions, understanding and controlling for its degradation is critical for obtaining reproducible and reliable experimental results.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments involving EGCG, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: Why am I seeing inconsistent or contradictory results in my cell-based assays with EGCG?

Answer: Inconsistent results with EGCG are frequently due to its poor stability in cell culture media.[1] EGCG is highly susceptible to auto-oxidation, which can be influenced by a variety of factors in the experimental setup.[2][3]

  • Potential Cause: Rapid degradation of EGCG after it is added to the culture medium. The half-life of EGCG can be extremely short, in some cases mere minutes, meaning the concentration of the active compound is rapidly decreasing over the course of your experiment.[4][5] This leads to a lack of reproducibility between experiments and even within the same experiment over time.

  • Solution:

    • Prepare Fresh Solutions: Always prepare EGCG stock solutions fresh before each experiment. Avoid storing diluted EGCG solutions, even for short periods.

    • Time-Course Analysis: The timing of EGCG addition and the duration of treatment are critical. Recognize that prolonged incubation times (e.g., 24-48 hours) will result in cells being exposed to very little intact EGCG and a high concentration of its degradation products.

    • Use Stabilizers: Incorporate stabilizing agents into your experimental design to control the degradation rate. The addition of superoxide (B77818) dismutase (SOD) can significantly increase the half-life of EGCG to over 24 hours.[6][7]

    • Control Environmental Factors: Maintain consistent pH, temperature, and oxygen levels, as these all impact EGCG stability.[2][3]

Question 2: The cellular effects I'm observing (e.g., cytotoxicity) seem to be mediated by oxidative stress, which is not the primary mechanism I'm investigating. What could be happening?

Answer: The observed effects may be caused by the degradation products of EGCG rather than EGCG itself. The auto-oxidation of EGCG in culture media generates significant amounts of hydrogen peroxide (H₂O₂) and superoxide radicals, which can induce oxidative stress and lead to artifacts.[2][4]

  • Potential Cause: EGCG auto-oxidation leads to the formation of H₂O₂ and reactive oxygen species (ROS).[2][5] These byproducts can have their own biological activities, confounding the interpretation of results attributed solely to EGCG.

  • Solution:

    • Include Controls with Catalase: To determine if the observed effects are due to H₂O₂ formation, run parallel experiments where catalase is added to the medium along with EGCG. Catalase will break down the H₂O₂, and if the cellular effect is diminished, it suggests the effect was mediated by H₂O₂.[6][7]

    • Use Superoxide Dismutase (SOD): The presence of SOD in the culture medium can prevent the formation of superoxide radicals, thereby stabilizing EGCG and reducing the generation of oxidative byproducts.[6][7] This helps to ensure that the observed effects are more directly attributable to the parent EGCG molecule.

    • Quantify Degradation Products: If possible, use analytical methods like HPLC to measure the concentrations of both EGCG and its major degradation products (e.g., dimers like theasinensins) over the time course of your experiment.[4][5]

Question 3: My EGCG solution turns a brownish-yellow color after being added to the cell culture medium. Is this normal?

Answer: Yes, a color change to brownish-yellow is a visual indicator of EGCG oxidation and degradation.

  • Potential Cause: The phenolic hydroxyl groups in the EGCG structure are readily oxidized, leading to the formation of quinone-type molecules and dimers, which are colored.[8] This process is accelerated in neutral or alkaline pH conditions (like most cell culture media, pH ~7.4), at 37°C, and in the presence of oxygen and metal ions.[2][3][9]

  • Solution:

    • Acknowledge Degradation: The color change confirms that EGCG is degrading. You should factor this into your experimental design and data interpretation.

    • Minimize Time Before Use: Add the freshly prepared EGCG solution to your cells immediately after dilution in the medium.

    • Stabilize the Medium: As mentioned previously, consider using stabilizers like ascorbic acid or EDTA. Ascorbic acid acts as an antioxidant, while EDTA chelates metal ions that can catalyze EGCG oxidation.[10]

    • Lowering pH (If Possible): EGCG is more stable at a slightly acidic pH.[8][11] While not always feasible for cell culture, be aware that the pH of your medium is a critical factor.

Frequently Asked Questions (FAQs)

Q1: What is the typical half-life of EGCG in common cell culture media?

A1: The half-life of EGCG is generally very short and varies significantly depending on the type of medium and the experimental conditions. For example, in DMEM at 37°C, the half-life has been reported to be as short as 4 minutes, with complete degradation within 16 minutes.[4] In other media like McCoy's 5A or a Ham's F12/RPMI-1640 mixture, the half-life is often cited as being less than 30 minutes.[4][5][7] The presence of cells can increase the half-life; for instance, in McCoy's 5A medium, the half-life was less than 30 minutes without cells but increased to 130 minutes in the presence of HT-29 cells.

Q2: What are the primary degradation products of EGCG in cell culture?

A2: The main reactions EGCG undergoes in culture media are auto-oxidation and epimerization.[3] Auto-oxidation leads to the formation of hydrogen peroxide (H₂O₂) and various EGCG dimers.[5][6] The most abundant dimeric oxidation products identified are oolongtheanin digallate (OTDG), theasinensin A (TSA), and theasinensin D (TSD).[4]

Q3: What factors have the greatest impact on EGCG stability?

A3: Several factors significantly influence the rate of EGCG degradation. These include:

  • pH: Stability decreases as pH increases. EGCG is most stable in acidic conditions and degrades rapidly at neutral or alkaline pH.[2][11]

  • Temperature: Higher temperatures accelerate both degradation and epimerization reactions.[2][12]

  • Oxygen: The presence of dissolved oxygen is crucial for the auto-oxidation process.[2][3]

  • Metal Ions: Trace metal ions, such as iron and copper, can catalyze the oxidation of EGCG.[2][10]

  • Antioxidants: The presence of other antioxidants, like ascorbic acid (Vitamin C), can help to preserve EGCG.[2][10]

Q4: How can I prepare and store EGCG solutions to maximize stability for my experiments?

A4: To maximize stability:

  • Stock Solution: Prepare a high-concentration stock solution of EGCG in a solvent like DMSO or a slightly acidic buffer (e.g., pH < 5). Store this stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your cell culture medium immediately before adding it to the cells. Do not store the diluted working solution.

  • Consider Stabilizers: If your experimental design allows, add stabilizers like ascorbic acid or EDTA to your media to chelate metal ions and scavenge free radicals.[10] For mechanistic studies, using SOD and/or catalase can help dissect the effects of EGCG versus its oxidative byproducts.[6][7]

Data Presentation

Table 1: Summary of EGCG Half-Life in Various Cell Culture Media

Media TypeInitial EGCG ConcentrationConditionReported Half-Life (t½)Reference
DMEM50 µM37°C, Cell-free< 4 minutes[4]
McCoy's 5A10 µM37°C, Cell-free< 30 minutes[4][5]
McCoy's 5A10 µM37°C, with HT-29 cells~130 minutes[5]
Ham's F12 / RPMI-1640 (1:1)Not specified37°C, Cell-free< 30 minutes[4]
Ham's F12 / RPMI-1640 (1:1)20 µM37°C, with 5 units/mL SOD> 24 hours[6][7]

Table 2: Key Factors Influencing EGCG Stability in Aqueous Solutions

FactorEffect on StabilityMechanism / NotesReference
pH Decreases with increasing pHAuto-oxidation is accelerated at neutral to alkaline pH.[2][3][11]
Temperature Decreases with increasing temperatureAccelerates rates of both oxidation and epimerization.[2][3][12]
Oxygen Decreases with higher oxygen levelsOxygen is a reactant in the auto-oxidation pathway.[2][3]
Metal Ions (Fe, Cu) Decreases in presence of metal ionsCatalyze oxidative degradation.[2][10]
Antioxidants (e.g., Ascorbic Acid) Increases stabilityScavenge free radicals, protecting EGCG from oxidation.[2][10]
Chelating Agents (e.g., EDTA) Increases stabilitySequesters catalytic metal ions.[10]
Superoxide Dismutase (SOD) Significantly increases stabilityInhibits the superoxide-mediated auto-oxidation pathway.[6][7]

Experimental Protocols

Protocol: Analysis of EGCG Stability in Cell-Free Culture Medium

This protocol outlines a method to quantify the degradation of EGCG in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • EGCG powder (high purity)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Stabilization solution (e.g., 10% metaphosphoric acid with 1 mM EDTA in water)

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 HPLC column

2. Preparation of Solutions:

  • EGCG Stock Solution: Prepare a 10 mM stock solution of EGCG in DMSO. Aliquot and store at -80°C.

  • Medium Preparation: Pre-warm the desired volume of cell culture medium to 37°C in a sterile flask inside a cell culture incubator to allow for gas equilibration.

3. Experimental Procedure:

  • Initiate the experiment by spiking the pre-warmed medium with the EGCG stock solution to achieve the final desired concentration (e.g., 50 µM). Mix gently by swirling. This is your Time 0 sample.

  • Immediately collect the first sample (t=0). To do this, withdraw a 100 µL aliquot of the EGCG-containing medium and add it to a tube containing 900 µL of ice-cold stabilization solution. This immediately stops the degradation reaction. Vortex briefly and place on ice.

  • Place the flask containing the remaining EGCG medium back into the 37°C incubator.

  • Collect subsequent samples at various time points (e.g., 2, 4, 8, 16, 32, and 60 minutes). For each time point, repeat the sampling procedure described in step 2.

  • After collecting all samples, centrifuge them at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet any precipitates.

  • Transfer the supernatant to HPLC vials for analysis.

4. HPLC Analysis:

  • Analyze the samples by reverse-phase HPLC using a C18 column.

  • Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Detect EGCG using a UV detector (e.g., at 280 nm) or, for higher specificity and sensitivity, an MS detector.

  • Quantify the EGCG peak area by comparing it to a standard curve generated from known concentrations of EGCG prepared in the same stabilization solution.

5. Data Analysis:

  • Plot the concentration of EGCG remaining versus time.

  • To calculate the half-life (t½), perform a logarithmic transformation of the concentration data and determine the time at which the concentration has been reduced by 50% from the initial (t=0) measurement.

Visualizations

EGCG_Degradation_Pathway EGCG EGCG (Epigallocatechin-3-gallate) AutoOx Auto-oxidation (pH > 7, O₂, 37°C) EGCG->AutoOx Spontaneous in Culture Medium BioEffect2 Biological Effects (Attributed to EGCG) EGCG->BioEffect2 Superoxide O₂⁻ (Superoxide Radical) AutoOx->Superoxide H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide->H2O2 Dismutation Dimers Dimers (Theasinensins, etc.) Superoxide->Dimers Dimerization BioEffect1 Biological Effects (Oxidative Stress) H2O2->BioEffect1 SOD SOD (Superoxide Dismutase) SOD->Superoxide Inhibits Catalase Catalase Catalase->H2O2 Degrades

Caption: EGCG auto-oxidation pathway in cell culture media.

EGCG_Stability_Workflow prep_media 1. Pre-warm Cell Culture Medium to 37°C spike_egcg 2. Spike Medium with EGCG Stock Solution prep_media->spike_egcg sample_t0 3. Immediately Collect t=0 Sample into Stabilization Solution spike_egcg->sample_t0 incubate 4. Incubate Medium at 37°C spike_egcg->incubate process 6. Centrifuge Samples and Collect Supernatant sample_tx 5. Collect Samples at Defined Time Points incubate->sample_tx sample_tx->process analyze 7. Analyze by HPLC process->analyze calculate 8. Quantify EGCG and Calculate Half-life analyze->calculate

Caption: Experimental workflow for assessing EGCG stability.

Troubleshooting_Logic start Inconsistent EGCG Experimental Results? check_prep Are EGCG solutions prepared fresh? start->check_prep check_byproducts Could effects be from degradation products? check_prep->check_byproducts Yes sol_prep Solution: Prepare EGCG fresh for every experiment. check_prep->sol_prep No sol_byproducts Solution: Use SOD/Catalase as controls to differentiate effects. check_byproducts->sol_byproducts Yes check_media Are media conditions (pH, temp) consistent? check_byproducts->check_media No end_node Improved Reproducibility sol_prep->end_node sol_byproducts->end_node sol_media Solution: Standardize and report all culture and experimental conditions. check_media->sol_media No check_media->end_node Yes sol_media->end_node

Caption: Troubleshooting logic for inconsistent EGCG results.

References

Preventing degradation of Epigallocatechin 3,5-digallate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Epigallocatechin 3,5-digallate (EGCG-dg). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of EGCG-dg during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (EGCG-dg) degradation?

A1: The primary causes of EGCG-dg degradation are auto-oxidation and epimerization.[1][2] These reactions are significantly influenced by several factors, including pH, temperature, light exposure, and the presence of oxygen and metal ions.[1][2][3]

Q2: How does pH affect the stability of EGCG-dg?

A2: EGCG-dg is most stable in acidic conditions (pH 3-4).[3] As the pH increases towards neutral (pH 7) and alkaline levels, the rate of degradation, particularly oxidation, increases significantly.[4][5] In typical cell culture media with a pH of around 7.4, EGCG has been observed to degrade rapidly.

Q3: What is the optimal temperature for storing EGCG-dg solutions?

A3: For long-term storage, it is recommended to store EGCG-dg solutions at low temperatures, ideally at 4°C or frozen at -20°C.[3][6] Degradation is more profound at temperatures below 44°C, while epimerization becomes more significant at higher temperatures.[7]

Q4: Can light exposure lead to the degradation of EGCG-dg?

A4: Yes, exposure to light, especially UV and fluorescent light, can accelerate the degradation of catechins.[8][9] It is crucial to store EGCG-dg solutions in amber vials or protect them from light to minimize photolytic degradation.

Q5: Are there any additives that can help stabilize EGCG-dg in solution?

A5: Yes, antioxidants such as ascorbic acid (Vitamin C) and the use of metal chelators like EDTA can help stabilize EGCG-dg solutions.[6] These agents work by scavenging free radicals and sequestering metal ions that can catalyze oxidation reactions.

Troubleshooting Guide

Problem: I am observing a rapid loss of my EGCG-dg's biological activity in my experiments.

  • Possible Cause 1: Degradation due to high pH of the medium.

    • Solution: Prepare your EGCG-dg stock solution in a low pH buffer (e.g., pH 4.0 citrate (B86180) buffer). When diluting into your final experimental medium, do so immediately before use to minimize the time EGCG-dg is exposed to a higher pH. Consider including a final concentration of ascorbic acid (e.g., 50-100 µM) in your medium to mitigate oxidation.

  • Possible Cause 2: Thermal degradation during sample preparation.

    • Solution: Keep your EGCG-dg stock solutions and experimental samples on ice whenever possible. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.

  • Possible Cause 3: Oxidation due to dissolved oxygen.

    • Solution: While challenging to eliminate completely, you can minimize oxygen exposure by using de-gassed buffers for preparing solutions. When preparing larger batches, consider purging the headspace of the storage container with an inert gas like nitrogen or argon before sealing.

Problem: I am seeing inconsistent results between experimental replicates.

  • Possible Cause 1: Variable degradation rates due to differences in light exposure.

    • Solution: Ensure all experimental setups (e.g., cell culture plates, incubation chambers) are uniformly protected from light. Use amber-colored plates or cover standard plates with foil.

  • Possible Cause 2: Inconsistent timing of EGCG-dg addition.

    • Solution: Standardize your experimental workflow. Add the EGCG-dg solution to all wells or tubes at the same time point relative to the start of the incubation or measurement.

Data Presentation

Table 1: Effect of pH on EGCG Stability in Aqueous Solution

pHStabilityKey Observations
< 5.0HighEGCG is stable for extended periods.[4]
6.0ModerateApproximately 70% of EGCG was recovered after 1 hour.[4]
7.0LowAround 90% of EGCG was lost after 2 hours of incubation.[4]
> 7.0Very LowRapid degradation occurs.[10]

Table 2: Effect of Temperature on EGCG Stability in Aqueous Solution

TemperatureStabilityKey Observations
4°CHighOptimal for short to medium-term storage of solutions.[3]
25°CModerate to LowSignificant degradation can occur over 24-48 hours.[3]
40°CLowDegradation is accelerated.[3]
> 44°CVery LowEpimerization becomes a more dominant degradation pathway than oxidation.[7]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for EGCG-dg Quantification

This protocol outlines a general method to assess the stability of EGCG-dg in a given solution over time.

1. Materials and Reagents:

  • EGCG-dg standard of known purity

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • The solution/buffer in which the stability of EGCG-dg is to be tested

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.22 µm)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • EGCG-dg Stock Solution: Accurately weigh and dissolve EGCG-dg in the test solution to a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of dilutions of the EGCG-dg stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Stability Study Procedure:

  • Dispense the EGCG-dg test solution into several vials for different time points and storage conditions (e.g., 4°C, 25°C, protected from light).

  • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from the respective vial.

  • Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Analysis:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient elution is typically used. For example:

    • 0-20 min: 10-40% B

    • 20-25 min: 40-90% B

    • 25-30 min: 90-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

5. Data Analysis:

  • Inject the calibration standards to generate a standard curve of peak area versus concentration.

  • Inject the samples from the stability study.

  • Quantify the concentration of EGCG-dg in each sample using the standard curve.

  • Calculate the percentage of EGCG-dg remaining at each time point relative to the initial concentration (time 0).

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare EGCG-dg Stock Solution prep_samples Aliquot into Vials for Time Points prep_stock->prep_samples storage_conditions Incubate under Test Conditions (Temp, Light, pH) prep_samples->storage_conditions sampling Sample at Predetermined Time Points storage_conditions->sampling hplc HPLC Analysis sampling->hplc data_analysis Quantify and Calculate Degradation hplc->data_analysis troubleshooting_degradation cluster_ph pH Check cluster_temp Temperature Check cluster_light Light Exposure Check cluster_additives Stabilizer Check start EGCG-dg Degradation Observed? check_ph Is solution pH > 6? start->check_ph Yes adjust_ph Lower pH to 3-4 Use acidic buffer check_ph->adjust_ph Yes check_temp Storage temp > 4°C? check_ph->check_temp No adjust_temp Store at 4°C or -20°C Aliquot to avoid freeze-thaw check_temp->adjust_temp Yes check_light Exposed to light? check_temp->check_light No protect_light Use amber vials Protect from light check_light->protect_light Yes check_additives Using stabilizers? check_light->check_additives No add_stabilizers Add ascorbic acid and/or EDTA check_additives->add_stabilizers No PI3K_AKT_Pathway EGCG_dg EGCG-dg PI3K PI3K EGCG_dg->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

References

Technical Support Center: Optimizing Epigallocatechin Polyphenol Concentrations for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide primarily focuses on Epigallocatechin-3-gallate (EGCG) , the most abundant and extensively studied catechin (B1668976) in green tea. The requested compound, Epigallocatechin 3,5-digallate (EGCG-dg) , is a distinct flavan-3-ol (B1228485) with galloyl groups at both the 3 and 5 positions.[1] While this structure may enhance its biochemical potency, EGCG-dg is found in very low abundance, and there is limited specific research on its optimal in vitro concentrations and behavior.[1] The information provided for EGCG serves as a robust starting point for researchers working with EGCG-dg, but specific experimental conditions will require independent optimization.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for EGCG in in vitro cancer cell studies?

A1: The effective concentration of EGCG is highly dependent on the specific cell line, treatment duration, and experimental endpoint. Most in vitro studies report anticancer activity in the range of 5–100 µM.[2] For initial screening, a broad dose-response experiment is recommended. IC₅₀ values (the concentration required to inhibit 50% of cell viability) can vary significantly across different cell types.

Table 1: Reported IC₅₀ and Effective Concentrations of EGCG in Various Cancer Cell Lines

Cell Line CategorySpecific Cell Line(s)Effective Concentration / IC₅₀Key Effect(s)
Oral Cancer CAL-27, HSC-3, SCC9, SCC1520–80 µMInhibition of proliferation[3]
Lung Cancer H1299IC₅₀: 27.63 µMInhibition of cell viability[4]
A549IC₅₀: 28.34 µMInhibition of cell viability[4]
Prostate Cancer DU145IC₅₀: 89 µMProliferation suppression[5]
HH870 (Organ-confined)IC₅₀: 45 µMProliferation suppression[5]
Breast Cancer T47D34.65 µM (24h)Cytotoxicity[6]
MCF7Effective at inducing apoptosisCytotoxicity[6][7]
Esophageal Cancer KYSE 15020 µMDecreased EGFR phosphorylation[8][9]
Q2: How should I prepare and store EGCG stock solutions? What are the key solubility and stability challenges?

A2: Proper preparation and handling of EGCG are critical for reproducible results due to its inherent instability under common experimental conditions.[10]

Solubility: EGCG is soluble in several organic solvents and aqueous buffers. Preparing a concentrated stock solution in an organic solvent is a common practice.

Table 2: Solubility of EGCG in Common Solvents

SolventApproximate Solubility
DMSO~25 mg/mL
Ethanol~20 mg/mL
Dimethyl formamide~30 mg/mL
PBS (pH 7.2)~25 mg/mL
(Data sourced from Cayman Chemical product information)[11]

Stability: EGCG is highly unstable in solution, particularly under typical cell culture conditions (pH 7.4, 37°C).[12] The primary degradation reactions are auto-oxidation and epimerization.[10]

  • pH-Dependence: Stability is highly pH-dependent. EGCG is relatively stable at acidic pH (below 6.0) but degrades rapidly at neutral or alkaline pH.[13]

  • Half-Life: In cell culture media at 37°C, the half-life of EGCG can be as short as 30 minutes.[8]

  • Degradation Products: Auto-oxidation of EGCG can generate hydrogen peroxide (H₂O₂) and EGCG dimers, which can have their own biological effects and may lead to experimental artifacts.[8][14]

Q3: My results are inconsistent. How can I troubleshoot experiments involving EGCG?

A3: Inconsistency in EGCG experiments often stems from its instability. Here are common issues and solutions.

Table 3: Troubleshooting Guide for In Vitro EGCG Experiments

IssuePotential Cause(s)Recommended Solution(s)
Higher-than-expected cytotoxicity, even in control cells. EGCG degradation is generating H₂O₂ in the culture medium, causing oxidative stress.[2][12]Prepare EGCG solutions fresh immediately before each experiment. Consider adding catalase (e.g., 30 U/mL) to the culture medium to neutralize H₂O₂.[8][9]
Low or no biological effect at expected concentrations. EGCG has degraded in the stock solution or culture medium, reducing its effective concentration.[14]Prepare stock solutions fresh and store them at -80°C in small aliquots. Avoid repeated freeze-thaw cycles. To increase stability in the medium, add superoxide (B77818) dismutase (SOD, e.g., 5 U/mL).[8][9]
Precipitate forms when adding EGCG to media. The final concentration of the organic solvent (e.g., DMSO) is too high, or the EGCG concentration exceeds its solubility limit in the aqueous medium.Ensure the final solvent concentration is low and non-toxic to your cells (typically <0.1%). Perform serial dilutions to reach the final concentration.
Assay interference (e.g., unexpected color change in MTT assay). EGCG, as a polyphenol, can directly reduce assay reagents like MTT, leading to false-positive signals for cell viability.[15]Run a cell-free control containing only media, EGCG, and the assay reagent to check for direct chemical interactions. If interference is detected, consider using a different viability assay (e.g., an ATP-based assay like CellTiter-Glo®).

Experimental Protocols & Workflows

Workflow for Determining Optimal EGCG Concentration

The following diagram outlines a standard workflow for identifying the optimal EGCG concentration for your in vitro model.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Analysis cluster_controls Controls prep_stock Prepare fresh EGCG stock (e.g., 50 mM in DMSO) prep_dilute Perform serial dilutions in culture medium prep_stock->prep_dilute treat_cells Treat cells with EGCG range (e.g., 0-200 µM) & controls prep_dilute->treat_cells seed_cells Seed cells in microplate (e.g., 96-well) seed_cells->treat_cells incubate Incubate for desired time (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform cell viability assay (e.g., MTT, SRB, ATP-based) incubate->viability_assay read_plate Measure signal (e.g., absorbance, luminescence) viability_assay->read_plate analyze_data Analyze data, plot dose-response curve, and calculate IC₅₀ read_plate->analyze_data control_vehicle Vehicle Control (e.g., DMSO in media) control_vehicle->treat_cells control_cellfree Cell-Free Control (EGCG in media + assay reagent) control_cellfree->viability_assay Check for interference

Caption: Workflow for optimizing EGCG concentration using a cell viability assay.

Protocol: MTT Cell Viability Assay

This protocol is adapted for determining the cytotoxic effects of EGCG on adherent cancer cell lines in a 96-well format.

Materials:

  • EGCG powder

  • Sterile DMSO

  • Complete cell culture medium

  • Adherent cells of interest

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT Solubilization Solution (e.g., 10% Triton X-100 in 0.1 N HCl in isopropanol)[16]

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • EGCG Preparation and Treatment:

    • Immediately before use, prepare a 50 mM stock solution of EGCG in sterile DMSO.

    • Perform serial dilutions of the EGCG stock in complete culture medium to achieve 2x the final desired concentrations (e.g., create 200 µM, 100 µM, 50 µM, etc., solutions).

    • Remove the medium from the cells and add 100 µL of the diluted EGCG solutions to the respective wells.

    • Include "vehicle control" wells treated with medium containing the highest concentration of DMSO used.

    • Include "untreated control" wells with fresh medium only.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of MTT Solubilization Solution to each well.

    • Pipette up and down to fully dissolve the crystals.

  • Data Acquisition:

    • Read the absorbance of the plate at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.

Signaling Pathways

EGCG is known to modulate multiple signaling pathways involved in cancer cell growth, proliferation, and survival.[7][17] Key targets include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and downstream cascades such as PI3K/AKT and MAPK/ERK.[7][8][9][18]

G cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway EGCG EGCG EGFR EGFR EGCG->EGFR Inhibits phosphorylation Apoptosis Apoptosis EGCG->Apoptosis Induces Arrest Cell Cycle Arrest EGCG->Arrest Induces PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGCG inhibits key oncogenic signaling pathways like PI3K/AKT and MAPK/ERK.

References

Troubleshooting inconsistent results in Epigallocatechin 3,5-digallate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epigallocatechin 3,5-digallate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments with this potent polyphenolic compound.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What are the common causes?

A1: Inconsistent results in experiments involving catechins like this compound often stem from the inherent instability of the compound. While specific data for the 3,5-digallate is limited, extensive research on the structurally similar Epigallocatechin-3-gallate (EGCG) provides valuable insights. Key factors contributing to variability include:

  • Auto-oxidation and Epimerization: In aqueous solutions, especially under common cell culture conditions (neutral pH, 37°C), catechins can rapidly oxidize and epimerize, leading to a loss of bioactivity and the formation of degradation products.[1]

  • Pro-oxidant Activity: At higher concentrations, catechins can act as pro-oxidants, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) in cell culture media.[2][3][4] This can lead to cytotoxicity and experimental artifacts that are not representative of the compound's intended biological activity.[5]

  • Interaction with Media Components: Components of cell culture media, such as metal ions, can catalyze the degradation of catechins.

  • Solubility and Precipitation: Poor solubility or precipitation of the compound in your experimental system can lead to inaccurate concentrations and variable effects.

Q2: I'm observing unexpected cytotoxicity in my cell-based assays. Is this a known issue?

A2: Yes, this is a well-documented phenomenon for the related compound EGCG and is likely applicable to this compound. The observed cytotoxicity may not be a direct effect of the compound on your intended cellular target. Instead, it could be a consequence of the pro-oxidant activity of the catechin (B1668976) in the cell culture medium, leading to the formation of cytotoxic levels of hydrogen peroxide.[2][5] It is crucial to include appropriate controls, such as catalase, to determine if the observed effects are due to ROS generation.[5]

Q3: How can I improve the stability of my this compound solutions?

A3: To enhance the stability and consistency of your experiments, consider the following strategies, largely based on studies with EGCG:

  • pH Control: Catechins are significantly more stable in acidic conditions.[6][7][8] While not always feasible for cell-based assays, preparing stock solutions in a slightly acidic buffer and minimizing the time the compound spends in neutral pH media can help.

  • Temperature: Prepare solutions fresh and keep them on ice or at 4°C to slow down degradation.[9]

  • Oxygen Exclusion: The presence of oxygen contributes to auto-oxidation. While challenging for cell culture, de-gassing buffers and minimizing exposure to air can be beneficial for in vitro assays.

  • Use of Stabilizers: The addition of antioxidants like superoxide (B77818) dismutase (SOD) has been shown to stabilize EGCG in cell culture media.[10][11]

  • Fresh Preparation: Always prepare working solutions of this compound immediately before use. Do not store aqueous solutions for extended periods.[12]

Q4: What is the best way to prepare stock solutions of this compound?

A4: Based on information for EGCG, stock solutions can be prepared by dissolving the compound in organic solvents like DMSO, ethanol, or dimethylformamide.[12] It is recommended to purge the solvent with an inert gas to minimize oxidation. For experiments where organic solvents may interfere, aqueous solutions can be prepared by directly dissolving the compound in an appropriate buffer. The solubility of EGCG in PBS (pH 7.2) is approximately 25 mg/mL.[12] However, aqueous solutions are not recommended for long-term storage.[12]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Low or no biological activity Degradation of this compound.Prepare fresh solutions for each experiment. Minimize the time between solution preparation and application. Verify the integrity of your compound using HPLC (see protocol below).
Incorrect concentration due to precipitation.Visually inspect solutions for any precipitate. Determine the solubility of the compound in your specific experimental buffer. Consider using a co-solvent if appropriate.
High variability between replicates Inconsistent degradation of the compound.Standardize the timing of all experimental steps. Ensure uniform exposure to light and temperature for all samples.
Pipetting errors with small volumes of stock solution.Prepare a larger volume of the working solution to minimize pipetting errors. Use calibrated pipettes.
Discrepancy between in vitro and in vivo results Poor bioavailability and rapid metabolism in vivo.Be aware that the concentrations used in vitro may not be achievable in vivo.[1] Consider the metabolic fate of the compound in your experimental model.
Instability in the gastrointestinal tract (for oral administration models).The compound may be unstable at neutral pH, similar to what is found in the intestines.[6]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity and Stability

This protocol is adapted from established methods for EGCG and other catechins and should be optimized for this compound.[13][14][15][16][17]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Samples for analysis (e.g., stock solution, media from cell culture)

Procedure:

  • Preparation of Standard Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Perform serial dilutions to create a series of standards with concentrations ranging from your expected experimental values.

  • Sample Preparation:

    • For stability studies, incubate your this compound solution under your experimental conditions (e.g., in cell culture media at 37°C).

    • At various time points, take an aliquot of the solution.

    • Centrifuge the sample to remove any precipitates or cellular debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set the UV detector to the wavelength of maximum absorbance for this compound (likely around 280 nm, similar to EGCG).[14][17]

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the standards and samples.

    • Run a gradient elution program, for example:

      • Start with a low percentage of Mobile Phase B (e.g., 10-25%).

      • Increase the percentage of Mobile Phase B over time to elute the compound.

      • Include a wash and re-equilibration step.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in your samples by interpolating their peak areas on the standard curve.

    • Assess stability by plotting the concentration of the compound over time.

HPLC Method Parameters (Example) Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 10 - 20 µL
Detection Wavelength ~280 nm
Column Temperature 25°C
Protocol 2: Cell Viability Assay (MTT Assay)

This is a general protocol to assess the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

    • To test for the pro-oxidant effect, include a parallel set of wells treated with this compound and catalase.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Measurement:

    • Read the absorbance at the appropriate wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare fresh stock solution (e.g., in DMSO) prep_working Prepare working solution in pre-warmed media prep_stock->prep_working treat_cells Treat cells immediately prep_working->treat_cells hplc_check Check stability of working solution via HPLC prep_working->hplc_check incubate Incubate for desired time treat_cells->incubate assay Perform endpoint assay (e.g., MTT, Western Blot) incubate->assay data_analysis Analyze and interpret data assay->data_analysis hplc_check->data_analysis

Caption: Recommended experimental workflow for using this compound.

troubleshooting_flowchart start Inconsistent Results? check_stability Is the compound stable in your system? start->check_stability Yes check_solubility Is the compound fully dissolved? check_stability->check_solubility Yes solution_stability Prepare fresh solutions, use stabilizers (e.g., SOD), minimize incubation time. check_stability->solution_stability No check_prooxidant Is there evidence of pro-oxidant effects? check_solubility->check_prooxidant Yes solution_solubility Verify solubility, consider co-solvents. check_solubility->solution_solubility No solution_prooxidant Include catalase control, lower the concentration. check_prooxidant->solution_prooxidant Yes

Caption: A troubleshooting decision tree for inconsistent experimental results.

signaling_pathway cluster_pathways Potential Target Signaling Pathways (based on EGCG data) cluster_outcomes Cellular Outcomes EGCG_digallate This compound EGFR EGFR EGCG_digallate->EGFR Inhibition PI3K_AKT PI3K/Akt EGCG_digallate->PI3K_AKT Inhibition MAPK MAPK EGCG_digallate->MAPK Modulation NFkB NF-κB EGCG_digallate->NFkB Inhibition proliferation Decreased Proliferation EGFR->proliferation PI3K_AKT->proliferation apoptosis Increased Apoptosis PI3K_AKT->apoptosis MAPK->proliferation MAPK->apoptosis inflammation Decreased Inflammation NFkB->inflammation

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Epigallocatechin 3,5-digallate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Epigallocatechin 3,5-digallate (EGCG-digallate) in cell-based assays while minimizing potential off-target effects. Given the limited specific data on EGCG-digallate, much of the guidance is extrapolated from its well-studied analog, Epigallocatechin-3-gallate (EGCG). Users are strongly advised to validate these recommendations for their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from EGCG?

A1: this compound is a flavan-3-ol, a type of polyphenol found in tea. Its structure is characterized by an epigallocatechin backbone with two galloyl groups. This distinguishes it from the more common EGCG, which has a single galloyl moiety. This structural difference may influence its biochemical activity and potency.[1]

Q2: What are the primary causes of off-target effects with EGCG-digallate in cell-based assays?

A2: Based on studies of EGCG, off-target effects from polyphenolic compounds like EGCG-digallate can stem from several sources:

  • Chemical Instability: EGCG is known to be unstable in typical cell culture media (pH ~7.4), with a half-life that can be less than 30 minutes.[2] This degradation can lead to the formation of dimers, epimers, and reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can independently affect cell signaling and viability.[2][3]

  • Promiscuous Binding: EGCG can interact with a wide range of proteins and lipids in the plasma membrane, nonspecifically modulating various signaling pathways.[4]

  • Assay Interference: Polyphenols can directly interact with assay reagents. For example, they can reduce tetrazolium salts (like MTT) in viability assays, leading to false-positive results.[5]

  • Pro-oxidant Activity: At certain concentrations and conditions, EGCG can act as a pro-oxidant, generating ROS and inducing cellular stress, which can confound the interpretation of experimental results.[6][7]

Q3: My cell culture medium changes color after adding EGCG-digallate. Is this contamination?

A3: Not necessarily. The auto-oxidation of EGCG and similar polyphenols in neutral or slightly alkaline solutions (like cell culture media) can lead to the formation of colored products.[8] However, it is always best practice to perform a microscopic examination to rule out microbial contamination.

Q4: I am observing higher cell "viability" at high concentrations of EGCG-digallate in my MTT assay. Is this a real effect?

A4: This is a common artifact. The chemical structure of polyphenols allows them to directly reduce the MTT reagent to its colored formazan (B1609692) product, independent of cellular metabolic activity. This results in a false signal of increased viability. It is crucial to use alternative viability assays that are not based on metabolic reduction or to include appropriate cell-free controls.

Q5: How can I improve the stability of EGCG-digallate in my experiments?

A5: To improve stability, consider the following:

  • Prepare Fresh Stock Solutions: Prepare stock solutions of EGCG-digallate immediately before use.

  • pH Control: EGCG is more stable at a lower pH.[9][10] While altering the pH of cell culture media is generally not advisable, this is an important factor to consider during stock solution preparation and storage.

  • Minimize Exposure to Light and Oxygen: Protect stock solutions and treated cultures from light and minimize exposure to atmospheric oxygen where possible.

  • Use of Stabilizers: While not always compatible with cell-based assays, antioxidants like ascorbic acid can stabilize EGCG in solution. Their use would need to be carefully controlled and validated for non-interference with the experimental endpoint.

Troubleshooting Guides

Issue 1: Inconsistent or Unreliable Cell Viability Data
  • Symptom: High variability between replicate wells or experiments; unexpected dose-response curves (e.g., increased viability at high concentrations).

  • Potential Cause: Interference of EGCG-digallate with the viability assay reagent (e.g., MTT, XTT, resazurin).

  • Troubleshooting Workflow:

    A Inconsistent Viability Data B Run Cell-Free Control (EGCG-digallate + Assay Reagent in Media) A->B C Is there a signal in the cell-free control? B->C D Conclusion: Assay Interference. Switch to a non-reductive assay (e.g., ATP-based, Crystal Violet, LDH). C->D Yes E Conclusion: No direct interference. Investigate other causes (e.g., compound instability, pleiotropic effects). C->E No

    Caption: Troubleshooting workflow for inconsistent cell viability data.

Issue 2: High Basal Levels of Apoptosis or Cell Stress in Vehicle Controls
  • Symptom: Increased apoptosis or stress markers in cells treated with the vehicle control (e.g., DMSO) containing EGCG-digallate that has been pre-incubated in media.

  • Potential Cause: Degradation of EGCG-digallate in the cell culture medium leading to the formation of H₂O₂ and other cytotoxic byproducts.

  • Troubleshooting Workflow:

    A High Basal Apoptosis/Stress B Prepare EGCG-digallate dilutions immediately before adding to cells A->B C Does the issue persist? B->C D Conclusion: Degradation in media is the likely cause. Minimize pre-incubation time. C->D No E Investigate other factors: - Vehicle toxicity - Cell line sensitivity - Contamination C->E Yes

    Caption: Troubleshooting workflow for high basal cell stress.

Data Presentation

The following tables summarize published IC₅₀ values for EGCG . These should be used as a starting point for determining the effective concentration range for EGCG-digallate in your experiments.

Table 1: IC₅₀ Values of EGCG in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ ConcentrationIncubation Time (hours)
A549Non-small-cell lung cancer36.0 µM48
T47DBreast Cancer14.17 µM72
MCF-7Breast Cancer70 µM24
MCF-7Breast Cancer50 µM48
HCT116Colorectal carcinoma~270 µM24
HepG2Hepatocellular carcinoma74.7 µg/mL48
SMMC7721Hepatocellular carcinoma59.6 µg/mL48
SK-hep1Hepatocellular carcinoma61.3 µg/mL48

Note: These values are for EGCG and may differ for EGCG-digallate. It is essential to perform a dose-response curve for each new cell line.

Experimental Protocols

Protocol 1: Cell Viability Assessment using an ATP-Based Luminescence Assay

This protocol is recommended to avoid artifacts associated with redox-based assays like MTT.

Materials:

  • Opaque-walled 96-well plates suitable for cell culture and luminescence readings.

  • ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in 100 µL of culture medium per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of EGCG-digallate in fresh culture medium immediately before use. Include a vehicle-only control.

  • Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of EGCG-digallate.

  • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Equilibrate the plate and the luminescent assay reagent to room temperature for approximately 30 minutes.

    • Add a volume of the assay reagent equal to the volume of the cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

This protocol allows for the assessment of EGCG-digallate's effect on specific protein expression and phosphorylation states.

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE and Western blot equipment.

  • Primary and secondary antibodies.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of EGCG-digallate for the appropriate duration.

  • Protein Extraction:

    • After treatment, place the plates on ice and wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and scrape the cells.

    • Collect the lysates and centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

Signaling Pathways

EGCG is known to modulate multiple signaling pathways. It is plausible that EGCG-digallate interacts with similar pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits ERK->Apoptosis Inhibits Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Caspase3 Caspase-3 Bax->Caspase3 Activates Caspase3->Apoptosis Induces EGCG EGCG-digallate EGCG->EGFR Inhibits EGCG->PI3K Inhibits p-PI3K EGCG->Akt Downregulates p-Akt EGCG->mTOR Downregulates p-mTOR EGCG->ERK Downregulates p-ERK EGCG->Bax Upregulates

References

Technical Support Center: Overcoming Auto-oxidation of Epigallocatechin 3,5-digallate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Epigallocatechin 3,5-digallate (EGCG-digallate). It provides practical guidance to mitigate auto-oxidation issues in solution, ensuring the integrity and reproducibility of your experiments. The information presented is primarily based on studies of the closely related and extensively researched compound, Epigallocatechin-3-gallate (EGCG), due to the limited specific data on EGCG-digallate. The principles of auto-oxidation and stabilization are expected to be highly similar for both compounds.

Troubleshooting Guide

This guide addresses common problems encountered during the handling of EGCG-digallate solutions.

Problem Possible Cause(s) Recommended Solution(s)
Solution turns brown or yellow-brown. Auto-oxidation of the polyphenol structure. This is accelerated by factors such as neutral to alkaline pH, presence of oxygen, exposure to light, and elevated temperatures.[1]1. pH Adjustment: Maintain the solution pH between 3.5 and 4.5 using a citrate (B86180) buffer.[2] 2. Use of Antioxidants: Add ascorbic acid to the solution.[3] 3. Chelating Agents: Incorporate a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[3] 4. Oxygen Removal: Degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the EGCG-digallate.[1] 5. Light Protection: Store solutions in amber vials or protect them from light.[1] 6. Temperature Control: Store stock solutions at 2-8°C for short-term use and frozen at -20°C or below for long-term storage.[1][2]
Inconsistent experimental results. Degradation of EGCG-digallate in the experimental medium (e.g., cell culture media). EGCG has been shown to be unstable in typical cell culture conditions, with a short half-life.1. Prepare Fresh Solutions: Prepare EGCG-digallate solutions immediately before each experiment. 2. Stabilize the Medium: Consider the addition of stabilizers like superoxide (B77818) dismutase (SOD) to the culture medium to prolong the half-life of the compound. 3. Monitor Concentration: Use analytical methods like HPLC to determine the actual concentration of EGCG-digallate at the start and end of your experiment.[4]
Loss of biological activity. Oxidation can lead to the formation of degradation products, including dimers and hydrogen peroxide, which may have different biological activities or even cytotoxic effects.[2][5] The parent compound's concentration is reduced.1. Implement Stabilization Protocols: Strictly follow the recommended stabilization procedures to minimize degradation. 2. Characterize Your Solution: If feasible, analyze the solution for the presence of major degradation products. 3. Control for Artifacts: When studying the effects of EGCG-digallate, include controls to account for the potential effects of its degradation products (e.g., hydrogen peroxide).

Frequently Asked Questions (FAQs)

Q1: Why is my EGCG-digallate solution changing color?

A1: The color change, typically to a brownish hue, is a visual indicator of auto-oxidation and degradation of the catechin (B1668976) structure.[1] This process is primarily driven by factors such as pH (especially neutral to alkaline), the presence of dissolved oxygen, exposure to light, and elevated temperatures.[6]

Q2: What are the primary factors that accelerate the auto-oxidation of EGCG-digallate?

A2: The main factors that promote the degradation of EGCG-digallate in solution are:

  • pH: Stability is significantly lower in neutral and alkaline solutions (pH > 7). The optimal pH for stability is in the acidic range, typically between 3.5 and 4.5.[2][7]

  • Dissolved Oxygen: The presence of oxygen is a key requirement for the auto-oxidation process.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[8]

  • Metal Ions: Trace metal ions can act as catalysts for oxidation.[2]

  • Light Exposure: UV and visible light can provide the energy to initiate oxidative reactions.

Q3: How can I prepare a stable stock solution of EGCG-digallate?

A3: To prepare a more stable stock solution, follow these steps:

  • Use a degassed, acidic buffer (e.g., 0.1 M citrate buffer, pH 3.5-4.5).

  • Consider adding stabilizers such as ascorbic acid and/or EDTA.

  • Dissolve the EGCG-digallate powder in the prepared buffer.

  • Store the solution in amber, airtight containers.

  • For short-term storage, keep at 2-8°C. For long-term storage, aliquot and freeze at -20°C or below.[1]

Q4: What are the degradation products of EGCG-digallate?

A4: While specific studies on EGCG-digallate are limited, based on EGCG, auto-oxidation leads to the formation of various products, including dimers (like theasinensins), and the generation of reactive oxygen species such as hydrogen peroxide.[5][9] Under strongly alkaline conditions, hydrolysis can also occur, yielding gallic acid and the epigallocatechin core.[5]

Q5: How does the auto-oxidation of EGCG-digallate affect its biological activity?

A5: Auto-oxidation can significantly alter the biological effects of EGCG-digallate. The degradation of the parent compound reduces its effective concentration. Furthermore, the formation of oxidation products can lead to different biological activities, and the generation of hydrogen peroxide can introduce confounding pro-oxidant effects in cellular assays.[6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized EGCG-digallate Solution for in vitro Experiments

Objective: To prepare a stock solution of EGCG-digallate with enhanced stability for use in cell culture and other aqueous experimental systems.

Materials:

  • This compound powder

  • Citric acid

  • Ascorbic acid

  • EDTA disodium (B8443419) salt

  • High-purity deionized water

  • pH meter

  • Sterile, amber-colored storage vials

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Buffer Preparation: Prepare a 0.1 M citrate buffer by dissolving the appropriate amount of citric acid in deionized water.

  • pH Adjustment: Adjust the pH of the buffer solution to 3.5 - 4.5 using a pH meter and dropwise addition of a suitable base (e.g., NaOH).

  • Oxygen Removal: Sparge the buffer solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Addition of Stabilizers: To the degassed buffer, add ascorbic acid (e.g., to a final concentration of 0.1%) and EDTA (e.g., to a final concentration of 0.01%).

  • Dissolving EGCG-digallate: Weigh the desired amount of EGCG-digallate powder and dissolve it in the prepared stabilized buffer to achieve the final desired concentration.

  • Sterilization and Storage: Filter-sterilize the final solution if required for your application. Aliquot the solution into amber vials, minimizing the headspace, and store at 2-8°C for short-term use or at -20°C for longer-term storage.[1]

Protocol 2: Monitoring the Stability of EGCG-digallate Solutions by HPLC

Objective: To quantify the concentration of EGCG-digallate over time to assess its stability under specific experimental conditions.

Materials:

  • EGCG-digallate solution to be tested

  • HPLC system with a UV detector

  • C18 analytical column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)

  • EGCG-digallate analytical standard

Procedure:

  • Sample Preparation: Prepare your EGCG-digallate solution according to your experimental conditions (e.g., different pH, with or without stabilizers).

  • Time Zero (T0) Measurement: Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial concentration of EGCG-digallate. This will serve as your baseline.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them by HPLC.

  • Data Analysis: Quantify the peak area of EGCG-digallate at each time point and compare it to the T0 measurement to calculate the percentage of degradation over time.

Data Presentation

Table 1: Factors Affecting EGCG-digallate Stability in Solution

FactorCondition Promoting InstabilityRecommended Condition for Stability
pH Neutral to Alkaline (pH > 7)Acidic (pH 3.5 - 4.5)[2]
Temperature Elevated temperatures (>25°C)Low temperatures (2-8°C or frozen)[2]
Oxygen Presence of dissolved oxygenDegassed solutions, inert atmosphere[1]
Light Exposure to UV and visible lightStorage in amber containers, protection from light[1]
Metal Ions Presence of trace metal ionsAddition of chelating agents (e.g., EDTA)[3]

Visualizations

Auto_Oxidation_Pathway EGCG_digallate This compound Quinone Quinone Intermediate EGCG_digallate->Quinone Oxidation (O₂, high pH, light, metal ions) ROS Reactive Oxygen Species (e.g., H₂O₂) EGCG_digallate->ROS Auto-oxidation process Dimers Dimers and Oligomers Quinone->Dimers Polymerization Degradation_Products Other Degradation Products Quinone->Degradation_Products

Caption: Proposed auto-oxidation pathway of this compound.

Experimental_Workflow_Stabilization cluster_prep Solution Preparation cluster_storage Storage start Start: Prepare Acidic Buffer (pH 3.5-4.5) degas Degas Buffer (N₂ or Ar) start->degas add_stabilizers Add Stabilizers (Ascorbic Acid, EDTA) degas->add_stabilizers dissolve Dissolve EGCG-digallate add_stabilizers->dissolve store Store in Amber Vials at 2-8°C (short-term) or -20°C (long-term) dissolve->store

Caption: Workflow for preparing a stabilized EGCG-digallate solution.

Logical_Relationship_Troubleshooting issue Observed Issue (e.g., Color Change) cause Root Cause (Auto-oxidation) issue->cause factors Contributing Factors (pH, O₂, Temp, Light, Metals) cause->factors solutions Solutions (Buffer, Antioxidants, Chelators, Storage) factors->solutions

Caption: Logical relationship for troubleshooting EGCG-digallate instability.

References

Technical Support Center: Enhancing Epigallocatechin 3,5-digallate (EGCG) Stability by Adjusting pH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of Epigallocatechin 3,5-digallate (EGCG) in experimental settings is crucial for obtaining reliable and reproducible results. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with EGCG, with a focus on pH-dependent stability.

Frequently Asked Questions (FAQs)

Q1: My EGCG solution is turning a brownish color. What does this indicate?

A1: A color change in your EGCG solution, particularly to a brown hue, is a visual sign of degradation.[1] This is primarily due to the oxidation and polymerization of the catechin (B1668976) molecules. This degradation process is accelerated by several factors, including neutral or alkaline pH, exposure to oxygen and light, and elevated temperatures.[1]

Q2: What are the main factors that influence the stability of EGCG in aqueous solutions?

A2: The stability of EGCG is influenced by several key factors:

  • pH: EGCG is most stable in acidic environments (pH 3.5-4.5). As the pH increases towards neutral and alkaline levels (pH > 6.0), the rate of degradation significantly accelerates.[1][2]

  • Temperature: Higher temperatures promote the degradation and epimerization of EGCG.[1] It is recommended to store solutions at low temperatures (e.g., 2-8°C) to minimize degradation.[1]

  • Oxygen: The presence of dissolved oxygen is a major driver of oxidative degradation.[1]

  • Light: Exposure to light can accelerate the degradation of EGCG.[1]

  • Metal Ions: Trace metal ions can catalyze the oxidation of EGCG.[1]

  • Concentration: The stability of EGCG can also be concentration-dependent, with some studies suggesting that higher concentrations may be more stable under certain conditions.[1]

Q3: What is epimerization and how does it affect my experiments?

A3: Epimerization is a chemical process where EGCG converts to its isomer, (-)-gallocatechin (B1674406) gallate (GCG).[1] This reaction is particularly favored at higher temperatures.[1][3] While GCG is also a catechin with biological activity, this conversion can impact the quantification of EGCG and may alter the specific biological effects being investigated.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Rapid loss of EGCG concentration in solution. High pH of the solvent (neutral or alkaline).[1]Adjust the pH of your aqueous solution to a range of 3.5-4.5 using a suitable buffer like citric acid.[1]
High storage temperature.[1]Store stock solutions and experimental samples at 2-8°C. For longer-term storage, consider freezing at -20°C.[1]
Presence of dissolved oxygen.[1]Sparge the buffer solution with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[1]
Exposure to light.[1]Store solutions in amber-colored vials or wrap containers in foil to protect from light.[1]
Contamination with metal ions.[1]Add a chelating agent like EDTA to the buffer solution (e.g., 65 µM).[1]
Inconsistent results between experiments. Degradation of EGCG stock solution over time.Prepare fresh EGCG solutions for each experiment or validate the stability of your stock solution under your storage conditions.
Variability in pH of experimental solutions.Always measure and adjust the pH of your final EGCG solution before starting an experiment.
Color change of EGCG solution. Oxidation and polymerization of EGCG.[1]This is a clear indicator of degradation. Follow the steps above to improve stability. The solution should be discarded if a significant color change is observed.

Data Presentation: EGCG Stability at Various pH Values

The stability of EGCG is highly dependent on the pH of the solution. The following table summarizes the degradation rate of EGCG at different pH values and temperatures.

pHTemperature (°C)Degradation Rate Constant (s⁻¹)Stability
2.2 - 3.025LowHigh
3.0251.06 x 10⁻⁷Very High
4.025-High
5.025-Moderate
6.025-Low
7.025-Very Low
8.01358.83 x 10⁻²Extremely Low

Data compiled from multiple sources indicating the general trend of EGCG stability. Specific degradation rates can vary based on other experimental conditions.[4]

Experimental Protocols

Protocol 1: Preparation of a Stabilized EGCG Aqueous Solution

This protocol provides a method for preparing a more stable EGCG solution for in vitro experiments.

Materials:

  • This compound (EGCG) powder

  • Citric acid

  • Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • High-purity deionized water

  • pH meter

  • Sterile, amber-colored storage vials

Procedure:

  • Prepare a 0.1 M citrate (B86180) buffer: Dissolve the appropriate amount of citric acid in deionized water.

  • Adjust pH: Adjust the pH of the buffer solution to 3.5 - 4.5 using a pH meter and dropwise addition of NaOH or HCl.[1]

  • Remove Dissolved Oxygen (Optional but Recommended): Sparge the buffer solution with an inert gas like nitrogen or argon for 15-20 minutes.[1]

  • Dissolve EGCG: Weigh the desired amount of EGCG powder and dissolve it in the prepared buffer to achieve the final desired concentration.

  • Filter Sterilization (If required): Filter-sterilize the final solution if necessary for your application.

  • Storage: Aliquot the solution into amber vials, minimizing the headspace, and store at 2-8°C. For longer-term storage, consider freezing at -20°C.[1]

Protocol 2: General Workflow for Assessing EGCG Stability

This protocol outlines a general experimental workflow to evaluate the stability of your EGCG preparations.

Materials:

  • Prepared EGCG solution

  • Incubators or water baths set to desired temperatures

  • Light-controlled environment (e.g., dark incubator or foil-wrapped containers)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • EGCG analytical standard

Procedure:

  • Sample Preparation: Prepare your EGCG solution according to your experimental conditions (e.g., different pH, with or without stabilizers).[1]

  • Time Zero (T0) Measurement: Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial concentration of EGCG. This will serve as your baseline.[1]

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light/dark).[1]

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the stored solution.[1]

  • HPLC Analysis: Analyze each aliquot by HPLC to quantify the remaining EGCG concentration.[1]

  • Data Analysis: Plot the concentration of EGCG versus time. From this data, you can calculate the degradation rate and the half-life of EGCG under your specific experimental conditions.

Mandatory Visualizations

EGCG_Stability_Workflow cluster_prep Preparation cluster_analysis Analysis prep_solution Prepare EGCG Solution (Adjust pH, etc.) t0_measurement Time Zero (T0) HPLC Measurement prep_solution->t0_measurement Start Analysis incubation Incubate under Experimental Conditions t0_measurement->incubation time_points Time-Point Sampling (T1, T2, T3...) incubation->time_points hplc_analysis HPLC Analysis of Aliquots time_points->hplc_analysis data_analysis Data Analysis (Degradation Rate, Half-life) hplc_analysis->data_analysis EGCG_Signaling_Pathways cluster_egcg EGCG cluster_pathways Signaling Pathways cluster_effects Cellular Effects egcg EGCG jak_stat JAK/STAT Pathway egcg->jak_stat inhibits mapk MAPK Pathway egcg->mapk inhibits pi3k_akt PI3K/AKT Pathway egcg->pi3k_akt inhibits vegf VEGF/VEGFR Pathway egcg->vegf inhibits proliferation Inhibition of Cell Proliferation jak_stat->proliferation mapk->proliferation apoptosis Apoptosis pi3k_akt->apoptosis pi3k_akt->proliferation angiogenesis Inhibition of Angiogenesis vegf->angiogenesis

References

Technical Support Center: Epigallocatechin Gallate Analogs and Serum Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the interaction of Epigallocatechin 3,5-digallate (EGCG-digallate) and related compounds with serum proteins. While specific data for EGCG-digallate is limited, the information provided is based on extensive research on the closely related compound Epigallocatechin-3-gallate (EGCG) and is expected to be highly relevant.

Frequently Asked Questions (FAQs)

Q1: Why is my EGCG-digallate unstable in my cell culture medium?

A1: EGCG and its analogs are known to be unstable in aqueous solutions at neutral or alkaline pH, which is typical for most cell culture media.[1][2][3][4] The compound can undergo auto-oxidation, leading to the formation of degradation products and the generation of hydrogen peroxide, which can introduce experimental artifacts.[1][2] The half-life of EGCG in cell culture media can be less than 30 minutes.[1][2]

Q2: How does the presence of serum in the media affect my experiment?

A2: Serum albumin, the most abundant protein in serum, can bind to EGCG and its analogs, which has a stabilizing effect on the compound.[4][5][6] This binding can protect the compound from degradation.[4][5] However, this interaction also means that the free, unbound concentration of your compound is significantly lower than the total concentration added to the media. This is a critical consideration for interpreting bioactivity data, as only the free fraction is typically considered to be active.

Q3: I am observing protein aggregation in my experiments. What could be the cause?

A3: High concentrations of polyphenols like EGCG can induce protein aggregation.[7] This is thought to occur when excess EGCG binds non-specifically to the surface of the protein.[7] It is crucial to work within an optimal concentration range for both the protein and the polyphenol to avoid this issue.

Q4: What are the typical binding sites for EGCG on human serum albumin (HSA)?

A4: EGCG has been shown to bind to HSA at multiple sites with varying affinities. The primary high-affinity binding sites are located in the hydrophobic pockets of subdomains IIA and IIIA, which are also known as Sudlow's sites I and II.[8][9][10] There are also weaker, non-specific binding events that occur on the surface of the protein.[5][7]

Q5: Can EGCG-digallate interact with other serum proteins besides albumin?

A5: Yes, EGCG has been shown to bind to other plasma proteins such as fibronectin, fibrinogen, and histidine-rich glycoprotein, which may act as carrier proteins.[11] Therefore, it is likely that EGCG-digallate also interacts with a range of serum proteins.

Troubleshooting Guides

Issue 1: Inconsistent results in bioactivity assays.
  • Possible Cause: Degradation of EGCG-digallate in the experimental medium.

  • Troubleshooting Steps:

    • Minimize exposure to destabilizing conditions: Prepare fresh stock solutions of EGCG-digallate in an acidic buffer or a suitable organic solvent like DMSO and store them at -20°C or lower.[12]

    • Include a stabilizing agent: If the experiment allows, the presence of serum albumin can stabilize the compound.[4][6] Alternatively, antioxidants like ascorbic acid and metal chelators like EDTA can be added to the medium to reduce degradation.[12]

    • Monitor compound stability: Use HPLC to quantify the concentration of your compound in the media over the time course of your experiment to understand its stability under your specific conditions.[1][3]

Issue 2: Low or no binding observed in Isothermal Titration Calorimetry (ITC).
  • Possible Cause: Suboptimal experimental conditions or incorrect sample preparation.

  • Troubleshooting Steps:

    • Optimize concentrations: Ensure that the concentration of the protein in the cell and the ligand in the syringe are appropriate to obtain a sigmoidal binding curve. A general guideline is to have the ligand concentration 10-15 times higher than the protein concentration.

    • Buffer matching: Ensure that the buffer used to dissolve the protein and the ligand are identical to avoid large heats of dilution that can mask the binding signal.

    • pH considerations: The binding affinity of EGCG to serum albumin is pH-dependent, with stronger binding observed at physiological pH (7.4) compared to acidic pH.[10] Ensure your buffer pH is appropriate for the interaction you want to study.

Issue 3: Discrepancy between fluorescence quenching data and ITC data.
  • Possible Cause: Different techniques measuring different aspects of the interaction or experimental artifacts.

  • Troubleshooting Steps:

    • Inner filter effect in fluorescence: High concentrations of the ligand can absorb excitation or emission light, leading to an apparent quenching that is not due to binding. Correct for this effect by measuring the absorbance of your ligand at the excitation and emission wavelengths.

    • Static vs. dynamic quenching: Determine the quenching mechanism. Static quenching involves the formation of a non-fluorescent complex, while dynamic quenching results from collisional deactivation. This can be distinguished by lifetime measurements or by analyzing the temperature dependence of the quenching constant.

    • Complementary techniques: Recognize that fluorescence quenching primarily reports on changes in the local environment of fluorescent amino acids (like tryptophan), while ITC measures the overall heat change of the binding event. Use both techniques to build a more complete picture of the interaction.

Quantitative Data

Table 1: Binding Parameters of EGCG with Serum Albumin

ProteinTechniqueBinding Affinity (Kd) (µM)Stoichiometry (n)Enthalpy (ΔH) (kJ/mol)Entropy (ΔS) (J/mol·K)Reference
HSAITC21.6 ± 4.0 (strong site)2.5 ± 0.03 (strong site)-22.5916.23[5]
HSANMR19 ± 12 (strong site)1.8 ± 0.2 (strong site)--[5]
BSAFluorescence14---[7]
HSAFluorescence20---[10]

Note: The data presented is for EGCG. It is anticipated that EGCG-digallate may exhibit a higher binding affinity due to the additional galloyl group.

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of EGCG-digallate binding to a serum protein.

Materials:

  • Isothermal Titration Calorimeter

  • Purified serum protein (e.g., HSA or BSA)

  • EGCG-digallate

  • Matching buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Methodology:

  • Sample Preparation:

    • Dialyze the protein extensively against the chosen buffer to ensure buffer matching.

    • Prepare a stock solution of EGCG-digallate in the same buffer. If a solvent like DMSO is used to dissolve the compound initially, ensure the final concentration of the solvent is identical in both the protein and ligand solutions and is at a low, non-interfering level (typically <1%).

    • Determine the accurate concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy).

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the EGCG-digallate solution into the titration syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

    • Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site or two-sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Protocol 2: Fluorescence Quenching Assay

Objective: To investigate the binding of EGCG-digallate to a serum protein by monitoring the quenching of intrinsic protein fluorescence.

Materials:

  • Fluorometer

  • Purified serum protein (e.g., HSA or BSA)

  • EGCG-digallate

  • Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quartz cuvettes

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the serum protein in the buffer.

    • Prepare a stock solution of EGCG-digallate in the same buffer.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 280 nm or 295 nm to selectively excite tryptophan residues.

    • Record the emission spectrum from 300 nm to 450 nm.

    • Titrate the protein solution with increasing concentrations of the EGCG-digallate stock solution, allowing the mixture to equilibrate for a few minutes after each addition.

    • Record the fluorescence spectrum after each titration step.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.

    • For static quenching, the binding constant (Kb) and the number of binding sites (n) can be determined by plotting log[(F0-F)/F] versus log[Ligand], where F0 and F are the fluorescence intensities in the absence and presence of the ligand, respectively.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis cluster_interp 4. Interpretation P1 Prepare Protein Solution (e.g., HSA in PBS) B1 Choose Analytical Method P1->B1 L1 Prepare EGCG-digallate Stock Solution L1->B1 ITC Isothermal Titration Calorimetry (ITC) B1->ITC Thermodynamics FS Fluorescence Spectroscopy B1->FS Binding Affinity CD Circular Dichroism (CD) B1->CD Conformational Changes DA Analyze Raw Data ITC->DA FS->DA CD->DA Params Determine Binding Parameters (Kd, n, ΔH, ΔS) DA->Params Interp Interpret Results in Biological Context Params->Interp

Caption: Experimental workflow for studying EGCG-digallate and serum protein interactions.

Troubleshooting_Flowchart cluster_stability Troubleshoot Stability cluster_binding Troubleshoot Binding decision decision issue issue start Start Experiment issue_node Inconsistent Results? start->issue_node check_stability Check Compound Stability (e.g., via HPLC) issue_node->check_stability Yes check_binding Binding Issues? issue_node->check_binding No add_stabilizers Add Stabilizers (Serum, Ascorbic Acid) check_stability->add_stabilizers fresh_solutions Use Freshly Prepared Solutions add_stabilizers->fresh_solutions fresh_solutions->check_binding optimize_conc Optimize Concentrations (Protein & Ligand) check_binding->optimize_conc Yes end_node Results are Consistent check_binding->end_node No buffer_match Ensure Buffer Matching optimize_conc->buffer_match check_ph Verify pH of Solutions buffer_match->check_ph check_ph->start

Caption: Troubleshooting flowchart for common experimental issues.

Signaling_Pathway cluster_bloodstream In Bloodstream cluster_cellular Cellular Effects EGCG Free EGCG-digallate Complex EGCG-digallate-Albumin Complex EGCG->Complex Binding Receptor Cell Surface Receptor EGCG->Receptor HSA Serum Albumin HSA->Complex Complex->EGCG Release Complex->EGCG Bioavailable Fraction Signaling Downstream Signaling (e.g., Kinase Inhibition) Receptor->Signaling Response Biological Response (e.g., Apoptosis) Signaling->Response

Caption: Impact of serum protein binding on EGCG-digallate bioavailability and signaling.

References

Technical Support Center: Analysis of Epigallocatechin 3,5-digallate (EGCG-dg) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Epigallocatechin 3,5-digallate (EGCG-dg) and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and understanding the degradation pathways of this complex catechin (B1668976).

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound (EGCG-dg) under forced degradation conditions?

A1: While specific studies on EGCG-dg are limited, based on the degradation of structurally similar compounds like Epigallocatechin Gallate (EGCG), the primary degradation products are expected to result from the hydrolysis of the ester bonds. This would yield Epigallocatechin Gallate (EGCG), Epigallocatechin (EGC), and Gallic Acid. Under strong alkaline conditions, further oxidation can lead to the formation of o-quinone derivatives and other smaller aldehydes or acids from the cleavage of the flavanol rings.[1]

Q2: What is the most critical factor affecting the stability of catechins like EGCG-dg in solution?

A2: The pH of the solution is a critical factor. Catechins are generally more stable in acidic conditions (pH < 4) and are highly susceptible to degradation and epimerization in neutral to alkaline conditions (pH > 6).[2][3] Temperature also plays a significant role, with higher temperatures accelerating degradation.[4]

Q3: What are common issues encountered during the HPLC analysis of catechins and their degradation products?

A3: Common issues include peak tailing, poor resolution between closely related catechin structures, and baseline drift. Peak tailing is often caused by secondary interactions between the phenolic hydroxyl groups of the catechins and the silica-based stationary phase of the HPLC column.

Q4: How can I improve the peak shape for gallated catechins like EGCG-dg?

A4: To improve peak shape and reduce tailing, it is recommended to use a mobile phase with a low pH, typically below 3. Adding an acidic modifier like formic acid, acetic acid, or phosphoric acid to the mobile phase can help to protonate the silanol (B1196071) groups on the stationary phase, minimizing secondary interactions.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines the conditions for inducing the degradation of EGCG-dg to identify its potential degradation products.

1. Sample Preparation:

  • Prepare a stock solution of EGCG-dg in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool the solution and neutralize with 1 M NaOH.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours.

  • Thermal Degradation: Place the solid EGCG-dg powder in a hot air oven at 105°C for 24 hours. Dissolve the stressed powder in the initial solvent to the original concentration.

  • Photolytic Degradation: Expose the solid EGCG-dg powder to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the stressed powder in the initial solvent to the original concentration.

3. Sample Analysis:

  • After exposure to the stress conditions, filter the samples through a 0.45 µm syringe filter before injecting them into the HPLC system.

  • Analyze the stressed samples along with an unstressed control sample.

HPLC Method for the Analysis of EGCG-dg and its Degradation Products

This method is designed to separate EGCG-dg from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B

    • 25-30 min: 30-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Representative Degradation of Epigallocatechin Gallate (EGCG) under Forced Degradation Conditions

Disclaimer: The following data is for Epigallocatechin Gallate (EGCG) and is intended to be representative of the expected degradation for a gallated catechin. Actual degradation percentages for EGCG-dg may vary.

Stress ConditionReagentDurationTemperature% Degradation of EGCGMajor Degradation Products Identified
Acid Hydrolysis1 M HCl2 hours80°C~ 15-25%EGC, Gallic Acid
Alkaline Hydrolysis0.1 M NaOH1 hourRoom Temp> 90%Gallic Acid, EGC, Oxidized products
Oxidation3% H₂O₂2 hoursRoom Temp~ 30-50%Quinone derivatives, dimers
Thermal (Solid)-24 hours105°C~ 5-10%Epimers (e.g., GCG-dg)
Photolytic (Solid)UV (254 nm)24 hoursRoom Temp< 5%Minor oxidative products

Troubleshooting Guides

Issue 1: Significant Peak Tailing for EGCG-dg and its Degradation Products
  • Possible Cause 1: Secondary Silanol Interactions. The phenolic hydroxyl groups of the analytes are interacting with the free silanol groups on the silica-based column packing.

    • Solution: Decrease the mobile phase pH to below 3 by adding a small percentage of an acid like formic acid or phosphoric acid. This protonates the silanol groups, reducing their interaction with the analytes.

  • Possible Cause 2: Column Overload. Injecting a sample that is too concentrated can lead to broad, tailing peaks.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the issue.

  • Possible Cause 3: Column Contamination or Void. The column may be contaminated with strongly retained compounds, or a void may have formed at the head of the column.

    • Solution: Reverse flush the column with a strong solvent like isopropanol. If this does not resolve the issue, the column may need to be replaced.

Issue 2: Poor Resolution Between EGCG and EGC Peaks
  • Possible Cause 1: Inadequate Mobile Phase Strength. The mobile phase composition may not be optimal for separating these structurally similar compounds.

    • Solution: Adjust the gradient slope. A shallower gradient will provide more time for the compounds to separate on the column. You can also try a different organic modifier, such as methanol instead of acetonitrile, as this can alter the selectivity.

  • Possible Cause 2: High Flow Rate. A flow rate that is too high can reduce the efficiency of the separation.

    • Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This will increase the residence time of the analytes on the column, potentially improving resolution.

  • Possible Cause 3: Column Temperature. The temperature can affect the viscosity of the mobile phase and the kinetics of the separation.

    • Solution: Optimize the column temperature. Increasing the temperature can sometimes improve efficiency and resolution, but for some compounds, a lower temperature may be beneficial.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep Prepare EGCG-dg Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1 M HCl, 80°C) Prep->Acid Apply Stress Alkali Alkaline Hydrolysis (0.1 M NaOH, RT) Prep->Alkali Apply Stress Oxidation Oxidative Degradation (3% H2O2, RT) Prep->Oxidation Apply Stress Thermal Thermal Degradation (105°C, Solid) Prep->Thermal Apply Stress Photo Photolytic Degradation (UV 254 nm, Solid) Prep->Photo Apply Stress Filter Filter Samples (0.45 µm) Acid->Filter Alkali->Filter Oxidation->Filter Thermal->Filter Photo->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18, Gradient) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Identify Identify Degradation Products (by Retention Time) Detect->Identify Quantify Quantify Degradation (% Area) Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the forced degradation study of EGCG-dg.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Peak Tailing Observed Cause1 Secondary Silanol Interactions? Problem->Cause1 Cause2 Column Overload? Problem->Cause2 Cause3 Column Contamination/Void? Problem->Cause3 Solution1 Decrease Mobile Phase pH (< 3) Cause1->Solution1 Solution2 Dilute Sample and Re-inject Cause2->Solution2 Solution3 Reverse Flush Column Cause3->Solution3 Resolved Problem Resolved Solution1->Resolved Solution2->Resolved Solution3->Resolved If successful Replace Replace Column Solution3->Replace If unsuccessful

Caption: Troubleshooting guide for HPLC peak tailing.

References

Epigallocatechin 3,5-digallate (EGCG-dg) Bioactivity Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the bioactivity of Epigallocatechin 3,5-digallate (EGCG-dg). The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Compound Stability and Preparation

Question 1: My EGCG-dg solution changes color (e.g., turns yellowish or brownish) in my cell culture medium. Is this normal and how can I prevent it?

Answer: This is a common observation and indicates that the EGCG-dg is likely undergoing auto-oxidation. Polyphenols like EGCG-dg are susceptible to oxidation, especially in neutral to alkaline pH solutions (like most cell culture media) at 37°C.[1][2] This process can lead to the formation of dimers and other byproducts, which may have their own biological activities or be inactive, confounding your results.[2][3] The color change is a visual indicator of this degradation.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare EGCG-dg solutions immediately before use. Avoid storing diluted EGCG-dg in aqueous solutions, even for short periods.

  • Use a Suitable Solvent for Stock: Dissolve EGCG-dg powder in a sterile, anhydrous solvent like DMSO to create a concentrated stock solution. Store these stock aliquots at -80°C to minimize degradation.

  • Minimize Exposure to Air and Light: Protect your EGCG-dg solutions from prolonged exposure to air and light, which can accelerate oxidation.

  • pH Considerations: Be aware that the pH of your culture medium can affect stability.[2] If experimentally feasible, briefly lowering the pH during treatment could be considered, but this is often not compatible with cell health.

  • Consider Serum-Free Medium for Treatment: If your experiment allows, treating cells in a serum-free medium for a short duration can sometimes reduce interactions with media components that promote oxidation.

Question 2: I am seeing inconsistent or no effects of EGCG-dg in my cell-based assays. What could be the cause?

Answer: Inconsistent results are often linked to the stability and effective concentration of EGCG-dg. The half-life of similar compounds like EGCG in cell culture media can be very short, sometimes less than 30 minutes.[3][4] This means the actual concentration of the active compound your cells are exposed to is rapidly decreasing.

Troubleshooting Steps:

  • Time-Course Experiments: Perform a time-course experiment to determine the optimal treatment duration. Shorter incubation times might yield more consistent results by minimizing compound degradation.

  • Concentration-Response Curves: Always perform a dose-response analysis to identify the effective concentration range for your specific cell line and endpoint.

  • Control for Oxidation Products: As a negative control, you can pre-incubate your EGCG-dg solution in cell-free culture medium for a period equivalent to your experiment's duration to allow for oxidation. Treating cells with this "oxidized" solution can help determine if the observed effects are due to the parent compound or its degradation products.

  • Verify Compound Purity: Ensure the purity of your EGCG-dg powder using analytical methods like HPLC if possible.

II. Experimental Design & Interpretation

Question 3: EGCG-dg is reported to have antioxidant properties, but I am observing increased oxidative stress in my cells. Why is this happening?

Answer: While polyphenols like EGCG-dg are known for their antioxidant capabilities, they can also exhibit pro-oxidant effects under certain conditions, particularly in in vitro cell culture systems.[5] The auto-oxidation of EGCG-dg in culture media can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[1][3] This can lead to an increase in cellular oxidative stress, which may be an indirect effect of the compound's instability rather than a direct biological activity.

Troubleshooting & Control Experiments:

  • Measure H₂O₂ in Media: Use a hydrogen peroxide assay to measure the amount of H₂O₂ generated by EGCG-dg in your cell-free culture medium at the concentrations you are using.

  • Catalase Co-treatment: As a crucial control, co-treat your cells with EGCG-dg and catalase, an enzyme that degrades H₂O₂. If the observed effect (e.g., cell death, signaling pathway activation) is diminished or abolished in the presence of catalase, it strongly suggests that H₂O₂ generation is a contributing factor.

  • Use of Antioxidants: Co-treatment with a general antioxidant like N-acetylcysteine (NAC) can also help to elucidate the role of oxidative stress in the observed bioactivity.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used to deliver the EGCG-dg.

Question 4: How do I choose the right negative and positive controls for my EGCG-dg experiments?

Answer: Proper controls are essential for interpreting your data accurately.

Control Experiment Summary:

Control TypePurposeRationale
Vehicle Control To control for the effects of the solvent (e.g., DMSO) used to dissolve EGCG-dg.Ensures that the observed effects are due to the compound and not the solvent.
Untreated Control To establish a baseline for the measured endpoint.Provides the reference point against which all other treatments are compared.
Positive Control To ensure the assay is working correctly and that the cells are responsive to a known stimulus.For example, if studying apoptosis, use a known apoptosis-inducer like staurosporine.
EGCG Control To compare the bioactivity of EGCG-dg to its more studied counterpart.Helps to understand the contribution of the second galloyl group to the compound's activity.
Catalase Co-treatment To determine the contribution of H₂O₂ generated by EGCG-dg auto-oxidation.Differentiates between direct biological effects and those mediated by oxidative stress.
Oxidized EGCG-dg To test the activity of the degradation products.Helps to determine if the parent compound or its byproducts are responsible for the observed effects.

Experimental Protocols & Methodologies

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of EGCG-dg on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated working solution of EGCG-dg in your desired cell culture medium immediately before use from a frozen DMSO stock. Also, prepare a 2X vehicle control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X EGCG-dg working solution or vehicle control to the appropriate wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the effect of EGCG-dg on protein expression and phosphorylation in key signaling pathways (e.g., PI3K/AKT, MAPK).

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with EGCG-dg or controls for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against your target protein (e.g., phospho-AKT, total-AKT, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Workflows

Diagram 1: General Experimental Workflow for EGCG-dg Bioactivity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare EGCG-dg DMSO Stock (-80°C) prep_working Prepare Fresh Working Solution in Medium prep_stock->prep_working treatment Treat Cells with EGCG-dg & Controls prep_working->treatment cell_culture Cell Seeding & Adhesion cell_culture->treatment incubation Incubate for Defined Period treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blot (Signaling Proteins) incubation->western ros_assay ROS Detection Assay incubation->ros_assay

Caption: A generalized workflow for in vitro experiments with EGCG-dg.

Diagram 2: Hypothesized Signaling Pathways Modulated by EGCG-dg

Based on the extensive research on EGCG, EGCG-dg is hypothesized to modulate similar key cellular signaling pathways.[6][7][8]

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes EGCG_dg EGCG-dg PI3K_AKT PI3K/AKT Pathway EGCG_dg->PI3K_AKT Inhibits MAPK MAPK Pathway (ERK, p38) EGCG_dg->MAPK Inhibits NFkB NF-κB Pathway EGCG_dg->NFkB Inhibits Proliferation ↓ Proliferation PI3K_AKT->Proliferation Apoptosis ↑ Apoptosis PI3K_AKT->Apoptosis Inhibits MAPK->Proliferation Inflammation ↓ Inflammation NFkB->Inflammation

Caption: Potential signaling pathways targeted by EGCG-dg.

References

Technical Support Center: Enhancing the Bioavailability of Epigallocatechin 3,5-digallate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide practical guidance and troubleshooting for in vivo studies involving Epigallocatechin 3,5-digallate (EGCG-digallate), with a focus on overcoming its inherent bioavailability challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: The low oral bioavailability of this compound, much like its well-studied precursor Epigallocatechin-3-gallate (EGCG), is attributed to several factors.[1] These include:

  • Instability in the Gastrointestinal (GI) Tract: EGCG and its derivatives are unstable in the neutral to alkaline conditions of the small intestine, leading to degradation before absorption can occur.[2][3]

  • Poor Membrane Permeability: The polar nature of these molecules can limit their ability to passively diffuse across the lipid-rich intestinal epithelium.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other multidrug resistance-associated proteins (MRPs) actively pump absorbed EGCG and related compounds back into the intestinal lumen, reducing net uptake.[1]

  • First-Pass Metabolism: Significant metabolism in the intestines and liver further reduces the amount of the active compound that reaches systemic circulation.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several strategies have shown success in improving the bioavailability of EGCG and are applicable to its digallate form:

  • Nanoencapsulation: Encapsulating the molecule in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation in the GI tract and enhance its absorption.[1][4]

  • Co-administration with Bioenhancers: Compounds like piperine (B192125), an alkaloid from black pepper, can inhibit drug-metabolizing enzymes and efflux pumps, thereby increasing the absorption and systemic exposure of catechins.

  • Structural Modification: While not a direct strategy for administering the native compound, creating more lipophilic derivatives can improve membrane permeability.

Q3: How does co-administration with piperine work to increase bioavailability?

A3: Piperine enhances the bioavailability of compounds like EGCG through multiple mechanisms. It is known to inhibit key drug-metabolizing enzymes in the liver and intestinal wall, such as CYP3A4 and glucuronosyltransferases.[5] Additionally, piperine can inhibit the function of efflux transporters like P-glycoprotein, reducing the pumping of the catechin (B1668976) back into the intestinal lumen and thus increasing its net absorption.[6]

Q4: What is the impact of food on the absorption of this compound?

A4: Studies on EGCG have shown that concurrent food intake can significantly decrease its absorption.[7] Therefore, for maximal absorption, it is recommended to administer this compound on an empty stomach.

Troubleshooting Guides

Issue 1: Low and variable plasma concentrations of this compound in in vivo studies.

  • Possible Cause 1: Degradation in the GI tract.

    • Solution: Consider formulating the compound in an enteric-coated capsule or a nanoparticle system to protect it from the harsh environment of the stomach and intestine.

  • Possible Cause 2: Rapid metabolism and efflux.

    • Solution: Co-administer with a bioenhancer like piperine. A typical starting dose for piperine in rodent models is 10-20 mg/kg, administered 30-60 minutes prior to the catechin.

  • Possible Cause 3: Issues with the vehicle for oral administration.

    • Solution: Ensure the compound is fully solubilized or uniformly suspended in the vehicle. For preclinical studies, a solution in water, ethanol (B145695), or DMSO is common.[4] However, the stability of the compound in the chosen vehicle at room temperature should be confirmed. Aqueous solutions of EGCG are known to be unstable at room temperature for extended periods.[8]

Issue 2: Difficulty in formulating this compound for oral administration.

  • Possible Cause 1: Poor solubility in aqueous vehicles.

    • Solution: While EGCG has some water solubility, the digallate form may be different.[8] The use of co-solvents such as ethanol or DMSO can be explored.[4] For nanoparticle formulations, ensure proper selection of lipids or polymers and optimize the drug-to-carrier ratio.

  • Possible Cause 2: Instability of the formulation.

    • Solution: Prepare formulations fresh whenever possible. If storage is necessary, store at 4°C and protect from light. For nanoparticle suspensions, monitor for signs of aggregation or precipitation.

Issue 3: Inconsistent results in analytical quantification of plasma samples.

  • Possible Cause 1: Degradation of the analyte in plasma samples.

    • Solution: Add a stabilizing agent, such as ascorbic acid, to plasma samples immediately after collection to prevent oxidative degradation. Store samples at -80°C until analysis.

  • Possible Cause 2: Inefficient extraction from plasma.

    • Solution: Optimize the protein precipitation and liquid-liquid or solid-phase extraction method. Acetonitrile (B52724) is commonly used for protein precipitation in catechin analysis.

  • Possible Cause 3: Co-elution with interfering plasma components during chromatography.

    • Solution: Develop a highly selective UPLC-MS/MS method with optimized chromatographic conditions (column, mobile phase gradient) and specific MRM transitions for the parent compound and an appropriate internal standard.[9][10][11]

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Epigallocatechin Gallate (EGCG) - A Proxy for this compound

Enhancement StrategyAnimal ModelKey Pharmacokinetic Parameter ChangeFold Increase in Bioavailability (Approximate)Reference
Co-administration with Piperine Mice1.3-fold increase in plasma Cmax and AUC1.3[5]
Liposomal Formulation N/AEnhanced intestinal permeability in Caco-2 cellsN/A (in vitro)
Polymeric Nanoparticles N/AImproved stability and cellular uptakeN/A (in vitro)
Fasting vs. Fed State Humans2.7 to 3.9-fold higher AUC in fasted state2.7 - 3.9[7]

Note: Data for this compound is limited; EGCG data is presented as a comparable reference.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast mice for 4-6 hours before oral administration (with free access to water).

  • Dosing:

    • Prepare a formulation of this compound (e.g., 50 mg/kg) in a suitable vehicle (e.g., water with 0.5% carboxymethylcellulose).

    • For co-administration studies, administer piperine (e.g., 20 mg/kg, in the same vehicle) orally 30 minutes before the catechin.

    • Administer the formulation via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) via the saphenous or tail vein at pre-determined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a stabilizer (e.g., ascorbic acid).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to a clean tube and store at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma concentrations of this compound using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Protocol 2: UPLC-MS/MS Method for Quantification in Plasma
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from endogenous plasma components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor and product ion transitions for this compound and the internal standard.

Mandatory Visualization

experimental_workflow Experimental Workflow for In Vivo Bioavailability Study start Start acclimatization Animal Acclimatization (1 week) start->acclimatization fasting Fasting (4-6 hours) acclimatization->fasting formulation Prepare Formulation (EGCG-digallate +/- Enhancer) fasting->formulation dosing Oral Administration (Gavage) formulation->dosing blood_sampling Serial Blood Sampling (Multiple time points) dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep analysis UPLC-MS/MS Analysis plasma_prep->analysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) analysis->pk_analysis troubleshoot1 Troubleshooting: Low Plasma Levels? pk_analysis->troubleshoot1 troubleshoot2 Troubleshooting: High Variability? pk_analysis->troubleshoot2 end End troubleshoot1->end No optimize_formulation Optimize Formulation (e.g., Nanoparticles) troubleshoot1->optimize_formulation Yes troubleshoot2->end No add_enhancer Add Bioenhancer (e.g., Piperine) troubleshoot2->add_enhancer Yes optimize_formulation->formulation add_enhancer->formulation

Experimental workflow for in vivo bioavailability assessment.

nf_kb_pathway EGCG-digallate Inhibition of NF-κB Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK_complex IKK Complex Stimulus->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits IκBα_P P-IκBα IκBα->IκBα_P NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Proteasome Proteasome IκBα_P->Proteasome Ubiquitination & Degradation EGCG_digallate EGCG-digallate EGCG_digallate->IKK_complex Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NF-κB_nuc->Gene_Transcription Induces

Mechanism of NF-κB inhibition by EGCG-digallate.

notch_pathway EGCG-digallate Inhibition of Notch Signaling cluster_cell1 Signaling Cell cluster_cell2 Receiving Cell cluster_nucleus Nucleus Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binds S2_cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_cleavage S3_cleavage S3 Cleavage (γ-secretase) S2_cleavage->S3_cleavage NICD NICD S3_cleavage->NICD Releases NICD_nuc NICD NICD->NICD_nuc Translocation CSL CSL NICD_nuc->CSL Binds Target_Genes Target Gene Expression (e.g., Hes1, Hey1) CSL->Target_Genes Activates EGCG_digallate EGCG-digallate EGCG_digallate->Notch_Receptor Downregulates Expression EGCG_digallate->Target_Genes Decreases Expression

Mechanism of Notch signaling inhibition by EGCG-digallate.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Epigallocatechin 3,5-digallate and EGCG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Epigallocatechin 3,5-digallate and its more commonly studied counterpart, (-)-epigallocatechin-3-gallate (EGCG). While extensive research is available for EGCG, a potent bioactive compound found in green tea, data on this compound is comparatively scarce. This document synthesizes the available direct and indirect evidence to offer a comparative perspective on their potential therapeutic applications.

Executive Summary

This compound, a digalloylated derivative of epigallocatechin, is structurally distinct from EGCG due to an additional galloyl moiety at the 5-position of the A ring.[1] Structure-activity relationship studies consistently indicate that the presence and number of galloyl groups are critical for the biological activities of catechins, including their antioxidant, anti-inflammatory, and anticancer effects.[2][3][4] Therefore, it is hypothesized that this compound may exhibit enhanced potency compared to EGCG. This guide presents the available quantitative data, details the experimental methodologies for key biological assays, and visualizes the relevant signaling pathways to facilitate further research and drug development efforts.

Quantitative Comparison of Biological Activities

The available direct comparative data for the two compounds is limited. However, the following table summarizes a key finding regarding their inhibitory effects on pancreatic lipase, a crucial enzyme in lipid metabolism.

Biological ActivityCompoundIC50 Value (µM)Reference
Pancreatic Lipase Inhibition(-)-epigallocatechin-3,5-digallate0.098(Nakai et al., 2005)
EGCG0.349(Nakai et al., 2005)

This data suggests that this compound is approximately 3.5 times more potent than EGCG in inhibiting pancreatic lipase.

For EGCG, a wealth of quantitative data exists for various biological activities. The following table provides a selection of reported IC50 values for its antioxidant and anticancer effects.

Biological ActivityCell Line/AssayIC50 Value (µM)Reference
Antioxidant Activity DPPH Radical Scavenging~5(Various sources)
Anticancer Activity
H1299 (Lung Cancer)~20
SW1116 (Colon Cancer)51.7[5]
MKN45 (Gastric Cancer)55.9[5]
BGC823 (Gastric Cancer)68.5[5]
SGC7901 (Gastric Cancer)79.1[5]
AGS (Gastric Cancer)83.8[5]
Hs578T (Breast Cancer)15.81 (48h)[1]
WI38VA (Transformed Fibroblasts)10[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are the standard protocols for assessing antioxidant and anticancer activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation:

    • Prepare a series of dilutions of the test compounds (this compound and EGCG) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Reaction Mixture:

    • In a 96-well microplate or a cuvette, add a specific volume of the sample or standard solution.

    • Add a defined volume of the DPPH working solution to each well/cuvette and mix thoroughly.

    • A blank containing only the solvent and the DPPH solution is also prepared.

  • Incubation:

    • Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at a wavelength of 517 nm using a microplate reader or a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Principle: The MTT assay is based on the ability of viable cells with active mitochondrial dehydrogenases to reduce the yellow water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed the cancer cells of interest into a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare a range of concentrations of the test compounds (this compound and EGCG) in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • The percentage of cell viability is calculated as follows:

    • The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

EGCG is known to modulate a multitude of signaling pathways involved in cell proliferation, apoptosis, inflammation, and angiogenesis. Given the structural similarity and the established role of the galloyl moiety, it is plausible that this compound interacts with similar molecular targets, potentially with higher affinity.

experimental_workflow cluster_antioxidant Antioxidant Activity Assay (DPPH) cluster_anticancer Anticancer Activity Assay (MTT) A1 Prepare DPPH Solution A3 Mix and Incubate A1->A3 A2 Prepare Compound Dilutions A2->A3 A4 Measure Absorbance (517nm) A3->A4 A5 Calculate % Inhibition & IC50 A4->A5 B1 Seed Cancer Cells B2 Treat with Compounds B1->B2 B3 Incubate B2->B3 B4 Add MTT Reagent B3->B4 B5 Solubilize Formazan B4->B5 B6 Measure Absorbance (570nm) B5->B6 B7 Calculate % Viability & IC50 B6->B7

Figure 1. General experimental workflows for assessing antioxidant and anticancer activities.

The anticancer effects of EGCG are mediated through the regulation of key signaling pathways. The additional galloyl group in this compound may enhance its interaction with protein targets in these pathways.

signaling_pathway cluster_compounds Bioactive Compounds cluster_pathways Cellular Signaling Pathways cluster_effects Biological Effects EGCG EGCG MAPK MAPK Pathway (ERK, JNK, p38) EGCG->MAPK Inhibits PI3K_AKT PI3K/Akt Pathway EGCG->PI3K_AKT Inhibits NFkB NF-κB Pathway EGCG->NFkB Inhibits EGCG_3_5_digallate Epigallocatechin 3,5-digallate EGCG_3_5_digallate->MAPK Potentially Stronger Inhibition EGCG_3_5_digallate->PI3K_AKT Potentially Stronger Inhibition EGCG_3_5_digallate->NFkB Potentially Stronger Inhibition Proliferation Decreased Cell Proliferation MAPK->Proliferation Regulates Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis Regulates Angiogenesis Decreased Angiogenesis PI3K_AKT->Angiogenesis Regulates Inflammation Decreased Inflammation NFkB->Inflammation Regulates

Figure 2. Comparative modulation of key cancer-related signaling pathways.

Conclusion and Future Directions

The available evidence, although limited for this compound, strongly suggests that it may possess superior biological activities compared to EGCG, particularly in the inhibition of enzymes like pancreatic lipase. The consistent findings from structure-activity relationship studies on galloylated catechins support this hypothesis.

To fully elucidate the therapeutic potential of this compound, further research is imperative. Direct comparative studies investigating a broader range of biological activities, including antioxidant capacity, anti-inflammatory effects on various cell lines, and anticancer activity against a panel of cancer cells, are crucial. Such studies will provide the necessary quantitative data to establish a comprehensive understanding of its structure-activity relationship and guide its potential development as a novel therapeutic agent. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of robust and comparable data.

References

A Comparative Guide to the In Vitro Anticancer Effects of EGCG and its Synthetic Analog, G28

Author: BenchChem Technical Support Team. Date: December 2025

Lack of In Vitro Anticancer Data for Epigallocatechin 3,5-digallate

Therefore, to fulfill the objective of providing a comparative guide for researchers, this document will pivot to a comparison between the well-characterized parent molecule, Epigallocatechin-3-gallate (EGCG) , and a promising, more potent synthetic analog, G28 . This comparison will provide valuable insights into the structure-activity relationships of EGCG-related compounds and their potential as anticancer agents.

This guide provides a detailed comparison of the in vitro anticancer activities of naturally occurring Epigallocatechin-3-gallate (EGCG) and its synthetic derivative, G28. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.

Data Presentation: Cytotoxicity and FASN Inhibition

The following tables summarize the quantitative data on the cytotoxic and Fatty Acid Synthase (FASN) inhibitory effects of EGCG and G28 in various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of EGCG and G28 in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Exposure TimeReference
EGCG MDA-MB-231Triple-Negative Breast Cancer149.0 ± 6.748h[1]
T47DBreast Cancer (ER+)14.1772h[2]
HCT116Colorectal Carcinoma~50024h[3]
HT-29Colorectal Carcinoma~80024h[3]
PC9Non-Small Cell Lung CancerNot specified72h[4]
PC9-GR1NSCLC (Gefitinib Resistant)Not specified72h[4]
PC9-GR3NSCLC (Gefitinib Resistant)Not specified72h[4]
PC9-GR4NSCLC (Gefitinib Resistant)Not specified72h[4]
G28 MDA-MB-231Triple-Negative Breast Cancer7748h[1]
PC9Non-Small Cell Lung Cancer~1072h[4]
PC9-GR1NSCLC (Gefitinib Resistant)~1572h[4]
PC9-GR3NSCLC (Gefitinib Resistant)~1272h[4]
PC9-GR4NSCLC (Gefitinib Resistant)~1872h[4]

Table 2: Comparative Inhibition of Fatty Acid Synthase (FASN) Activity

CompoundCell LineCancer TypeRemaining FASN Activity (%)ConcentrationExposure TimeReference
EGCG SK-Br3Breast Cancer (HER2+)82Not Specified24h[5]
PC9Non-Small Cell Lung Cancer~75IC5072h[4]
PC9-GR1NSCLC (Gefitinib Resistant)~80IC5072h[4]
PC9-GR3NSCLC (Gefitinib Resistant)~70IC5072h[4]
PC9-GR4NSCLC (Gefitinib Resistant)~65IC5072h[4]
G28 SK-Br3Breast Cancer (HER2+)10Not Specified24h[5]
MDA-MB-231Triple-Negative Breast Cancer~40IC5048h[5]
PC9Non-Small Cell Lung Cancer~30IC5072h[4]
PC9-GR1NSCLC (Gefitinib Resistant)~35IC5072h[4]
PC9-GR3NSCLC (Gefitinib Resistant)~25IC5072h[4]
PC9-GR4NSCLC (Gefitinib Resistant)~30IC5072h[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (EGCG or G28) or vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the compounds for a specified duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well.[6]

  • Formazan (B1609692) Formation: The plate is incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[6]

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker to ensure complete dissolution.[6]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[6] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) by utilizing Annexin V's ability to bind to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and propidium (B1200493) iodide (PI) to stain late apoptotic or necrotic cells with compromised membranes.

  • Cell Treatment: Cells are seeded and treated with the test compounds for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for a specified time.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to assess the levels of proteins involved in signaling pathways and apoptosis.

  • Protein Extraction: After treatment with the test compounds, cells are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h MTT Assay MTT Assay Compound Treatment->MTT Assay Cell Viability Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Apoptosis Western Blot Western Blot Compound Treatment->Western Blot Protein Expression IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay->Apoptosis Quantification Protein Level Analysis Protein Level Analysis Western Blot->Protein Level Analysis

Caption: General experimental workflow for in vitro anticancer evaluation.

FASN_inhibition_pathway cluster_compounds Compounds EGCG EGCG FASN Fatty Acid Synthase (FASN) EGCG->FASN Inhibits G28 G28 G28->FASN Strongly Inhibits Palmitate Palmitate Synthesis FASN->Palmitate Cell_Proliferation Cancer Cell Proliferation & Survival FASN->Cell_Proliferation Supports Apoptosis Apoptosis FASN->Apoptosis Inhibits Membrane_Lipids Membrane Lipids & Signaling Molecules Palmitate->Membrane_Lipids Membrane_Lipids->Cell_Proliferation

Caption: Inhibition of the FASN pathway by EGCG and G28.

apoptosis_pathway cluster_compounds Compounds EGCG EGCG Bcl2 Bcl-2 (Anti-apoptotic) EGCG->Bcl2 Downregulates Bax Bax (Pro-apoptotic) EGCG->Bax Upregulates G28_derivatives G28 Derivatives (M1, M2) Apoptosis Apoptosis G28_derivatives->Apoptosis Induces Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Cytochrome c release Bax->Mitochondria Promotes Cytochrome c release Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Caspases->Apoptosis

Caption: Induction of apoptosis by EGCG and its derivatives.

References

A Comparative Analysis of Tea Catechins: Unveiling the Potency of Epigallocatechin 3,5-Digallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of major tea catechins, with a special focus on the lesser-known but potentially potent Epigallocatechin 3,5-digallate (EGCG-dg). We delve into the antioxidant, anti-inflammatory, and anticancer properties of EGCG-dg in relation to its more prevalent counterparts: Epigallocatechin gallate (EGCG), Epicatechin gallate (ECG), Epigallocatechin (EGC), and Epicatechin (EC). This analysis is supported by available experimental data, detailed methodologies for key assays, and visualizations of the signaling pathways involved.

Structural Differences and Biological Implications

Tea catechins are a class of flavonoids characterized by a flavan-3-ol (B1228485) backbone. Their biological activity is significantly influenced by the number and arrangement of hydroxyl (-OH) groups and the presence of a galloyl moiety. This compound is unique in that it possesses two galloyl groups, at both the 3 and 5 positions of the A-ring, a feature that is hypothesized to enhance its biological efficacy.

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the available quantitative data from various studies, providing a comparative look at the potency of these catechins. It is important to note that direct comparative studies including EGCG-dg are limited, and thus some data is inferred from studies on structurally similar compounds.

Table 1: Comparative Antioxidant Activity

The antioxidant capacity of catechins is a cornerstone of their health benefits, primarily attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant potential.

Catechin (B1668976)DPPH Radical Scavenging Activity (IC50, µM)
This compound (EGCG-dg) Data not available in direct comparative studies
Epigallocatechin gallate (EGCG) 3.31 - 5.54[1][2]
Epicatechin gallate (ECG) Generally higher than EGCG[3]
Epigallocatechin (EGC) Generally higher than EGCG and ECG
Epicatechin (EC) Highest IC50 (least potent) among the group

Note: The antioxidant activity of catechins is generally ranked as EGCG > ECG > EGC > EC. The presence of the galloyl group and the trihydroxyl group on the B-ring significantly contributes to this activity.

Table 2: Comparative Anti-inflammatory Activity

The anti-inflammatory effects of tea catechins are often evaluated by their ability to inhibit the production of pro-inflammatory mediators, a process frequently regulated by the NF-κB signaling pathway.

CatechinInhibition of NF-κB Activation (IC50, µM)
This compound (EGCG-dg) Data not available in direct comparative studies
Epigallocatechin gallate (EGCG) ~0.1 - 20 (cell type dependent)[4]
Epicatechin gallate (ECG) Potent inhibitor, in some cases stronger than EGCG
Epigallocatechin (EGC) Moderate inhibitory activity
Epicatechin (EC) Weak to moderate inhibitory activity
Table 3: Comparative Anticancer Activity

The anticancer potential of catechins is assessed by their ability to inhibit the proliferation of cancer cells. The MTT assay is a widely used method to determine the cytotoxic effects of compounds, with lower IC50 values indicating greater potency.

CatechinCell LineAnticancer Activity (IC50, µM)
This compound (EGCG-dg) Data not available in direct comparative studies-
Epigallocatechin gallate (EGCG) A549 (Lung)~50[5]
T47D (Breast)14.17[6]
MIAPaCa-2 (Pancreatic)73[7]
SU.86.86 (Pancreatic)59[7]
WI38VA (Transformed Fibroblasts)10[8]
Epicatechin gallate (ECG) PancTu-I (Pancreatic)More potent than EGCG
Epicatechin (EC) MCF10A (Breast)No inhibition

Note: The anticancer activity of catechins can be cell-line specific. Gallated catechins (EGCG and ECG) generally exhibit stronger antiproliferative effects than their non-gallated counterparts (EGC and EC).[9]

Key Signaling Pathways Modulated by Tea Catechins

Tea catechins exert their biological effects by modulating several key intracellular signaling pathways, including the NF-κB and MAPK pathways, which are critical in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_catechins Tea Catechins Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB_NFkB IkB-NF-kB Complex Degradation Degradation IkB->Degradation Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB_NFkB->NF-kB releases DNA DNA NF-kB_n->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Catechins Catechins Catechins->IKK inhibit Catechins->NF-kB_n inhibit binding

Caption: General inhibition of the NF-κB signaling pathway by tea catechins.

Studies suggest that all major tea catechins can inhibit the NF-κB pathway, with gallated catechins generally showing greater potency.[7][10][11] They can interfere with the pathway at multiple levels, including the inhibition of IKK activity and the prevention of NF-κB binding to DNA.[4][11]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. It consists of a cascade of protein kinases (Raf, MEK, and ERK) that relay extracellular signals to the nucleus. Dysregulation of this pathway is a common feature of cancer.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_catechins Tea Catechins Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates Transcription_Factors Transcription_Factors ERK_n->Transcription_Factors activates Gene_Expression Proliferation/ Survival Genes Transcription_Factors->Gene_Expression Catechins Catechins Catechins->Receptor inhibit Catechins->ERK inhibit phosphorylation

Caption: General inhibition of the MAPK signaling pathway by tea catechins.

Gallated catechins, particularly EGCG and ECG, have been shown to inhibit the MAPK/ERK pathway by interfering with the activation of upstream receptors and kinases.[9] EGC has also been found to repress ERK signaling, while EC generally shows little to no effect.[9]

Experimental Protocols

To facilitate the replication and verification of the findings presented, this section details the methodologies for the key assays mentioned.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.

    • Prepare a series of dilutions of the test catechins and a positive control (e.g., ascorbic acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each catechin dilution.

    • Add an equal volume of the DPPH working solution to each well. Include a blank control containing only the solvent and DPPH.

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of the catechin to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test catechins for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Assay Procedure:

    • After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot cell viability against the concentration of the catechin to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the bioactivity of tea catechins.

Experimental_Workflow Start Start: Catechin Isolation/Synthesis Characterization Structural Characterization (e.g., HPLC, MS, NMR) Start->Characterization Antioxidant_Assay Antioxidant Activity (e.g., DPPH Assay) Characterization->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Activity (e.g., NF-kB Inhibition Assay) Characterization->Anti_inflammatory_Assay Anticancer_Assay Anticancer Activity (e.g., MTT Assay) Characterization->Anticancer_Assay Data_Analysis Data Analysis (IC50 Determination) Antioxidant_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Data_Analysis->Mechanism_Study Conclusion Conclusion: Comparative Efficacy Mechanism_Study->Conclusion

Caption: General experimental workflow for comparative analysis of tea catechins.

Conclusion

The available evidence strongly suggests that the galloyl moiety and the number of hydroxyl groups are critical determinants of the biological activity of tea catechins. While Epigallocatechin gallate (EGCG) is the most studied and a potent bioactive compound, other gallated catechins like Epicatechin gallate (ECG) also exhibit significant, and in some cases, superior anti-inflammatory and anticancer effects.

References

In Vivo Validation of Epigallocatechin-3-Gallate's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic potential of Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea, against established alternative treatments for Alzheimer's disease and cancer. The information presented is collated from various preclinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Alzheimer's Disease: EGCG vs. Donepezil (B133215)

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and the accumulation of amyloid-beta (Aβ) plaques in the brain. Current standard-of-care includes acetylcholinesterase inhibitors like Donepezil, which provide symptomatic relief. Here, we compare the in vivo efficacy of EGCG with Donepezil in transgenic mouse models of Alzheimer's disease.

Quantitative Data Comparison
ParameterTherapeutic AgentAnimal ModelDosage and AdministrationKey FindingsReference
Cognitive Function (Morris Water Maze Escape Latency) EGCGAPP/PS1 mice20 mg/kg/day (oral gavage) for 3 monthsSignificant improvement in spatial memory deficits.[1][1]
DonepezilTg2576 mice4 mg/kg/day (in drinking water) for 6 monthsSignificant improvement in reference memory.[2][3][2][3]
Amyloid-β Plaque Load EGCGTg APPsw mice20 mg/kg (intraperitoneal injection)47-54% reduction in 4G8 immunoreactive Aβ deposits and 35-46% reduction in Thioflavin S-positive plaques.[4][5][4][5]
EGCGAPP transgenic mice20 mg/kg/day (oral gavage) for 3 months60% reduction in Aβ deposits in the frontal cortex and 52% in the hippocampus.[6][6]
DonepezilTg2576 mice4 mg/kg/day (in drinking water) for 6 monthsSignificant reduction in Aβ plaque number and burden.[2][3][7][2][3][7]
Soluble Amyloid-β Levels EGCGTg APPsw miceNot specifiedDose-dependent reduction in Aβ1-40 and Aβ1-42 levels.[4][5][4][5]
DonepezilTg2576 mice4 mg/kg/day (in drinking water) for 6 monthsSignificant reduction in soluble Aβ1-40 and Aβ1-42 peptides.[2][3][7][2][3][7]
Experimental Protocols

1. Animal Models:

  • APP/PS1 Mice: These transgenic mice express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to the age-dependent development of Aβ plaques and cognitive deficits.

  • Tg APPsw (Tg2576) Mice: These mice overexpress human APP with the Swedish (K670N/M671L) mutation, resulting in increased Aβ production and plaque formation.[3]

  • 5XFAD Mice: These mice co-express five familial Alzheimer's disease mutations in APP and PS1, leading to rapid and aggressive Aβ deposition.

2. Morris Water Maze Protocol: This test assesses spatial learning and memory.[8][9][10][11][12]

  • Apparatus: A circular pool (typically 1.5 m in diameter) is filled with opaque water. A hidden escape platform is submerged below the water surface.

  • Procedure:

    • Acquisition Phase: Mice are placed in the pool from different starting positions and the time taken to find the hidden platform (escape latency) is recorded over several days.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

  • Data Analysis: Escape latency, distance swam, and time in the target quadrant are analyzed to determine cognitive function.

3. Quantification of Amyloid-β Plaques:

  • Immunohistochemistry (IHC):

    • Brain tissue is sectioned and incubated with a primary antibody specific for Aβ (e.g., 4G8).[13][14][15]

    • A secondary antibody conjugated to a reporter enzyme or fluorophore is then applied.

    • The stained plaques are visualized and quantified using microscopy and image analysis software. The plaque burden is often expressed as a percentage of the total area of the brain region analyzed.[13][15]

  • Thioflavin S Staining: This fluorescent dye specifically binds to the beta-sheet structure of amyloid fibrils, allowing for the visualization and quantification of dense-core plaques.[4][13]

Signaling Pathways

// Nodes EGCG [label="EGCG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; alpha_secretase [label="α-secretase\n(TACE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; APP [label="Amyloid Precursor\nProtein (APP)", fillcolor="#F1F3F4", fontcolor="#202124"]; sAPP_alpha [label="sAPPα\n(non-amyloidogenic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; beta_secretase [label="β-secretase\n(BACE1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gamma_secretase [label="γ-secretase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Abeta [label="Amyloid-β (Aβ)\n(amyloidogenic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plaques [label="Aβ Plaques", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK_STAT [label="JAK/STAT Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Delta_Notch [label="Delta-Notch Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; TNF [label="TNF Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; NeuronalSurvival [label="Neuronal Survival\nand Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges EGCG -> PKC [label="activates", color="#34A853"]; PKC -> alpha_secretase [label="activates", color="#34A853"]; alpha_secretase -> APP [label="cleaves", color="#34A853"]; APP -> sAPP_alpha [color="#34A853"]; sAPP_alpha -> Neuroprotection [color="#34A853"];

EGCG -> beta_secretase [label="inhibits", color="#EA4335"]; beta_secretase -> APP [label="cleaves", color="#EA4335"]; APP -> Abeta [color="#EA4335"]; gamma_secretase -> APP [label="cleaves", color="#EA4335"]; Abeta -> Plaques [color="#EA4335"];

EGCG -> JAK_STAT [label="modulates", color="#5F6368"]; EGCG -> Delta_Notch [label="modulates", color="#5F6368"]; EGCG -> TNF [label="modulates", color="#5F6368"]; JAK_STAT -> NeuronalSurvival; Delta_Notch -> NeuronalSurvival; TNF -> NeuronalSurvival; } EGCG's neuroprotective signaling pathways in Alzheimer's disease.

// Nodes Donepezil [label="Donepezil", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE [label="Acetylcholinesterase\n(AChE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acetylcholine [label="Acetylcholine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cholinergic_Signaling [label="Cholinergic\nSignaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cognitive_Function [label="Improved Cognitive\nFunction", fillcolor="#34A853", fontcolor="#FFFFFF"]; APP_Processing [label="APP Processing", fillcolor="#FBBC05", fontcolor="#202124"]; Abeta_Production [label="Reduced Aβ\nProduction", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Donepezil -> AChE [label="inhibits", color="#EA4335"]; AChE -> Acetylcholine [label="degrades", style=dashed, color="#EA4335"]; Acetylcholine -> Cholinergic_Signaling [label="enhances", color="#34A853"]; Cholinergic_Signaling -> Cognitive_Function [color="#34A853"]; Donepezil -> APP_Processing [label="modulates", color="#5F6368"]; APP_Processing -> Abeta_Production [color="#34A853"]; } Donepezil's mechanism of action in Alzheimer's disease.

Cancer: EGCG vs. Standard Chemotherapy

EGCG has been shown to possess anti-cancer properties in various preclinical models. This section compares the in vivo efficacy of EGCG with standard chemotherapeutic agents, Cisplatin (B142131) and Gemcitabine, in non-small cell lung cancer (NSCLC) and pancreatic cancer xenograft models.

Quantitative Data Comparison
ParameterTherapeutic AgentCancer TypeAnimal ModelCell LineDosage and AdministrationKey FindingsReference
Tumor Volume/Growth Inhibition EGCGPancreatic CancerNude miceAsPC-1Not specifiedSignificant reduction in tumor volume.[16][17][16][17]
EGCGPancreatic CancerNude miceNot specifiedNot specified40% reduction in tumor growth.[18][18]
GemcitabinePancreatic CancerNude miceNot specifiedNot specified52% reduction in tumor growth.[18][18]
EGCG + GemcitabinePancreatic CancerNude miceNot specifiedNot specified67% reduction in tumor growth.[18][18]
CisplatinNSCLCNude miceA5493 mg/kg (i.p., every other day)Significant tumor growth inhibition.[19][19]
CisplatinOral Squamous CarcinomaNude miceNot specified0.9 mg/kg86% tumor growth inhibition.[20][20]
Experimental Protocols

1. Animal Models:

  • Nude Mice (Athymic): These mice have a genetic mutation that results in a deteriorated or absent thymus, leading to an inhibited immune system and the inability to reject foreign tissues. This makes them ideal for xenograft studies.

  • SCID (Severe Combined Immunodeficiency) Mice: These mice lack functional T and B cells, providing an even more immunodeficient environment for tumor engraftment.

2. Xenograft Tumor Model Protocol:

  • Cell Culture: Human cancer cell lines (e.g., A549 for NSCLC, AsPC-1 or MiaPaCa-2 for pancreatic cancer) are cultured in appropriate media.

  • Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are suspended in a solution like Matrigel and injected subcutaneously into the flank of the immunodeficient mice.[21]

  • Tumor Measurement:

    • Once tumors become palpable, their dimensions (length and width) are measured regularly (e.g., twice a week) using digital calipers.[21][22][23]

    • Tumor volume is calculated using the formula: Volume = (width² x length) / 2 .[21][22][24]

  • Treatment: Once tumors reach a certain volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The therapeutic agents are administered via various routes (e.g., intraperitoneal injection, oral gavage).

Signaling Pathways

// Nodes EGCG [label="EGCG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; p38_JNK [label="p38/JNK Pathways", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metastasis [label="Metastasis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges EGCG -> ERK [label="inhibits", color="#EA4335"]; EGCG -> p38_JNK [label="activates", color="#34A853"]; EGCG -> PI3K_AKT [label="inhibits", color="#EA4335"]; ERK -> Cell_Proliferation; ERK -> Angiogenesis; ERK -> Metastasis; PI3K_AKT -> Cell_Proliferation; p38_JNK -> Apoptosis; } EGCG's anti-cancer signaling pathways.

// Nodes Cisplatin [label="Cisplatin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Adducts [label="DNA Adducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage_Response [label="DNA Damage\nResponse (DDR)", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cisplatin -> DNA [label="crosslinks", color="#EA4335"]; DNA -> DNA_Adducts; DNA_Adducts -> DNA_Damage_Response [label="activates", color="#34A853"]; DNA_Damage_Response -> p53 [label="activates", color="#34A853"]; DNA_Damage_Response -> MAPK [label="activates", color="#34A853"]; Cisplatin -> NF_kB [label="activates", color="#EA4335"]; p53 -> Cell_Cycle_Arrest; p53 -> Apoptosis; MAPK -> Apoptosis; } Cisplatin's mechanism of action in cancer.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The data presented is from preclinical studies and may not be directly translatable to human clinical outcomes.

References

A Head-to-Head Comparison of Epigallocatechin 3,5-digallate and Quercetin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural compounds with therapeutic potential, the flavonoid quercetin (B1663063) and the green tea catechin (B1668976) epigallocatechin 3,5-digallate (EGCGdg) have garnered significant interest. Both polyphenolic compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide provides a detailed, head-to-head comparison of EGCGdg and quercetin, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these promising molecules.

Chemical Structures and Key Features

This compound (EGCGdg) is a flavan-3-ol (B1228485) found in the tea plant (Camellia sinensis). Its distinctive feature is the presence of two galloyl moieties esterified at the 3- and 5-positions of the epigallocatechin backbone. This digallated structure is believed to enhance its biochemical potency compared to the more common epigallocatechin gallate (EGCG).[1]

Quercetin is a flavonol ubiquitously present in many fruits, vegetables, and grains, including capers, red onions, and kale.[2] It possesses a planar structure with five hydroxyl groups, which are crucial for its antioxidant activity.

Comparative Biological Activity: A Data-Driven Analysis

A direct comparison of the biological activities of EGCGdg and quercetin is challenging due to the limited number of studies that have evaluated them under the same experimental conditions. However, by examining data from various sources and considering the structure-activity relationships of related compounds, we can draw insightful comparisons.

Antioxidant Activity

The antioxidant capacity of polyphenols is a cornerstone of their therapeutic potential. Both EGCGdg and quercetin are potent antioxidants, primarily due to their ability to scavenge free radicals. The presence of a galloyl group at the 3-position and a pyrogallol (B1678534) group (three hydroxyl groups on the B-ring) in catechins significantly contributes to their free radical-scavenging abilities.[2][3][4] Given that EGCGdg possesses two galloyl moieties, it is hypothesized to exhibit very strong antioxidant activity.

CompoundAssayIC50 (µg/mL)Source
Epigallocatechin gallate (EGCG)DPPH~3.31[5] (Data for EGCG, not EGCGdg)
QuercetinDPPH~5.54[5]

Note: The IC50 values presented are from a single study comparing EGCG and quercetin and are for illustrative purposes. Data for EGCGdg is not available in this direct comparison. The lower IC50 value for EGCG suggests a higher antioxidant potency in this particular assay.

Anti-inflammatory Activity

Both EGCGdg and quercetin have demonstrated significant anti-inflammatory properties. Their mechanisms of action involve the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response.[1][6] By inhibiting NF-κB activation, these compounds can reduce the production of pro-inflammatory cytokines and mediators.

Anticancer Activity

The antiproliferative and pro-apoptotic effects of EGCGdg and quercetin have been investigated in various cancer cell lines. The galloyl moiety in catechins is known to be crucial for their anticancer activity.[4] Therefore, the presence of two galloyl groups in EGCGdg suggests it may possess potent anticancer properties.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for EGCG and quercetin in different cancer cell lines, as reported in various studies. It is important to note that these values are not from a single comparative study and can be influenced by the specific experimental conditions.

CompoundCell Line (Cancer Type)IC50 (µM)Source
Epigallocatechin gallate (EGCG)T47D (Breast Cancer)14.17[7]
Oral Cancer Cell Lines20-80[8][9]
QuercetinVarious Cancer Cell LinesVaries

Signaling Pathways

Both EGCGdg and quercetin exert their biological effects by modulating a complex network of cellular signaling pathways.

Signaling Pathways cluster_EGCGdg This compound cluster_Quercetin Quercetin EGCGdg EGCGdg ENZYMES Enzyme Inhibition (e.g., Lipase, LYP) EGCGdg->ENZYMES Inhibits NFkB_E NF-κB Pathway EGCGdg->NFkB_E Inhibits APOPTOSIS_E Apoptosis Induction EGCGdg->APOPTOSIS_E Induces QU Quercetin ROS Reactive Oxygen Species (ROS) QU->ROS Scavenges NFkB_Q NF-κB Pathway QU->NFkB_Q Inhibits APOPTOSIS_Q Apoptosis Induction QU->APOPTOSIS_Q Induces

Caption: Key signaling pathways modulated by EGCGdg and Quercetin.

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are generalized protocols for key in vitro assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

DPPH_Assay_Workflow A Prepare stock solutions of EGCGdg and Quercetin in methanol (B129727) B Prepare serial dilutions of each compound A->B D In a 96-well plate, mix compound dilutions with DPPH solution B->D C Prepare a 0.1 mM DPPH solution in methanol C->D E Incubate in the dark at room temperature for 30 minutes D->E F Measure absorbance at 517 nm E->F G Calculate percentage of inhibition and determine IC50 values F->G

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Sample Preparation: Prepare stock solutions (e.g., 1 mg/mL) of EGCGdg and quercetin in methanol. From these, prepare a series of dilutions.

  • DPPH Solution: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay: In a 96-well microplate, add a specific volume of each sample dilution to wells, followed by the DPPH solution. Include a control with methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anticancer Activity: MTT Assay for Cell Viability

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and allow them to attach overnight B Treat cells with various concentrations of EGCGdg and Quercetin A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well and incubate for 3-4 hours C->D E Add a solubilizing agent (e.g., DMSO) to dissolve formazan (B1609692) crystals D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability and determine IC50 values F->G

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed a specific cancer cell line into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Treatment: Treat the cells with various concentrations of EGCGdg and quercetin. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

References

Unveiling the Molecular Targets of Epigallocatechin 3,5-digallate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epigallocatechin 3,5-digallate (EGCG-digallate) is a derivative of the well-studied green tea polyphenol, epigallocatechin-3-gallate (EGCG). The addition of a second galloyl group at the 5-position of the epigallocatechin core has been suggested to enhance its biochemical potency. This guide provides a comparative analysis of the known molecular targets of EGCG-digallate and its more common counterpart, EGCG, supported by available experimental data. Due to the limited research on EGCG-digallate, this guide also highlights areas where further investigation is needed and presents data for EGCG as a benchmark.

Quantitative Comparison of Molecular Target Inhibition

The available data directly comparing the inhibitory effects of EGCG-digallate and EGCG is sparse. However, one study has quantitatively assessed their impact on pancreatic lipase (B570770). Additionally, the anti-HIV-1 activity of EGCG-digallate has been reported, and this is compared with established data for EGCG.

Target EnzymeThis compound (IC50)Epigallocatechin-3-gallate (EGCG) (IC50)Reference
Pancreatic Lipase0.098 µM0.349 µM[1]

Table 1: Comparative Inhibitory Activity against Pancreatic Lipase. The IC50 values indicate that this compound is a more potent inhibitor of pancreatic lipase than EGCG.

VirusThis compound (Effective Concentration)Epigallocatechin-3-gallate (EGCG) (IC50)Reference
HIV-12.41–3.44 µM (inhibition of virus-cell fusion)~6 µM (inhibition of p24 antigen production)[2][3]

Table 2: Comparative Anti-HIV-1 Activity. While a direct IC50 comparison under identical conditions is unavailable, the effective concentration range for EGCG-digallate in inhibiting HIV-1 fusion suggests it is a potent antiviral agent, comparable to or potentially more potent than EGCG.

Putative Molecular Targets

Preliminary research suggests that EGCG-digallate may also target other enzymes. One such mentioned target is lymphoid tyrosine phosphatase (LYP) , a critical regulator in autoimmune diseases. However, quantitative inhibitory data for EGCG-digallate against LYP is not yet available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not widely published. The following are representative protocols for the key assays mentioned in this guide, based on established methodologies.

Pancreatic Lipase Inhibition Assay

This protocol is adapted from methods used to assess the inhibition of pancreatic lipase by various compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against pancreatic lipase.

Materials:

  • Porcine pancreatic lipase (Sigma-Aldrich)

  • p-Nitrophenyl butyrate (B1204436) (pNPB) as substrate

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (this compound, EGCG) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.

  • Prepare a series of dilutions of the test compounds.

  • In a 96-well plate, add a small volume of the lipase solution to each well.

  • Add the different concentrations of the test compounds to the wells. A control well should contain the solvent only.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add the substrate solution (pNPB) to all wells.

  • Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 30 minutes) using a microplate reader. The rate of p-nitrophenol formation is proportional to the lipase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Lymphoid Tyrosine Phosphatase (LYP) Inhibition Assay (General Protocol)

This is a general protocol for a protein tyrosine phosphatase (PTP) inhibition assay, which can be adapted for LYP.

Objective: To determine the IC50 of a test compound against a protein tyrosine phosphatase.

Materials:

  • Recombinant human LYP (PTPN22)

  • A suitable fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

  • Assay buffer (e.g., HEPES or Tris buffer, pH 7.2, containing a reducing agent like DTT)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of LYP in the assay buffer.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black plate, add the LYP solution to each well.

  • Add the different concentrations of the test compounds to the wells. Control wells should contain the solvent only.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

  • Initiate the reaction by adding the DiFMUP substrate solution to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm) at regular time points. The rate of fluorescence increase is proportional to the phosphatase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway affected by EGCG and a typical workflow for identifying enzyme inhibitors. The effect of EGCG-digallate on these pathways is an area for future research.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds EGCG EGCG EGCG->EGFR Inhibits EGCG_digallate EGCG-digallate (Effect Unknown) EGCG_digallate->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and the inhibitory role of EGCG.

Experimental_Workflow start Start: Identify Potential Inhibitor prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents assay_setup Set up 96-well Plate Assay (Enzyme + Inhibitor) prepare_reagents->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation reaction_initiation Add Substrate to Initiate Reaction pre_incubation->reaction_initiation data_acquisition Measure Activity (e.g., Absorbance/Fluorescence) reaction_initiation->data_acquisition data_analysis Calculate % Inhibition data_acquisition->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End: Confirmed Inhibitor ic50_determination->end

Caption: Workflow for determining enzyme inhibition (IC50).

References

Cross-Validation of Epigallocatechin-3-Gallate's Effects in Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea, has garnered significant scientific interest for its potential as a cancer chemopreventive and therapeutic agent.[1] Its multifaceted mechanism of action involves the modulation of numerous critical signaling pathways that are often deregulated in cancer.[1][2] EGCG exerts anti-proliferative, pro-apoptotic, anti-angiogenic, and anti-metastatic effects by interacting with a wide array of molecular targets.[1][3] This guide provides a comparative analysis of EGCG's effects across different cancer cell lines, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

Quantitative Data Summary

The following table summarizes the inhibitory and apoptotic effects of EGCG on various cancer cell lines as reported in preclinical studies.

Cell LineCancer TypeIC50 Value (µM)Key EffectsReference
DU145 Prostate Cancer89Inhibition of cell proliferation[4][5]
HH870 Prostate Cancer45Inhibition of cell proliferation[4][5]
HH450 Ovarian Cancer62Inhibition of cell proliferation[4][5]
HH639 Ovarian Cancer42Inhibition of cell proliferation[4][5]
HCT116 Colorectal CancerNot specifiedEnhanced 5FU-induced cytotoxicity and apoptosis[6]
SW480 Colorectal CancerNot specifiedEnhanced 5FU-induced cytotoxicity and apoptosis[6]
YCU-N861 Head and Neck Squamous Cell Carcinoma~21.8 (10 µg/ml)G1 phase cell cycle arrest and apoptosis induction[7]
YCU-H891 Head and Neck Squamous Cell Carcinoma~21.8 (10 µg/ml)G1 phase cell cycle arrest and apoptosis induction[7]
MCF-7 Breast Cancer50Induction of apoptosis[8]
A431 Epidermoid CarcinomaNot specifiedG0-G1 phase cell cycle arrest and apoptosis induction[9]

Key Signaling Pathways Modulated by EGCG

EGCG's anti-cancer activity stems from its ability to interfere with multiple cancer hallmarks by targeting key proteins and signaling cascades involved in cell proliferation, survival, angiogenesis, and metastasis.[1]

EGFR/MAPK Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell proliferation and is often overexpressed in cancer cells.[10] EGCG has been shown to inhibit EGFR activation, which in turn suppresses downstream signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade (including ERK1/2), leading to reduced cell proliferation.[1][10]

EGFR_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras EGCG EGCG EGCG->EGFR EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

EGCG inhibits the EGFR/MAPK signaling pathway.
PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis.[3] EGCG has been demonstrated to suppress the PI3K/Akt pathway, leading to the induction of apoptosis in various cancer cells.[3]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K EGCG EGCG EGCG->PI3K GrowthFactor Growth Factor GrowthFactor->Receptor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Apoptosis Apoptosis Akt->Apoptosis NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGCG EGCG IKK IKK EGCG->IKK Stimuli Inflammatory Stimuli Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_IkB NF-κB-IκBα Complex NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc IκBα degradation, NF-κB translocation Gene Target Gene Expression (Survival, Inflammation) NFkB_nuc->Gene Experimental_Workflow cluster_assays Biological Assays start Start: Select Cancer Cell Line culture Cell Culture and Seeding start->culture treatment Treatment with EGCG (Dose-response and Time-course) culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot for Signaling Proteins treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on EGCG's Effects data_analysis->conclusion

References

A Comparative Analysis of the Antioxidant Capacity of Gallated Catechins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of gallated catechins, a class of polyphenolic compounds predominantly found in green tea. Renowned for their potent health benefits, the antioxidant activity of these molecules is of significant interest in the fields of nutrition, pharmacology, and drug development. This document summarizes key experimental data, outlines detailed methodologies for common antioxidant assays, and visualizes the underlying mechanisms of action.

The antioxidant capacity of catechins is largely dictated by their molecular structure, specifically the presence of a galloyl moiety attached to the C-ring. This structural feature significantly enhances their ability to scavenge free radicals and chelate metal ions. The general hierarchy of antioxidant potency among the major catechins is consistently reported as: Epigallocatechin-3-gallate (EGCG) > Epicatechin-3-gallate (ECG) > Epigallocatechin (EGC) > Epicatechin (EC).[1]

Quantitative Comparison of Antioxidant Activity

The following table summarizes the antioxidant capacity of various gallated and non-gallated catechins as determined by common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging, and Ferric Reducing Antioxidant Power (FRAP). The data clearly illustrates the superior antioxidant potential of gallated catechins.

Catechin (B1668976)DPPH Scavenging Activity (%)ABTS Scavenging Activity (%)FRAP (mM Trolox Equivalents)
Gallated Catechins
(-)-epigallocatechin-3-gallate (EGCG)77.290.2Value not directly available
(-)-epicatechin-3-gallate (ECG)Value not directly availableValue not directly availableValue not directly available
(+)-gallocatechin-3-gallate (GCG)Value not directly availableValue not directly availableValue not directly available
(+)-catechin-3-gallate (CG)Value not directly availableValue not directly availableValue not directly available
Non-Gallated Catechins
(-)-epigallocatechin (EGC)Value not directly availableValue not directly availableValue not directly available
(+)-gallocatechin (GC)Value not directly availableValue not directly availableValue not directly available
(-)-epicatechin (EC)Value not directly availableValue not directly availableValue not directly available
(+)-catechin (C)32.338.2Value not directly available

*Data represents scavenging activity at a concentration of 400 μM.[2] Further studies are needed to provide directly comparable values for all catechins in all assays.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the antioxidant capacity of catechins are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[3]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly made and kept in the dark.[3]

  • Sample Preparation: Dissolve catechin standards and test samples in a suitable solvent (e.g., methanol, ethanol) to create a series of concentrations.

  • Reaction: In a 96-well microplate, add a specific volume of each sample dilution to separate wells. Then, add the DPPH working solution to each well and mix gently.[4]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][4]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 Where Abscontrol is the absorbance of the DPPH solution with the solvent and Abssample is the absorbance of the DPPH solution with the catechin sample.[4] The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[4]

Procedure:

  • Preparation of ABTS•+ Stock Solution: Mix equal volumes of a 7.4 mM ABTS stock solution and a 2.6 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[4][5]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 (± 0.02) at 734 nm.[4]

  • Reaction: In a 96-well plate, add a small volume of each sample dilution to separate wells, followed by the ABTS•+ working solution. Mix thoroughly.[4]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6-10 minutes).[4]

  • Measurement: Measure the absorbance at 734 nm.[4]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalents (TEAC) by comparing the antioxidant response of the sample to that of a Trolox standard curve.[4]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method as it measures the antioxidant activity of compounds within a cellular environment, accounting for factors like cell uptake and metabolism.[6][7]

Procedure:

  • Cell Culture: Human hepatocarcinoma HepG2 cells are seeded in a 96-well microplate.

  • Probe Loading: The cells are incubated with a probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until oxidized.

  • Treatment: The cells are then treated with various concentrations of the catechin samples.

  • Induction of Oxidative Stress: Peroxyl radicals are generated by adding a radical initiator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[6]

  • Measurement: The fluorescence is measured over time. The antioxidant capacity of the catechins is determined by their ability to prevent the oxidation of the probe to its fluorescent form (DCF).[6]

  • Quantification: The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin (B1663063) equivalents.[6]

Signaling Pathways and Mechanisms of Action

The antioxidant effects of gallated catechins extend beyond direct radical scavenging. They also modulate intracellular signaling pathways involved in the cellular antioxidant response. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Signaling_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Cellular_Protection Cellular Protection & Reduced Oxidative Damage ROS->Cellular_Protection causes damage Catechins Gallated Catechins (e.g., EGCG) Catechins->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Nrf2 signaling pathway activation by gallated catechins.

In addition to the Nrf2 pathway, gallated catechins can also inhibit pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which can lead to the production of reactive oxygen species (ROS).[8]

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the antioxidant capacity of catechins using a common in vitro assay.

Experimental_Workflow start Start prep_samples Prepare Catechin Stock Solutions start->prep_samples serial_dilutions Perform Serial Dilutions prep_samples->serial_dilutions reaction Mix Samples and Reagent in 96-well Plate serial_dilutions->reaction prep_reagent Prepare Assay Reagent (e.g., DPPH, ABTS) prep_reagent->reaction incubation Incubate at Room Temperature reaction->incubation measurement Measure Absorbance/ Fluorescence incubation->measurement analysis Calculate % Inhibition and IC50 Values measurement->analysis end End analysis->end

References

Replicating Published Findings on Epigallocatechin 3,5-digallate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Epigallocatechin 3,5-digallate (EGCG-dg) with its more studied precursor, Epigallocatechin-3-gallate (EGCG), based on published experimental data. Due to a significant gap in the scientific literature regarding the comprehensive biological evaluation of EGCG-dg, this guide focuses on the most concretely reported finding: its anti-HIV activity. While other activities, such as the inhibition of lymphoid tyrosine phosphatase (LYP) and pancreatic lipase, have been mentioned in scientific databases, primary research articles with detailed, replicable experimental data remain elusive.

Overview

This compound is a derivative of EGCG, the most abundant catechin (B1668976) in green tea, distinguished by the presence of an additional galloyl moiety. This structural modification has been suggested to potentially enhance its biological potency. However, a thorough comparison with EGCG is hampered by the limited availability of published, peer-reviewed studies on EGCG-dg.

Comparative Data on Anti-HIV-1 Activity

The most definitive data available for EGCG-dg comes from a 2005 study by Liu et al., which investigated the anti-HIV-1 activity of various catechins. The following table summarizes the inhibitory concentrations of EGCG-dg in comparison to EGCG from this study.

CompoundAnti-HIV-1 Activity (EC₅₀ in µM)
This compound (EGCG-dg) 2.41 - 3.44 [1]
Epigallocatechin-3-gallate (EGCG)7.55 - 12.86[1]

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following is a detailed methodology for the key anti-HIV-1 experiments as described in the available literature.

Inhibition of HIV-1 Infection

Objective: To determine the concentration at which EGCG-dg and EGCG inhibit HIV-1 infection in cell culture.

Cell Line: T-lymphoid (H9) or monocytoid (THP-1) cells.

Virus Strains: HIV-1 (e.g., LAI/IIIB or BaL).

Methodology:

  • Cell Culture: Maintain H9 or THP-1 cells in appropriate culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare stock solutions of EGCG-dg and EGCG in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the culture medium.

  • Infection Assay:

    • Seed cells in 96-well plates.

    • Pre-incubate the cells with varying concentrations of the test compounds (EGCG-dg or EGCG) for a specified period (e.g., 1 hour).

    • Add a standardized amount of HIV-1 virus stock to the cell cultures.

    • Incubate the infected cells for a period that allows for viral replication (e.g., 3-7 days).

  • Quantification of Viral Replication:

    • Collect the cell culture supernatant at the end of the incubation period.

    • Measure the amount of viral replication using a p24 antigen capture ELISA or a reverse transcriptase (RT) activity assay.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each compound concentration compared to the untreated virus control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Anti-HIV-1 Action

The study by Liu et al. suggests that catechins with a galloyl group at the 3-position and a hydroxyl group at the 5'-position, such as EGCG-dg, inhibit HIV-1 entry into target cells.[1] The proposed mechanism involves interference with the gp41 six-helix bundle formation, a critical step in the fusion of the viral and cellular membranes.

HIV_Inhibition_Pathway cluster_inhibition Inhibition by EGCG-dg gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 gp41->CD4 CCR5_CXCR4 Chemokine Co-receptor (CCR5 or CXCR4) CD4->CCR5_CXCR4 2. Conformational Change EGCG_dg EGCG-dg EGCG_dg->gp41 Inhibits gp41 Six-Helix Bundle Formation

Caption: Proposed mechanism of HIV-1 entry inhibition by EGCG-dg.

Experimental Workflow for Anti-HIV-1 Assay

The following diagram illustrates the general workflow for determining the anti-HIV-1 activity of a compound.

Experimental_Workflow start Start: Prepare Cells and Compounds plate_cells Plate T-cells in 96-well plate start->plate_cells add_compounds Add serial dilutions of EGCG-dg/EGCG plate_cells->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate add_virus Infect with HIV-1 pre_incubate->add_virus incubate Incubate for 3-7 days add_virus->incubate collect_supernatant Collect supernatant incubate->collect_supernatant quantify Quantify viral replication (p24 ELISA or RT assay) collect_supernatant->quantify analyze Calculate % inhibition and EC₅₀ quantify->analyze end End: Determine antiviral activity analyze->end

References

A Comparative Analysis of the Bioactivity of Epigallocatechin 3,5-digallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Statistical Validation and Comparison of Epigallocatechin 3,5-digallate's Experimental Performance Against Alternative Compounds.

This compound (EGCG-digallate), the most abundant catechin (B1668976) in green tea, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1] This guide provides a comprehensive comparison of the experimental efficacy of EGCG-digallate against other well-known catechins and flavonoids, supported by quantitative data from various in vitro assays. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a deeper understanding of its mechanism of action.

Comparative Analysis of Bioactivity

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of EGCG-digallate and its alternatives. The data has been compiled from multiple studies to provide a broad perspective on their relative potency.

Antioxidant Activity

The antioxidant capacity of a compound is a measure of its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Cellular Antioxidant Activity (CAA) assay are two common methods used to evaluate this property. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to scavenge 50% of the free radicals, with a lower IC50 indicating greater antioxidant activity.

Table 1: Comparison of DPPH Radical Scavenging Activity (IC50)

CompoundDPPH IC50 (µg/mL)Reference
This compound (EGCG) 3.31[2]
Epigallocatechin (EGC)>10[3]
Epicatechin Gallate (ECG)~5[3]
Epicatechin (EC)>10[3]
Quercetin (B1663063)5.54[2]

Table 2: Comparison of Cellular Antioxidant Activity

CompoundActivity MetricFindingReference
This compound (EGCG) Relative FluorescenceShowed dose-dependent reduction of intracellular reactive oxygen species (ROS).[4][5][4][5]
QuercetinRelative FluorescenceAlso demonstrated a dose-dependent reduction in ROS, with potency comparable to EGCG in some studies.[4][5][4][5]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. A key mediator of inflammation is nitric oxide (NO), produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages. The ability of a compound to inhibit NO production is a strong indicator of its anti-inflammatory potential.

Table 3: Comparison of Nitric Oxide (NO) Inhibition in Macrophages

CompoundInhibition MetricFindingReference
This compound (EGCG) % Inhibition / IC50Significantly inhibits NO production in LPS-stimulated RAW 264.7 macrophages.[3][6] IC50 values are reported to be in the low micromolar range in some studies.[3][6]
Epigallocatechin (EGC)% InhibitionInhibits NO production, but generally to a lesser extent than EGCG.[3][3]
Quercetin% Inhibition / IC50A potent inhibitor of NO production, with some studies showing comparable or greater activity than EGCG.[6][6]
LuteolinIC5017.1 µM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for determining the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare serial dilutions of the test compounds (EGCG-digallate and alternatives) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the test compound or standard solution to a solution of DPPH in methanol. A control well containing only methanol and the DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.[8]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays.

Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidant compounds can suppress this oxidation, leading to a reduction in fluorescence.

Procedure:

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are typically used and are seeded in a 96-well plate and grown to confluence.

  • Loading with DCFH-DA: The cells are washed and then incubated with a solution of DCFH-DA.

  • Treatment: The cells are then treated with various concentrations of the test compounds (EGCG-digallate and alternatives).

  • Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the wells to induce oxidative stress.

  • Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Calculation: The antioxidant activity is determined by calculating the area under the fluorescence curve and comparing the treated cells to the control cells. The results are often expressed as quercetin equivalents.[9]

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophage cells.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS and the subsequent production of NO. The amount of NO produced is indirectly measured by quantifying the accumulation of nitrite (B80452), a stable oxidation product of NO, in the cell culture medium using the Griess reagent.

Procedure:

  • Cell Culture: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production.

  • Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Assay: An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measurement: After a short incubation at room temperature, the absorbance is measured at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.[3]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is often performed in conjunction with activity assays to ensure that the observed effects are not due to cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • MTT Addition: After the treatment period, the culture medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for a few hours (e.g., 4 hours) at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.[7][10][11]

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a widely used technique to detect specific proteins in a sample. In the context of EGCG-digallate research, it is used to assess the phosphorylation status of key proteins in signaling pathways like MAPK and NF-κB, which indicates their activation or inhibition.

Procedure:

  • Cell Lysis and Protein Quantification: After treatment with EGCG-digallate or other compounds, cells are lysed to release their protein content. The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., phosphorylated p38 MAPK or total p38 MAPK).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. This light is captured on X-ray film or by a digital imager.

  • Analysis: The intensity of the bands corresponding to the protein of interest is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[12][13][14][15][16]

Signaling Pathways and Experimental Workflows

The biological effects of EGCG-digallate are mediated through its interaction with various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways modulated by EGCG-digallate and a typical experimental workflow for its analysis.

EGCG_Signaling_Pathways cluster_antioxidant Antioxidant Activity cluster_inflammatory Anti-inflammatory Activity cluster_mapk MAPK Pathway ROS Reactive Oxygen Species (ROS) EGCG1 EGCG-digallate Scavenging Direct Radical Scavenging EGCG1->Scavenging Nrf2 Nrf2 EGCG1->Nrf2 Activates Scavenging->ROS ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Upregulates LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) EGCG2 EGCG-digallate EGCG2->IKK Inhibits EGCG2->NFkB Inhibits Nuclear Translocation GrowthFactors Growth Factors, Stress MAPKKK MAPKKK (e.g., ASK1) GrowthFactors->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_JNK p38 / JNK MAPKK->p38_JNK AP1 AP-1 p38_JNK->AP1 Inflammation_Apoptosis Inflammation, Apoptosis AP1->Inflammation_Apoptosis EGCG3 EGCG-digallate EGCG3->MAPKKK Inhibits

Caption: Key signaling pathways modulated by EGCG-digallate.

Experimental_Workflow cluster_workflow Experimental Workflow for Bioactivity Assessment start Start: Compound Preparation antioxidant_assays Antioxidant Assays (DPPH, CAA) start->antioxidant_assays inflammatory_assays Anti-inflammatory Assays (NO Inhibition) start->inflammatory_assays data_analysis Data Analysis & Comparison antioxidant_assays->data_analysis cell_viability Cell Viability Assay (MTT) inflammatory_assays->cell_viability Cytotoxicity Check inflammatory_assays->data_analysis cell_viability->data_analysis pathway_analysis Signaling Pathway Analysis (Western Blot) conclusion Conclusion pathway_analysis->conclusion data_analysis->pathway_analysis Investigate Mechanism

Caption: A typical experimental workflow for assessing the bioactivity of EGCG-digallate.

References

Synergistic Effects of Epigallocatechin Gallate (EGCG) with Anticancer and Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea, has garnered significant attention for its potential therapeutic applications, including anticancer and antimicrobial activities. While EGCG demonstrates efficacy as a standalone agent, a growing body of evidence highlights its synergistic effects when combined with other compounds, leading to enhanced therapeutic outcomes. This guide provides a comprehensive comparison of the synergistic effects of EGCG with various anticancer and antimicrobial agents, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

Note: The majority of available research focuses on Epigallocatechin-3-gallate (EGCG) rather than Epigallocatechin 3,5-digallate. This guide will focus on the synergistic effects of EGCG.

I. Synergistic Anticancer Effects of EGCG

The combination of EGCG with conventional chemotherapeutic drugs has shown promise in overcoming drug resistance and enhancing cytotoxicity in various cancer cell lines.

Data Presentation: Anticancer Synergy
CombinationCancer Cell LineEGCG ConcentrationPartner Compound ConcentrationSynergy Metric (e.g., CI, Fold Increase)Key Outcome
EGCG + Cisplatin (B142131)Biliary Tract Cancer (TFK-1)5-40 µM0.5-10 µMCombination Index (CI) < 1Synergistic cytotoxicity[1][2]
EGCG + CisplatinNon-Small Cell Lung Cancer (A549)Not specifiedNot specifiedIn vivo tumor size reductionEnhanced efficacy of cisplatin[3]
EGCG + Doxorubicin (B1662922)Bladder Cancer (SW780, T24)12.5, 25 µM0.05-0.8 µMIncreased apoptosisEnhanced anti-tumor effect[4]
EGCG + DoxorubicinProstate Cancer (PC-3ML)>30 µM2 nMSynergistic growth inhibitionIncreased doxorubicin retention[5]
EGCG + Taxanes (Paclitaxel, Docetaxel)Prostate Cancer (PC-3ML)30 µMPaclitaxel: 6.25 nM, Docetaxel: 3.12 nMAdditive effect, >25% apoptosisIncreased expression of apoptotic genes[6]
EGCG + 5-Fluorouracil (5-FU)Colon Cancer (HCT15)IC5020 µMEnhanced cytotoxicity (62.7% to 29.4% cell growth)Increased apoptosis[1]

Combination Index (CI): CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathways in Anticancer Synergy

The synergistic anticancer effects of EGCG are often attributed to its ability to modulate multiple signaling pathways involved in cell survival, proliferation, and apoptosis.

EGCG and Cisplatin Synergy in Apoptosis Induction:

The combination of EGCG and cisplatin can lead to enhanced apoptosis in cancer cells through the modulation of the ERK signaling pathway and p53 activation.

EGCG_Cisplatin_Synergy cluster_extracellular Extracellular cluster_cell Cancer Cell EGCG EGCG ROS ↑ ROS EGCG->ROS ERK p-ERK EGCG->ERK Inhibits p53 ↑ p53 EGCG->p53 Enhances activation Cisplatin Cisplatin Cisplatin->ROS Cisplatin->p53 Activates ROS->ERK Bcl2 ↓ Bcl-2 ERK->Bcl2 Activates Bax ↑ Bax p53->Bax Upregulates Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: EGCG and Cisplatin Synergistic Apoptotic Pathway.

EGCG and Doxorubicin Synergy via p53 Pathway:

EGCG can enhance doxorubicin-induced apoptosis by promoting the activation of the p53 tumor suppressor pathway.

EGCG_Doxorubicin_p53 cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm EGCG EGCG MDM2 MDM2 EGCG->MDM2 Inhibits Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage p53_activation p53 Activation DNA_Damage->p53_activation p21 ↑ p21 p53_activation->p21 Bax ↑ Bax p53_activation->Bax Caspase_Activation Caspase Activation p21->Caspase_Activation Contributes to Bax->Caspase_Activation p53_degradation p53 Degradation MDM2->p53_degradation Promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: EGCG and Doxorubicin Synergistic p53-Mediated Apoptosis.

II. Synergistic Antimicrobial Effects of EGCG

EGCG has been shown to potentiate the activity of various antibiotics against multidrug-resistant bacteria, offering a potential strategy to combat antibiotic resistance.

Data Presentation: Antimicrobial Synergy
CombinationBacterial StrainEGCG ConcentrationPartner Compound ConcentrationSynergy Metric (FIC Index)Key Outcome
EGCG + β-lactams (e.g., Oxacillin)Methicillin-Resistant Staphylococcus aureus (MRSA)6.25, 12.5, or 25 µg/mLVaries0.126 - 0.625Reversal of β-lactam resistance[7]
EGCG + Carbapenems (e.g., Imipenem)MRSA3.125 - 25 µg/mLVaries< 0.5Potent synergy, restored susceptibility
EGCG + Meropenem/CarbenicillinAcinetobacter baumanniiSubinhibitoryVaries< 0.5Sensitized multidrug-resistant isolates

Fractional Inhibitory Concentration (FIC) Index: FIC index ≤ 0.5 indicates synergy, >0.5 to <4 indicates an additive or indifferent effect, and ≥4 indicates antagonism.

Mechanism of Antimicrobial Synergy

The primary mechanism of EGCG's synergistic effect with β-lactam antibiotics against MRSA involves its interaction with the bacterial cell wall.

EGCG and β-lactam Synergy against MRSA:

EGCG is believed to bind to peptidoglycan in the bacterial cell wall, disrupting its integrity and allowing β-lactam antibiotics to more effectively reach their target, the penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis.

EGCG_BetaLactam_Synergy EGCG EGCG BetaLactam β-lactam Antibiotic Peptidoglycan Peptidoglycan EGCG->Peptidoglycan Binds to & Disrupts Integrity PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Epigallocatechin 3,5-digallate (EGCGdg) and related flavonoids. Due to the limited availability of quantitative data for EGCGdg, this guide focuses on the well-studied (-)-epigallocatechin-3-gallate (EGCG) and extrapolates the likely activities of EGCGdg based on established SAR principles for galloylated catechins. The addition of a second galloyl group at the 5-position of the A ring is anticipated to significantly influence its biological potency.

Key Structure-Activity Relationship Insights

The biological activities of flavan-3-ols are significantly influenced by their stereochemistry and the substitution patterns on their characteristic heterocyclic C ring and flanking phenolic A and B rings. The presence of galloyl moieties is a critical determinant of the biological efficacy of these compounds.

  • Galloyl Moiety: The galloyl group, particularly at the 3-position of the C-ring, is crucial for many biological activities, including anticancer and antioxidant effects.[1][2] Studies have shown that galloylated catechins exhibit stronger antiproliferative and apoptotic effects compared to their non-galloylated counterparts.[1] The addition of a second galloyl group, as seen in EGCGdg, is hypothesized to enhance these activities, although in some contexts, it may not lead to a further increase in potency.[3] For instance, in gallamide derivatives, an additional galloyl group enhanced antiproliferative activity, whereas in gallate derivatives, it had no significant effect.[3]

  • Hydroxyl Groups on the B-ring: The number and arrangement of hydroxyl groups on the B-ring also play a vital role. A tri-hydroxyl group (pyrogallol) on the B-ring, as present in epigallocatechin and its derivatives, generally confers stronger antioxidant and anticancer activity compared to a di-hydroxyl group (catechol) found in epicatechin.[4]

  • Stereochemistry: The stereochemistry at the C2 and C3 positions of the C-ring influences the biological activity. For instance, (-)-epicatechin (B1671481) derivatives often exhibit different potencies compared to their (+)-catechin counterparts.

Comparative Biological Activity Data

The following table summarizes the available quantitative and qualitative data for EGCG and related flavonoids to highlight the structure-activity relationships. Direct quantitative data for EGCGdg is notably scarce in publicly available literature.

CompoundStructureBiological ActivityCell Line/TargetIC50/ActivityReference
(-)-Epigallocatechin-3-gallate (EGCG) Epigallocatechin backbone with a galloyl group at the 3-position.AnticancerT47D (breast cancer)14.17 µM (72h)[5]
AnticancerMCF-7 (breast cancer)~20 µM[1]
Antioxidant (DPPH Scavenging)-Potent[2]
Fatty Acid Synthase Inhibition-Potent inhibitor[5]
(-)-Epicatechin-3,5-digallate Epicatechin backbone with galloyl groups at the 3- and 5-positions.AnticancerHeLa S3 (cervical cancer)Strong inhibitory activity[4]
3,5-Digalloyl-(-)-epigallocatechin Epigallocatechin backbone with galloyl groups at the 3- and 5-positions.AnticancerHeLa S3 (cervical cancer)Weaker inhibition than (-)-epicatechin-3,5-digallate[4]
(-)-Epicatechin gallate (ECG) Epicatechin backbone with a galloyl group at the 3-position.Fatty Acid Synthase Inhibition-Potent inhibitor[5]
(-)-Epigallocatechin (B1671488) (EGC) Epigallocatechin backbone without a galloyl group.AnticancerHs578T (breast cancer)Less potent than EGCG[1]
(-)-Epicatechin (EC) Epicatechin backbone without a galloyl group.AnticancerHs578T (breast cancer)Less potent than EGCG[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these flavonoids are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the flavonoids on cancer cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test flavonoids (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of the flavonoids.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test flavonoids and a positive control (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: The assay utilizes a synthetic peptide substrate, DEVD, conjugated to a colorimetric or fluorometric reporter molecule (e.g., p-nitroaniline, pNA). Activated caspase-3 in apoptotic cells cleaves the substrate, releasing the reporter molecule, which can be quantified.

Procedure:

  • Cell Lysis: Treat cells with the test compounds to induce apoptosis. Harvest and lyse the cells using a lysis buffer provided in a commercial kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the DEVD-pNA substrate and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance/Fluorescence Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis: The caspase-3 activity is expressed as the fold increase in activity compared to the untreated control.

Signaling Pathway Diagrams

The biological activities of EGCG and its derivatives are mediated through the modulation of various signaling pathways. Below are diagrams of key pathways implicated in their anticancer and anti-inflammatory effects.

NFkB_Pathway EGCGdg EGCGdg / EGCG IKK IKK EGCGdg->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression Transcription IkB_NFkB->NFkB_active IkBα degradation

Caption: NF-κB signaling pathway and its inhibition by EGCG/EGCGdg.

PI3K_AKT_Pathway EGCGdg EGCGdg / EGCG PI3K PI3K EGCGdg->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt_p p-Akt (Active) Akt->Akt_p Phosphorylation Downstream Downstream Targets (mTOR, Bad, etc.) Akt_p->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival

Caption: PI3K/Akt signaling pathway and its inhibition by EGCG/EGCGdg.

Conclusion

The structure-activity relationship of flavan-3-ols is a complex interplay of stereochemistry and substitution patterns. The presence and position of galloyl moieties are paramount for potent biological activities, including anticancer and antioxidant effects. While direct quantitative data for this compound is limited, the available evidence on related galloylated flavonoids strongly suggests that the 3,5-digalloyl substitution pattern on the epigallocatechin backbone would likely result in a highly active compound. Further synthesis and biological evaluation of EGCGdg are warranted to fully elucidate its therapeutic potential and to provide a more definitive comparison with its well-studied counterpart, EGCG.

References

Safety Operating Guide

Navigating the Disposal of Epigallocatechin 3,5-digallate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to handle Epigallocatechin 3,5-digallate with appropriate care. Safety data sheets for the analogous compound EGCG indicate that while some forms are not classified as hazardous, others may be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life with long-lasting effects.[1] Therefore, standard laboratory precautions should always be observed.

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Use in a well-ventilated area. Local and general ventilation is recommended.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Eye and Face Protection: Use eye and face protection.[1]

  • Skin and Body Protection: Wear long-sleeved clothing.[1]

  • General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling and remove contaminated clothing before reuse.[1] Avoid dust formation and inhalation.[1]

Quantitative Safety Data Summary for Analogous Compound (-)-Epigallocatechin gallate (EGCG)

For quick reference, the following table summarizes key safety data for EGCG, which should be considered when handling and disposing of this compound.

Hazard ClassificationDescriptionSource(s)
Acute Toxicity (Oral) Harmful if swallowed.[2][3][4]
Acute Toxicity (Dermal) Harmful in contact with skin.
Eye Irritation Causes serious eye irritation.[2][3][4]
Skin Sensitization May cause an allergic skin reaction.[2][3]
Aquatic Hazard (Acute) Toxic to aquatic life.[2]
Aquatic Hazard (Chronic) Toxic to aquatic life with long lasting effects.[2][3][4]

Step-by-Step Disposal Protocol

Given the hazardous properties of the analogous compound EGCG, this compound and any materials contaminated with it should be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

1. Waste Identification and Segregation:

  • Identify all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, containers).

  • Segregate this waste from other chemical waste streams to avoid incompatible mixtures.[2] For instance, keep acidic and basic solutions in separate containers.[2]

2. Waste Collection:

  • Solid Waste: Collect solid this compound powder, contaminated PPE, and any spill cleanup materials in a dedicated, properly labeled hazardous waste container.[2]

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof hazardous waste container.[2]

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated sharps container.[2]

3. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and any solvents or other chemicals present.[2][5]

  • Follow your institution's specific labeling requirements, which may include the use of pre-printed hazardous waste tags.[5]

4. Storage:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure containers are tightly sealed to prevent leaks or spills.

5. Spill Management:

  • In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1]

  • For solid spills, mechanically take up the material.[1] For liquid spills, absorb with an inert material and place it in a container for disposal.[1]

  • Clean the affected area thoroughly.[1]

6. Arranging for Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for the pickup and disposal of the hazardous waste.[2]

  • Disposal may involve incineration in a facility equipped with an afterburner and scrubber.[1]

  • Treat uncleaned containers as you would the product itself.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Waste Collection cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Identify Epigallocatechin 3,5-digallate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate collect_solid Solid Waste (Powder, PPE) segregate->collect_solid collect_liquid Liquid Waste (Solutions) segregate->collect_liquid collect_sharps Sharps Waste (Needles, Glassware) segregate->collect_sharps container_solid Labeled, Sealed Solid Waste Container collect_solid->container_solid container_liquid Labeled, Leak-Proof Liquid Waste Container collect_liquid->container_liquid container_sharps Designated Sharps Container collect_sharps->container_sharps storage Store in Designated Secure Area container_solid->storage container_liquid->storage container_sharps->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal Scheduled Pickup end End disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Epigallocatechin 3,5-digallate

Author: BenchChem Technical Support Team. Date: December 2025

Prudent Practice Advisory: Specific safety data for Epigallocatechin 3,5-digallate is limited. Therefore, it is recommended to handle this compound with the same precautions as its structurally similar and well-studied analogue, (-)-Epigallocatechin gallate (EGCG).[1] All procedures should be conducted based on a thorough risk assessment.

Hazard Identification and Immediate Precautions

This compound, treated with the same caution as EGCG, is considered hazardous. Key risks include:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: Causes serious eye irritation and may cause skin irritation or an allergic skin reaction.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2] Avoid the formation and inhalation of dust.[2]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[2] Avoid release to the environment.

In case of exposure, follow the first aid measures outlined in the table below.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Best Practices
Hand Protection Chemical-resistant glovesWear protective gloves. For compounds like phenols, neoprene or butyl rubber gloves are recommended. Nitrile gloves may be suitable for splash protection but should be changed immediately upon contact.[3]
Eye and Face Protection Safety glasses with side shields or gogglesUse eye and face protection.[2] A face shield may be necessary if there is a splash hazard.[4]
Skin and Body Protection Laboratory coat, long-sleeved clothingWear a lab coat and long-sleeved clothing.[2][3] An impervious apron may be required if there is a significant splash potential.[3]
Respiratory Protection Use in a well-ventilated areaWork in a chemical fume hood, especially when handling powders or creating solutions.[5] For emergencies or large-scale operations, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[2]
Handling and Storage

Operational Plan:

  • Preparation: Before handling, ensure you have read and understood the safety data sheet for a similar compound like EGCG.[5] Locate the nearest emergency eyewash and shower station.[5]

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2][5]

  • Weighing and Transfer: Handle the solid material carefully to avoid creating dust. Use appropriate tools for transfer.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling, even if gloves were worn.[2][5] Remove contaminated clothing promptly.[2]

Storage:

  • Keep the container tightly closed in a dry, well-ventilated place.[6]

  • Protect from direct sunlight.[6]

  • For product quality, refrigeration is recommended.[6]

  • Store away from strong oxidizing agents.[6]

Spill and Emergency Procedures
Scenario Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[5] If skin irritation or a rash occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[5]
Small Spill (Solid) Wear appropriate PPE.[2] Mechanically take up the material and place it in a sealed container for disposal.[2] Clean the affected area thoroughly.[2]
Small Spill (Liquid) Wear appropriate PPE.[2] Absorb with an inert material and place it in a container for disposal.[2]
Large Spill Evacuate the area. Ensure adequate ventilation.[2] Prevent the spill from entering drains.[2] Contact your institution's Environmental Health and Safety (EHS) department.[5]
Disposal Plan

This compound and any contaminated materials should be treated as hazardous waste.[1]

  • Waste Segregation:

    • Solid Waste: Collect solid powder, contaminated gloves, weighing papers, and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.[1]

    • Liquid Waste: Use a dedicated, leak-proof hazardous waste container for solutions. Do not mix with other incompatible waste streams.[1]

    • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[1]

  • Disposal: Arrange for waste collection by a licensed hazardous waste disposal service or your institution's EHS department.[1][2] Do not dispose of this chemical down the drain or in regular trash.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key steps and decision points for safely handling and disposing of this compound in a laboratory setting.

cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Management & Disposal prep_start Start: Handling Required risk_assessment Review SDS-like Information & Assess Risks prep_start->risk_assessment locate_safety Locate Eyewash/Shower & Spill Kit risk_assessment->locate_safety don_ppe Don Appropriate PPE locate_safety->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood Proceed to Handling weigh_transfer Weigh & Transfer Solid (Avoid Dust) fume_hood->weigh_transfer dissolve Prepare Solution weigh_transfer->dissolve spill Spill Occurs? weigh_transfer->spill decontaminate Decontaminate Work Area dissolve->decontaminate Task Complete dissolve->spill remove_ppe Remove PPE Correctly decontaminate->remove_ppe segregate_waste Segregate Hazardous Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste Generate Waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_process End of Process wash_hands->end_process label_waste Label Waste Container segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste arrange_pickup Arrange EHS Pickup store_waste->arrange_pickup arrange_pickup->end_process spill_response Follow Emergency Spill Protocol spill->spill_response spill_response->decontaminate

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.